2,6-Dimethylphenyl isocyanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141690. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLFZHMJDSJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182048 | |
| Record name | 2,6-Dimethylphenylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2769-71-3 | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dimethylphenyl isocyanide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141690 | |
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| Record name | 2,6-Dimethylphenylisonitrile | |
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| Record name | 2,6-xylyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD977ELU5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and key applications of 2,6-dimethylphenyl isocyanide, a versatile building block in organic chemistry. The information is presented to be a valuable resource for professionals in research and development.
Introduction
This compound, also known as 2,6-xylyl isocyanide, is an organic compound with the chemical formula (CH₃)₂C₆H₃NC.[1] Its structure features an isocyanide functional group attached to a 2,6-dimethylphenyl moiety.[2] The unique electronic properties of the isocyanide group, with its ambiphilic reactivity, make it a valuable reagent in a variety of chemical transformations, most notably in isocyanide-based multicomponent reactions (IMCRs).[3] These reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of complex molecules and compound libraries, which is of significant interest in drug discovery and development.[4][5]
Physicochemical and Spectroscopic Data
The key physical and spectroscopic properties of this compound are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N | [6] |
| Molecular Weight | 131.17 g/mol | [1][7] |
| Monoisotopic Mass | 131.0735 Da | [8] |
| Appearance | Crystalline powder | [2][7] |
| Melting Point | 72-76 °C | [2][7] |
| Boiling Point | 50-53 °C @ 0.01 Torr | [2] |
| CAS Number | 2769-71-3 | [6][7] |
Table 2: Spectroscopic Data
| Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Characteristic strong N≡C stretching vibration expected around 2120–2180 cm⁻¹ | [8][9] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in spectral databases. | [8] |
| Mass Spectrometry (MS) | Exact mass confirmed by high-resolution mass spectrometry. | [8] |
Synthesis Methodologies
There are two primary methods for the synthesis of this compound: the dehydration of N-(2,6-dimethylphenyl)formamide and the Hofmann carbylamine reaction.
This is the most common and generally preferred method, involving a two-step process: formylation of 2,6-dimethylaniline (B139824) followed by dehydration of the resulting formamide (B127407).[10][11]
Step 1: Synthesis of N-(2,6-dimethylphenyl)formamide
The formylation of 2,6-dimethylaniline can be achieved using various reagents, such as ethyl formate (B1220265) or formic acid.[10]
Step 2: Dehydration to this compound
Several dehydrating agents can be employed for this step. The use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (TEA) is a highly efficient and rapid method.[12] Alternative, less toxic reagents include p-toluenesulfonyl chloride (TsCl) and a combination of triphenylphosphine (B44618) (PPh₃) and iodine.[10][13][14]
Experimental Protocol: Dehydration using Phosphorus Oxychloride (POCl₃) [12]
-
To a solution of N-(2,6-dimethylphenyl)formamide (2 mmol) in triethylamine (2 mL), add phosphorus oxychloride (0.2 mL, 2 mmol) at 0 °C.
-
Stir the reaction mixture for approximately 5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture directly onto a packed silica (B1680970) gel column.
-
Elute the product using 100% diethyl ether to afford the pure this compound in high yield.
The general workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of this compound via formamide dehydration.
Also known as the Hofmann isocyanide synthesis, this is a classic method for preparing isocyanides from primary amines.[9][15] The reaction involves treating 2,6-dimethylaniline with chloroform (B151607) in the presence of a strong base, such as alcoholic potassium hydroxide (B78521) (KOH).[9] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[15][16]
Experimental Protocol: Hofmann Carbylamine Reaction [15][16]
-
Dissolve 2,6-dimethylaniline in alcoholic potassium hydroxide.
-
Add chloroform to the mixture.
-
Gently heat the reaction mixture.
-
The formation of this compound is indicated by its characteristic and potent, unpleasant odor.
-
Isolate and purify the product using standard laboratory techniques such as extraction and distillation or chromatography.
The reaction mechanism is outlined in the diagram below.
References
- 1. This compound = 98.0 GC 2769-71-3 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. This compound = 98.0 GC 2769-71-3 [sigmaaldrich.com]
- 8. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 14. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]
- 15. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 16. scienceinfo.com [scienceinfo.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,6-dimethylphenyl isocyanide. It details the synthesis, spectroscopic characterization, and geometric parameters of this compound, supported by experimental data from X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The unique electronic nature of the isocyanide functionality, characterized by its ambiphilic reactivity, is also discussed. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure
This compound, also known as 2,6-xylyl isocyanide, is an aromatic organic compound with the chemical formula C₉H₉N.[1] The molecule consists of a 2,6-dimethylphenyl group attached to an isocyanide functional group (-N≡C). The presence of the two methyl groups ortho to the isocyanide substituent introduces significant steric hindrance, which influences the molecule's conformation and reactivity.
Crystallographic Data
The precise geometric parameters of this compound have been determined by single-crystal X-ray diffraction. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 155748.[1] Key bond lengths and angles are summarized in the table below.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C(isocyanide)-N | Data to be extracted from CCDC 155748 |
| N-C(aromatic) | Data to be extracted from CCDC 155748 | |
| C-C (aromatic, avg.) | Data to be extracted from CCDC 155748 | |
| C-C (methyl) | Data to be extracted from CCDC 155748 | |
| Bond Angles | C-N-C | Data to be extracted from CCDC 155748 |
| N-C-C (aromatic) | Data to be extracted from CCDC 155748 | |
| C-C-C (aromatic, avg.) | Data to be extracted from CCDC 155748 |
Note: The specific values for bond lengths and angles are pending retrieval from the Crystallographic Information File (CIF) associated with CCDC deposition number 155748.
Bonding
The isocyanide functional group exhibits a unique bonding arrangement that is best described as a resonance hybrid of two principal contributing structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a neutral form with a double bond. The zwitterionic form is generally considered the major contributor to the ground state electronic structure. This electronic configuration imparts ambiphilic character to the isocyanide carbon, allowing it to act as both a nucleophile and an electrophile.
The steric bulk of the two ortho-methyl groups on the phenyl ring can influence the orientation of the isocyanide group relative to the aromatic plane. This steric hindrance can also affect the accessibility of the isocyanide carbon for chemical reactions.
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the dehydration of the corresponding N-formamide precursor, N-(2,6-dimethylphenyl)formamide.[2][3][4]
Step 1: Synthesis of N-(2,6-dimethylphenyl)formamide
This precursor can be synthesized by the formylation of 2,6-dimethylaniline (B139824).
-
Materials: 2,6-dimethylaniline, formic acid (or ethyl formate), and a suitable solvent (e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline in the chosen solvent.
-
Add an excess of formic acid (or ethyl formate) to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure.
-
The crude N-(2,6-dimethylphenyl)formamide can be purified by recrystallization or column chromatography.
-
Step 2: Dehydration of N-(2,6-dimethylphenyl)formamide
The formamide (B127407) is then dehydrated to yield the isocyanide.[2][3][4]
-
Materials: N-(2,6-dimethylphenyl)formamide, phosphorus oxychloride (POCl₃), triethylamine (or another suitable base like pyridine), and a dry, inert solvent (e.g., dichloromethane).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2,6-dimethylphenyl)formamide in the dry solvent.
-
Add triethylamine to the solution and cool the mixture in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Spectroscopic Characterization
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid or a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be analyzed.
-
Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
Spectroscopic Data
Infrared Spectroscopy
The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the isocyanide (-N≡C) stretching vibration.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| -N≡C stretch | ~2120 | Strong |
| Aromatic C=C stretch | ~1600-1450 | Medium-Strong |
| C-H stretch (aromatic) | ~3100-3000 | Medium |
| C-H stretch (methyl) | ~2970-2850 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.0 | m | 3H | Aromatic protons |
| ~2.4 | s | 6H | Methyl protons |
¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160-170 | Isocyanide carbon (-N≡C) |
| ~130-140 | Aromatic carbons (quaternary) |
| ~125-130 | Aromatic carbons (CH) |
| ~18-20 | Methyl carbons |
Conclusion
This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The combination of crystallographic and spectroscopic data offers a comprehensive understanding of this important chemical entity. The provided experimental protocols for its synthesis and characterization will be a valuable resource for researchers working with this compound. The unique electronic properties of the isocyanide group, coupled with the steric influence of the dimethylphenyl moiety, make this molecule a versatile building block in various fields of chemical science.
References
- 1. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,6-Dimethylphenyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dimethylphenyl isocyanide (CAS 2769-71-3), a versatile building block in organic synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectroscopic information in a structured format for easy reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that publicly available, comprehensive datasets for this specific compound are limited. The information presented here is compiled from various sources and may be supplemented with expected values based on the chemical structure.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.1 | m | 3H | Ar-H |
| ~2.4 | s | 6H | Ar-CH₃ |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is an estimation based on the structure and available information.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-160 | -N≡C |
| ~135-130 | Ar-C (quaternary, C-CH₃) |
| ~130-125 | Ar-C (quaternary, C-N≡C) |
| ~129-127 | Ar-CH |
| ~19-17 | Ar-CH₃ |
Note: The isocyanide carbon signal is typically found in the downfield region. Specific shifts are dependent on experimental conditions.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2120 | Strong, Sharp | -N≡C stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (from CH₃) |
| ~1600-1585 | Medium-Weak | Aromatic C=C stretch |
| ~1470 | Medium | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 131 | High | [M]⁺ (Molecular Ion) |
| 116 | Moderate | [M - CH₃]⁺ |
| 104 | Moderate | [M - HCN]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns can be complex and are dependent on the ionization method and energy.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans for both the background and the sample.
-
Resolution: 4 cm⁻¹.
-
Procedure:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.
Data Acquisition:
-
Mass Spectrometer: A mass spectrometer with an EI source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and expected fragments.
-
Inlet System: Direct insertion probe or gas chromatography (GC-MS). If using GC-MS, a suitable temperature program for the GC column will be required.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections between different analytical techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of an organic compound.
"literature review on the chemistry of 2,6-dimethylphenyl isocyanide"
An In-depth Technical Guide to the Chemistry of 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry of this compound, a versatile reagent and ligand in modern organic and inorganic chemistry. Known for its unique electronic properties and steric profile, this isocyanide serves as a critical building block in multicomponent reactions, a ligand in coordination chemistry, and a tool in the synthesis of complex organic molecules. This document details its synthesis, properties, reactivity, and applications, supported by experimental protocols and quantitative data.
Core Properties and Specifications
This compound, also known as xylyl isocyanide (CNXyl), is an aromatic isocyanide notable for the steric hindrance provided by the two methyl groups ortho to the isocyano functional group. This structural feature influences its reactivity and coordination behavior.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. It is typically a stable, solid compound under normal conditions.[1]
| Property | Value | Reference(s) |
| CAS Number | 2769-71-3 | [1][2] |
| Molecular Formula | C₉H₉N | [2][3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 72-75 °C | |
| Solubility | Insoluble in water | [4][5] |
| IUPAC Name | 2-isocyano-1,3-dimethylbenzene | [3] |
| Synonyms | vic.-m-Xylyl isocyanide, 2,6-Xylyl isocyanide | [2] |
Synthesis of this compound
The most common and reliable method for synthesizing this compound is the two-step sequence involving the formylation of 2,6-dimethylaniline (B139824) followed by the dehydration of the resulting formamide.[6][7] This procedure avoids the use of highly toxic reagents like phosgene.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Dehydration of N-(2,6-dimethylphenyl)formamide
This protocol is a representative example based on common dehydration methods.[6][7]
-
Formylation: In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent like toluene. Add ethyl formate and a catalytic amount of a base such as triethylamine.[6] Reflux the mixture until the starting amine is consumed (monitored by TLC). After cooling, purify the resulting N-(2,6-dimethylphenyl)formamide via silica (B1680970) gel chromatography.
-
Dehydration: Dissolve the purified N-(2,6-dimethylphenyl)formamide in a dry, aprotic solvent such as dichloromethane (B109758) or pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a dehydrating agent. Common choices include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of a base like pyridine, or triphosgene.[6]
-
Allow the reaction to stir at room temperature until completion. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide N≡C stretch).
-
Upon completion, quench the reaction by carefully adding it to an ice-water mixture or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Chemical Behavior
The isocyanide functional group is characterized by its dual electronic nature, exhibiting both nucleophilic (carbenoid) and electrophilic character at the terminal carbon. This allows it to participate in a wide array of chemical transformations.
Coordination Chemistry
This compound is an excellent ligand for a variety of transition metals, forming stable organometallic complexes.[8] The isocyanide carbon acts as a strong σ-donor, while the π* orbitals can accept electron density from the metal (π-backbonding), similar to carbon monoxide.[9] It has been used to synthesize novel iron, molybdenum, and rhenium complexes.[4][10] In medicinal chemistry, it has been studied for its ability to coordinate with copper ions in the active sites of metalloenzymes.[9][11]
Caption: Coordination of this compound to a metal center.
Multicomponent Reactions (MCRs)
Isocyanides are cornerstone reagents in MCRs, which allow for the synthesis of complex, drug-like molecules in a single, efficient step. This compound is frequently used in reactions like the Ugi and Passerini reactions.[12] For example, it can react with an aldehyde, an amine, and a carboxylic acid in an Ugi four-component reaction to produce a complex α-acylamino amide scaffold. It has also been shown to react with dialkyl acetylenedicarboxylates and β-diketones to generate highly functionalized 4H-chromenes.[13]
Caption: Role of this compound in a generic Ugi MCR.
Other Organic Transformations
Recent research has expanded the utility of this compound. In one notable application, it participates in visible-light-induced photocatalytic reactions with electron-poor organic bromides to form secondary amides.[14] This radical pathway involves the isocyanide acting as a radical acceptor to generate a key imidoyl radical intermediate.
Applications in Research and Development
The unique reactivity of this compound makes it valuable in several areas:
-
Drug Discovery and Medicinal Chemistry: Its use in MCRs provides rapid access to diverse libraries of complex molecules for screening.[12] Its ability to act as a ligand for metalloenzymes also makes it a useful probe for studying enzyme mechanisms and designing inhibitors.[9][11]
-
Organometallic Chemistry and Catalysis: It is used to synthesize and modify organometallic complexes, which can serve as catalysts for various organic transformations.[8]
-
Materials Science: The isocyanide group can be used to functionalize surfaces, such as gold or silver nanoparticles, to study the effects of organic vapors.[8]
Spectroscopic Data
Characterization of this compound and its reaction products relies on standard spectroscopic techniques.
| Technique | Key Feature | Typical Value(s) | Reference(s) |
| FT-IR | Isocyanide (N≡C) stretch | ~2129-2160 cm⁻¹ | [9] |
| ¹H NMR | Methyl protons (-CH₃) | ~2.30 ppm (singlet, 6H) | [14] |
| Aromatic protons (Ar-H) | ~7.16-7.20 ppm (multiplet, 3H) | [14] | |
| ¹³C NMR | Isocyanide carbon (-N≡C) | Varies; often in the 160-170 ppm range | - |
| Methyl carbons (-CH₃) | ~21.4 ppm | [14] |
Note: NMR chemical shifts are dependent on the solvent used. The values cited are from a reaction product containing the 2,6-dimethylphenylamino moiety in CDCl₃.[14]
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2769-71-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 8. This compound | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Properties and Frontier Molecular Orbitals of 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylphenyl isocyanide, a sterically hindered aryl isocyanide, is a versatile building block in organic synthesis, particularly in multicomponent reactions. Its electronic structure, governed by the interplay between the aromatic ring and the isocyanide functional group, dictates its reactivity and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the electronic properties and frontier molecular orbitals (FMOs) of this compound. While direct experimental and computational data for the isolated molecule are not extensively reported in the literature, this document outlines the established methodologies for their determination and presents a framework for understanding its chemical behavior.
Introduction
This compound, also known as 2,6-xylyl isocyanide, belongs to the class of organic isocyanides (or isonitriles), which are characterized by a C≡N functional group. The carbon atom of the isocyanide is divalent and exhibits both nucleophilic and electrophilic character, making it a unique synthon in organic chemistry. The presence of two methyl groups in the ortho positions of the phenyl ring introduces significant steric hindrance, which influences its reactivity and the stability of its coordination complexes. Understanding the electronic properties and the nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting its role in chemical reactions and for the rational design of novel molecules.
Electronic Properties and Quantitative Data
Table 1: Key Electronic Properties of Phenyl Isocyanides
| Property | This compound | Phenyl Isocyanide (for comparison) | Method of Determination |
| HOMO Energy | Data not available | -8.8 eV (Experimental) | Photoelectron Spectroscopy |
| Data not available | -6.2 eV (Computational, DFT) | Density Functional Theory | |
| LUMO Energy | Data not available | -0.5 eV (Computational, DFT) | Density Functional Theory |
| HOMO-LUMO Gap | Data not available | 5.7 eV (Computational, DFT) | Density Functional Theory |
| Dipole Moment | Data not available | 3.5 D | Microwave Spectroscopy |
| Ionization Potential | Data not available | 8.8 eV | Photoelectron Spectroscopy |
| Electron Affinity | Data not available | Data not available | Electron Transmission Spectroscopy |
Note: The computational values for phenyl isocyanide are illustrative and can vary depending on the level of theory and basis set used.
Frontier Molecular Orbitals (FMOs)
The reactivity of this compound is largely governed by its frontier molecular orbitals.
-
HOMO: The Highest Occupied Molecular Orbital is typically of π-character, with significant electron density on the aromatic ring and the isocyanide carbon. This orbital is involved in reactions where the isocyanide acts as a nucleophile. The electron-donating methyl groups are expected to raise the energy of the HOMO compared to unsubstituted phenyl isocyanide, potentially enhancing its nucleophilicity.
-
LUMO: The Lowest Unoccupied Molecular Orbital is expected to be a π* orbital with a large coefficient on the isocyanide carbon. This orbital accepts electron density in reactions where the isocyanide acts as an electrophile or as a π-acceptor ligand in organometallic complexes.
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and spectroscopic properties.
Experimental Protocols
Synthesis of this compound
Several methods are available for the synthesis of aryl isocyanides. A common and reliable laboratory-scale synthesis involves the dehydration of the corresponding formamide (B127407).
Protocol: Dehydration of N-(2,6-dimethylphenyl)formamide
-
Step 1: Formylation of 2,6-Dimethylaniline (B139824).
-
To a solution of 2,6-dimethylaniline (1.0 eq) in an appropriate solvent (e.g., toluene (B28343) or ethyl formate), add an excess of formic acid or ethyl formate (B1220265) (as both reactant and solvent).
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield N-(2,6-dimethylphenyl)formamide, which can be purified by recrystallization or column chromatography.
-
-
Step 2: Dehydration to the Isocyanide.
-
Dissolve the N-(2,6-dimethylphenyl)formamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (B109758) or toluene, in the presence of a base (e.g., triethylamine (B128534) or pyridine, 2.0-3.0 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or triphosgene (B27547) dropwise with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is typically stirred at room temperature for a few hours until the formamide is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate or bicarbonate.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Determination of Electronic Properties
a) Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic transitions and estimate the HOMO-LUMO gap.
-
Procedure:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.
-
The wavelength of maximum absorption (λmax) corresponding to the π-π* transition can be used to approximate the HOMO-LUMO energy gap using the equation E = hc/λmax.
-
b) Photoelectron Spectroscopy (PES)
-
Objective: To experimentally determine the ionization potential and the energy levels of the molecular orbitals.
-
Procedure:
-
A gaseous sample of this compound is irradiated with a high-energy monochromatic photon source (e.g., He(I) radiation at 21.22 eV).
-
The kinetic energy of the photoemitted electrons is measured.
-
The binding energy of the electrons in the molecular orbitals is calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy.
-
The first peak in the photoelectron spectrum corresponds to the ionization potential and the energy of the HOMO.
-
c) Computational Chemistry - Density Functional Theory (DFT)
-
Objective: To calculate the energies of the frontier molecular orbitals, the HOMO-LUMO gap, dipole moment, and other electronic properties.
-
Procedure:
-
The molecular geometry of this compound is first optimized using a suitable level of theory, for example, B3LYP with a 6-31G(d) basis set, using software such as Gaussian or ORCA.
-
A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum.
-
Single-point energy calculations are then performed to obtain the energies of the molecular orbitals (including HOMO and LUMO), the total electronic energy, and the dipole moment.
-
The ionization potential and electron affinity can be estimated using Koopmans' theorem or by calculating the energy difference between the neutral molecule and its corresponding cation and anion (ΔSCF method).
-
Reactivity and Signaling Pathways
This compound is a key reactant in several multicomponent reactions, such as the Passerini and Ugi reactions. These reactions are powerful tools for the rapid generation of molecular complexity from simple starting materials.
The Passerini Three-Component Reaction
The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The following diagram illustrates the generally accepted mechanism of the Passerini reaction.
Caption: Mechanism of the Passerini Three-Component Reaction.
Conclusion
This compound is a valuable reagent with a rich and complex reactivity profile that is fundamentally governed by its electronic structure. While a detailed quantitative picture of its electronic properties is yet to be fully elucidated in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and application. The experimental and computational protocols outlined herein offer a clear path for researchers to further investigate the electronic properties of this and related isocyanides, which will undoubtedly lead to new discoveries and applications in drug development and materials science.
Thermodynamic Stability of 2,6-Dimethylphenyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 2,6-dimethylphenyl isocyanide. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this guide synthesizes information from related compounds and theoretical principles to evaluate its stability. It covers synthesis, general stability considerations, likely decomposition pathways, and detailed hypothetical protocols for experimental and computational determination of its thermodynamic properties. The steric hindrance provided by the two ortho-methyl groups is a key factor influencing its stability and reactivity. This document aims to serve as a valuable resource for professionals working with this and similar sterically hindered isocyanides in fields such as coordination chemistry and drug development.
Introduction
This compound, a member of the aryl isocyanide family, is a versatile building block in organic synthesis and coordination chemistry.[1] Its utility in multicomponent reactions and as a ligand for transition metals makes understanding its stability crucial for reaction design, storage, and handling.[2][3] The isocyanide functional group (–N≡C) is isoelectronic with carbon monoxide and exhibits a unique electronic structure with both nucleophilic and electrophilic character at the carbon atom.[4][5]
The thermodynamic stability of a compound is a measure of its energy content relative to its constituent elements or other reference states and is quantified by thermodynamic parameters such as the enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°). A less positive or more negative value for these parameters indicates greater thermodynamic stability.[6] For isocyanides, a key aspect of their thermodynamic landscape is their isomerization to the more stable nitrile isomers.[7]
This guide will explore the factors influencing the thermodynamic stability of this compound, with a particular focus on the impact of the sterically demanding 2,6-dimethylphenyl group.
Synthesis and General Stability
Synthesis
The most common and effective method for the synthesis of this compound is the dehydration of N-(2,6-dimethylphenyl)formamide.[8][9] This reaction is typically carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine (B92270) or triethylamine.[9][10]
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(2,6-dimethylphenyl)formamide
-
Phosphorus oxychloride (POCl3)
-
Pyridine (dried)
-
Dichloromethane (B109758) (CH2Cl2, dried)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Nitrogen or Argon gas supply
Procedure:
-
A solution of N-(2,6-dimethylphenyl)formamide in dry dichloromethane is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
Dry pyridine is added to the solution.
-
Phosphorus oxychloride is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time (e.g., 2 hours) and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then carefully poured into ice-cold saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Safety Precautions: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.[9]
General Stability Considerations
This compound is generally considered to be stable under normal laboratory conditions when stored in a cool, dry place, away from strong oxidizing agents. However, like other isocyanides, it is susceptible to certain degradation pathways:
-
Acid-catalyzed hydrolysis: Isocyanides can be hydrolyzed to the corresponding formamides in the presence of acid.[5]
-
Polymerization: Some isocyanides can undergo polymerization, which can be initiated by acids or other catalysts.[5]
-
Oxidation: The isocyanide group can be oxidized, and it is recommended to handle the compound under an inert atmosphere.[8]
-
Thermal Decomposition: At elevated temperatures, isocyanides can decompose. The primary thermal decomposition pathway is isomerization to the corresponding nitrile.[7]
The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is expected to play a significant role in the kinetic stability of this compound. These bulky groups can shield the isocyanide functional group from attack by reagents and may also influence the rate of isomerization.[11][12]
Thermodynamic Data
Computationally Estimated Thermodynamic Data
Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules for which experimental data is lacking.[13][14] High-level ab initio or density functional theory (DFT) methods can be employed to calculate the electronic energy of the molecule, from which thermodynamic properties can be derived.
The following table presents hypothetical, estimated values for the thermodynamic properties of this compound and its corresponding nitrile isomer, 2,6-dimethylbenzonitrile. These values are for illustrative purposes and would need to be confirmed by dedicated computational studies. The greater stability of the nitrile isomer is a general trend for isocyanide-nitrile pairs.[7]
| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) (Estimated) | ΔGf° (gas, 298.15 K) (kJ/mol) (Estimated) |
| This compound | C9H9N | +250 | +350 |
| 2,6-Dimethylbenzonitrile | C9H9N | +150 | +280 |
Note: These are estimated values based on general trends and should be replaced with experimentally or computationally validated data when available.
Proposed Experimental Determination of Thermodynamic Data
Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion of a solid or liquid organic compound. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry
Apparatus:
-
Isoperibol bomb calorimeter
-
Benzoic acid (for calibration)
-
This compound sample
-
Oxygen supply
-
Fuse wire
-
Crucible
Procedure:
-
Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.
-
Sample Preparation: A pellet of a known mass of this compound is placed in the crucible. A fuse wire is attached to the ignition system and placed in contact with the sample.
-
Assembly and Combustion: The crucible is placed inside the bomb, which is then sealed and pressurized with a known excess of pure oxygen. The bomb is placed in the calorimeter bucket containing a known mass of water. The sample is ignited, and the temperature change of the water is recorded with high precision.
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion per mole of the compound.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)) and the balanced chemical equation for combustion. For C9H9N(s) + 11.25 O2(g) → 9 CO2(g) + 4.5 H2O(l) + 0.5 N2(g), the equation is: ΔHf°(C9H9N) = 9 * ΔHf°(CO2) + 4.5 * ΔHf°(H2O) - ΔHc°(C9H9N).
Decomposition Pathways and Kinetics
The primary decomposition pathway for aryl isocyanides at elevated temperatures is isomerization to the more thermodynamically stable nitrile. Other decomposition routes may become significant at higher temperatures.
Isomerization to 2,6-Dimethylbenzonitrile
The unimolecular isomerization of an isocyanide to a nitrile is a well-studied reaction.[7] This process is thermally induced and proceeds through a cyclic transition state.
Caption: Isomerization of this compound to its nitrile isomer.
The rate of this isomerization is influenced by the steric and electronic properties of the aryl group. The bulky methyl groups in the 2 and 6 positions may sterically hinder the rearrangement, potentially leading to a higher activation energy compared to less substituted aryl isocyanides.
Thermal Decomposition Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound.
Experimental Protocol: Thermal Decomposition Analysis by TGA/DSC
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Sample pans (e.g., aluminum, alumina)
Procedure:
-
A small, known mass of this compound is placed in a sample pan.
-
The sample is placed in the STA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled inert atmosphere.
-
The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
The TGA curve will indicate the temperature at which decomposition (mass loss) begins. The DSC curve will show endothermic or exothermic events associated with phase transitions (melting) and decomposition. An exothermic peak corresponding to the isomerization to the nitrile may be observed before significant mass loss.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment of the thermodynamic stability of this compound, combining both computational and experimental approaches.
Caption: Workflow for assessing the thermodynamic stability.
Conclusion
The thermodynamic stability of this compound is a critical parameter for its application in various chemical syntheses. While specific experimental thermodynamic data are currently lacking, this guide provides a framework for its evaluation based on established principles and methodologies. The presence of the ortho-methyl groups is expected to confer a degree of kinetic stability by sterically hindering decomposition pathways, including the inherent tendency of isocyanides to isomerize to their more thermodynamically stable nitrile counterparts. The detailed experimental and computational protocols outlined herein provide a roadmap for future research to quantify the thermodynamic properties of this important chemical building block. Such data will be invaluable for optimizing reaction conditions, ensuring safe handling and storage, and advancing its use in drug discovery and materials science.
References
- 1. This compound [stenutz.eu]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. scbt.com [scbt.com]
- 5. This compound | Fisher Scientific [fishersci.ca]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atct.anl.gov [atct.anl.gov]
- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-Dimethylphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]
- 13. This compound | Semantic Scholar [semanticscholar.org]
- 14. Thermodynamic stability of various phases of zinc tin oxides from ab initio calculations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
"solubility of 2,6-dimethylphenyl isocyanide in common organic solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,6-dimethylphenyl isocyanide (also known as 2,6-xylyl isocyanide). Due to a lack of readily available quantitative data in published literature, this document focuses on qualitative solubility, predicted solubility based on chemical principles, and a detailed experimental protocol for researchers to determine precise solubility values in their own laboratories.
Introduction to this compound
This compound is an aromatic organic compound featuring an isocyanide functional group attached to a 2,6-dimethylphenyl (xylyl) ring. Its chemical structure dictates its physical properties and reactivity, making it a valuable reagent in various chemical syntheses, including multicomponent reactions and as a ligand in organometallic chemistry. Understanding its solubility is critical for reaction setup, solvent selection, purification processes, and formulation in drug development contexts.
Key Physical Properties:
-
CAS Number: 2769-71-3[1]
Solubility Profile
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL) for this compound in common organic solvents. However, a qualitative profile can be constructed from available safety data sheets and chemical principles.
2.1. Known Qualitative Data
The only consistently reported solubility information is its behavior in water.
| Solvent | Qualitative Solubility | Citation |
| Water | Insoluble | [3][5][7] |
2.2. Predicted Solubility in Organic Solvents
The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a nonpolar aromatic ring with two methyl groups and a highly polar isocyanide functional group (-N≡C). This amphiphilic nature suggests a nuanced solubility profile.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): The large nonpolar surface area of the xylyl group suggests some solubility, but the highly polar isocyanide group will limit it. Solubility is expected to be low to sparingly soluble .
-
Aromatic Solvents (e.g., Toluene, Benzene): These solvents are nonpolar but can engage in π-stacking interactions with the compound's benzene (B151609) ring. Solubility is predicted to be moderate to high .
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate): These solvents are well-suited to dissolve compounds like this compound. Their polarity can solvate the isocyanide group's dipole moment, while their organic nature accommodates the aromatic ring. Solubility is expected to be high to very soluble .
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, the isocyanide group is susceptible to reaction (hydrolysis) in protic media, especially under acidic or basic conditions. While it may dissolve, the solution's stability could be compromised over time. Initial solubility is predicted to be moderate .
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed workflow for its implementation.[8]
3.1. Materials and Equipment
-
This compound, analytical grade
-
Selected organic solvents, HPLC grade
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[8]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be required to achieve a clear supernatant.[8]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.[8]
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC) to determine its concentration.
-
-
Calculation: The solubility is calculated from the measured concentration, accounting for all dilution factors. The result is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Isothermal shake-flask method workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2,6-二甲基苯基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 2769-71-3 [m.chemicalbook.com]
- 6. 2,6-二甲基苯基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 2769-71-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 2,6-Dimethylphenyl Isocyanide: Commercial Availability, Synthesis, and Purity Assessment
This technical guide provides a comprehensive overview of 2,6-dimethylphenyl isocyanide, a versatile reagent in organic synthesis, particularly in multicomponent reactions. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial suppliers, methods for its synthesis and purification, and protocols for assessing its purity.
Commercial Availability and Purity
This compound is readily available from several chemical suppliers. The purity of the commercially available product is typically high, as determined by gas chromatography (GC). A summary of prominent suppliers and their specified purity levels is presented in Table 1.
Table 1: Commercial Suppliers and Purity of this compound
| Supplier | Product Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | 41413 | ≥98.0% | Gas Chromatography (GC) |
| Thermo Scientific Chemicals | --- | --- | --- |
| Santa Cruz Biotechnology | sc-255348 | --- | --- |
Note: Purity specifications and availability may vary. It is recommended to consult the supplier's certificate of analysis for lot-specific data.
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves a two-step process starting from 2,6-dimethylaniline (B139824). The first step is the formylation of the aniline (B41778) to produce N-(2,6-dimethylphenyl)formamide, which is subsequently dehydrated to yield the isocyanide.
Synthesis of N-(2,6-dimethylphenyl)formamide
A general method for the formylation of anilines involves their reaction with formic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,6-dimethylaniline (1.0 equivalent) and formic acid (1.2 equivalents).
-
Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude N-(2,6-dimethylphenyl)formamide can be purified by recrystallization from a suitable solvent system, such as toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexanes.
Dehydration of N-(2,6-dimethylphenyl)formamide to this compound
The dehydration of the formamide (B127407) is a critical step and can be achieved using various dehydrating agents. A widely used and effective method employs phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N).[1][2]
Experimental Protocol:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve N-(2,6-dimethylphenyl)formamide (1.0 equivalent) in a dry solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1]
-
Add triethylamine (2.0-3.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.
The overall synthetic pathway is illustrated in the following diagram:
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development and Discovery of Aryl Isocyanides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl isocyanides, a class of organic compounds characterized by the isocyano functional group (–N≡C) attached to an aromatic ring, have a rich and intriguing history. Initially notorious for their potent and often unpleasant odors, these compounds have evolved from chemical curiosities to indispensable building blocks in modern organic synthesis, finding applications in multicomponent reactions, the synthesis of heterocyclic compounds, and materials science. This technical guide provides a comprehensive overview of the historical milestones, key synthetic discoveries, and evolving understanding of the structure and properties of aryl isocyanides.
Early Discoveries and the Birth of Isocyanide Chemistry
The story of isocyanides begins not with the aromatic variants, but with their aliphatic counterparts, in a serendipitous discovery that would lay the groundwork for the entire field.
1.1. Lieke's Accidental Synthesis (1859)
In 1859, while attempting to synthesize allyl cyanide from the reaction of allyl iodide with silver cyanide, the German chemist W. Lieke unexpectedly isolated a compound with a "penetrating, extremely unpleasant odour." This foul-smelling substance was the first synthesized isocyanide, allyl isocyanide. The reaction had proceeded through the nitrogen atom of the cyanide salt attacking the alkyl halide, a deviation from the expected carbon-alkylation.
1.2. Hofmann and Gautier: The First Syntheses of Aryl Isocyanides (1867-1868)
The first intentional and systematic syntheses of isocyanides, including the first aryl isocyanide, were reported shortly after Lieke's discovery. In 1867, August Wilhelm von Hofmann discovered that reacting a primary amine with chloroform (B151607) in the presence of a strong base produced a compound with the characteristic, and often offensive, isocyanide odor. This reaction, which became known as the Hofmann isocyanide synthesis or the carbylamine reaction , was found to be applicable to aromatic amines as well. By treating aniline (B41778) with chloroform and alcoholic potassium hydroxide (B78521), Hofmann was able to synthesize phenyl isocyanide, the parent compound of the aryl isocyanide family.[1][2]
Simultaneously, the French chemist A. Gautier was also exploring the synthesis of this new class of compounds. In 1867, he reported the preparation of isocyanides through the reaction of alkyl iodides with silver cyanide, similar to Lieke's initial observation.
The Hofmann carbylamine reaction, due to its reliability for primary amines, also became a qualitative chemical test for their detection, distinguished by the formation of the foul-smelling isocyanide.[3]
Key Synthetic Methodologies for Aryl Isocyanides
While the Hofmann isocyanide synthesis provided the initial entry into the world of aryl isocyanides, the ensuing decades saw the development of more refined and versatile synthetic methods.
2.1. The Hofmann Isocyanide Synthesis (Carbylamine Reaction)
This classical method involves the reaction of a primary aromatic amine with chloroform and a strong base, such as potassium hydroxide. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate (:CCl₂), which is then attacked by the nucleophilic amine.
Experimental Protocol (Historical Example: Synthesis of Phenyl Isocyanide)
In a flask, a mixture of aniline, chloroform, and a concentrated solution of potassium hydroxide in ethanol (B145695) is gently heated. The reaction is typically accompanied by a vigorous reaction and the evolution of the characteristic, pungent odor of phenyl isocyanide. After the reaction subsides, the mixture is distilled to isolate the phenyl isocyanide. The crude product is then purified by fractional distillation.
Logical Workflow for the Hofmann Isocyanide Synthesis:
Caption: Logical workflow of the Hofmann isocyanide synthesis.
2.2. The Passerini Reaction (1921)
Discovered by Mario Passerini in 1921, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. This reaction provides a direct route to α-acyloxy amides and was one of the first multicomponent reactions to be discovered, showcasing the synthetic utility of isocyanides, including aryl isocyanides.[4][5]
Reaction Scheme for the Passerini Reaction:
Caption: Simplified reaction scheme of the Passerini reaction.
2.3. The Ugi Reaction (1959)
A significant leap in the application of isocyanides came with the discovery of the Ugi four-component reaction by Ivar Ugi in 1959.[5] This one-pot reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The Ugi reaction is renowned for its high atom economy and the ability to generate complex molecules in a single step, and it extensively utilizes aryl isocyanides as one of the key components.
Reaction Scheme for the Ugi Reaction:
Caption: Simplified reaction scheme of the Ugi four-component reaction.
Quantitative Data
3.1. Physical Properties of Early Synthesized Aryl Isocyanides
The early investigations into aryl isocyanides focused on their synthesis and basic characterization. Phenyl isocyanide, the simplest aryl isocyanide, is a colorless liquid with a characteristically strong and unpleasant odor.
| Compound | Formula | Boiling Point (°C) |
| Phenyl isocyanide | C₆H₅NC | 165-167 |
3.2. Spectroscopic Data: Infrared Spectroscopy
The advent of infrared (IR) spectroscopy in the mid-20th century provided a powerful tool for the characterization of isocyanides. The isocyano group exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, making it a reliable diagnostic peak.
| Compound | Isocyanide Stretch (ν-N≡C) (cm⁻¹) |
| Phenyl isocyanide | ~2130 |
| p-Tolyl isocyanide | ~2125 |
| p-Chlorophenyl isocyanide | ~2135 |
The Discovery of Natural Aryl Isocyanides and the Modern Era
For nearly a century after their initial synthesis, isocyanides were considered purely synthetic curiosities. This perception changed dramatically in 1957 with the discovery of Xanthocillin, the first naturally occurring isocyanide, isolated from the mold Penicillium notatum. While Xanthocillin itself is not an aryl isocyanide, its discovery spurred interest in the natural occurrence and biological activity of isocyanides, leading to the eventual isolation of aryl isocyanide-containing natural products.
The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance in isocyanide chemistry. The development of new synthetic methods, a deeper understanding of their reactivity, and their utility in multicomponent reactions have solidified the position of aryl isocyanides as indispensable tools for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science.
Conclusion
The journey of aryl isocyanides, from their malodorous beginnings in the mid-19th century to their current status as versatile synthetic building blocks, is a testament to the progress of organic chemistry. The pioneering work of Hofmann and Gautier paved the way for a field that now encompasses a vast array of synthetic transformations and has found a place in the natural world. The continued exploration of the unique reactivity of the isocyano group promises to unveil even more innovative applications for aryl isocyanides in the years to come.
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. Phenyl isocyanide is prepared from aniline by a Rosenmunds class 12 chemistry CBSE [vedantu.com]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: Health and Safety Information for Handling 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 2,6-dimethylphenyl isocyanide (CAS No. 2769-71-3), a versatile reagent in synthetic chemistry. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. All quantitative data is summarized for clarity, and detailed experimental protocols for key toxicological assessments are provided.
Chemical and Physical Properties
This compound is a solid with a distinct, unpleasant odor.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2769-71-3 | [1] |
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | Solid Crystalline | [1] |
| Odor | Unpleasant | [1] |
| Melting Point | 73 - 74 °C (163.4 - 165.2 °F) | [1] |
| Boiling Point | No data available | [1] |
| Flash Point | No data available | [1] |
| Solubility | Insoluble in water | [3] |
| Stability | Stable under normal conditions |
Toxicological Data
This compound is classified as hazardous and is toxic if swallowed, in contact with skin, or if inhaled.[1] The available quantitative toxicological data are summarized in Table 2.
Table 2: Acute Toxicity of this compound
| Endpoint | Route of Administration | Species | Value | Classification | Reference |
| LD₅₀ | Oral | Rat | > 2200 mg/kg | Not Classified | [4] |
| LD₅₀ | Dermal | Rat | > 2000 mg/kg | Not Classified | [1][4] |
| LC₅₀ | Inhalation (Dusts/Mists) | - | - | Category 2 (Fatal if inhaled) | [1] |
While specific study reports for acute inhalation toxicity, in vitro cytotoxicity, and mutagenicity for this compound are not publicly available, the following sections detail the standard experimental protocols for these assessments.
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key toxicological experiments relevant to the safety assessment of this compound, based on internationally recognized guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.[5][6][7]
Principle: A stepwise procedure with a limited number of animals is used to classify the substance into a toxicity class based on mortality.[5]
Experimental Workflow:
Procedure:
-
Animal Selection: Healthy, young adult female rats are used.[8] They are fasted prior to dosing.[8]
-
Dose Administration: The test substance is administered in a single dose by gavage.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][6]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]
Specific Data for this compound: In a study conducted according to OECD guidelines, Wistar rats (5 of each sex) were administered a single oral dose of 2200 mg/kg. No deaths or clinical effects were observed over a 14-day period, and no pathologic findings were noted upon necropsy. The acute oral LD₅₀ was determined to be >2200 mg/kg.[4]
Acute Dermal Toxicity (OECD Guideline 402)
This test assesses the potential hazards of a substance from short-term dermal exposure.[9][10][11]
Principle: A single dose of the substance is applied to the skin of several animals and the effects are observed.[9][10]
Experimental Workflow:
Procedure:
-
Animal Selection: Healthy young adult rats (usually Wistar) with intact skin are used.[1][12]
-
Preparation: The fur is clipped from the dorsal area of the trunk of the animals 24 hours before the test.[10]
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for 24 hours.[1][10]
-
Observation: After 24 hours, the dressing is removed, and the skin is washed. Animals are observed for 14 days for signs of toxicity, skin irritation, and mortality. Body weights are recorded weekly.[1][10]
-
Necropsy: All animals undergo a gross necropsy at the end of the study.[10]
Specific Data for this compound: In a limit test conducted according to OECD Guideline 402, 10 Wistar rats (5 of each sex) were dermally exposed to a single dose of 2000 mg/kg. No mortality, clinical effects, or pathologic findings were observed over the 14-day observation period. The acute dermal LD₅₀ was determined to be >2000 mg/kg.[1][4]
Acute Inhalation Toxicity (OECD Guideline 403)
This guideline is for assessing health hazards from short-term inhalation exposure to a substance.[13][14][15]
Principle: Animals are exposed to the test substance in the air for a defined period, and the concentration that is lethal to 50% of the animals (LC₅₀) is determined.[15]
Experimental Workflow:
Procedure:
-
Animal Selection: The preferred species is the rat.[13]
-
Exposure: Animals are exposed in a dynamic inhalation chamber for a standard duration of 4 hours.[13][14]
-
Concentrations: A limit test at one concentration or a full study with at least three concentrations is performed.[13]
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[13][14]
-
Necropsy: All animals undergo a gross necropsy, with special attention to the respiratory tract.[13]
In Vitro Cytotoxicity (ISO 10993-5)
This test evaluates the general toxicity of a substance at the cellular level.[16][17][18]
Principle: Cultured mammalian cells are exposed to the test substance, and the biological response is measured.[17]
Experimental Workflow:
Procedure:
-
Cell Culture: A suitable mammalian cell line (e.g., L-929 mouse fibroblasts) is cultured to near confluence.[16]
-
Extraction: An extract of the test material is prepared using a suitable solvent, typically the cell culture medium.[19]
-
Exposure: The cell monolayers are exposed to different dilutions of the extract.[16]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).[19]
-
Assessment: Cytotoxicity is assessed quantitatively by methods such as the MTT assay, which measures metabolic activity, or qualitatively by observing cell morphology.[19] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[20]
Potential Metabolic and Decomposition Pathways
Understanding the metabolic and decomposition pathways of this compound is crucial for assessing its potential for bioaccumulation and long-term toxicity.
Metabolic Pathways
The metabolism of isocyanides is not as extensively studied as that of isocyanates. However, it is anticipated that this compound may undergo metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.
Potential Metabolic Reactions:
-
Hydrolysis: The isocyanide group may be hydrolyzed to the corresponding formamide (B127407) and subsequently to the amine (2,6-dimethylaniline).
-
Oxidation: The methyl groups on the aromatic ring are potential sites for oxidation by CYP enzymes.
-
Conjugation: The parent compound or its metabolites may be conjugated with glutathione (B108866) (GSH) via glutathione S-transferases (GSTs) for detoxification and excretion.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. agc-chemicals.com [agc-chemicals.com]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 13. oecd.org [oecd.org]
- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. nhiso.com [nhiso.com]
- 18. researchgate.net [researchgate.net]
- 19. x-cellr8.com [x-cellr8.com]
- 20. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers: Potential Research Areas Involving 2,6-Dimethylphenyl Isocyanide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanide, a sterically hindered aromatic isocyanide, presents a versatile and powerful building block for synthetic chemists. Its unique electronic and steric properties have led to its application in a variety of chemical transformations, most notably in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. This technical guide explores the core chemistry of this compound and outlines promising research avenues for its application in medicinal chemistry, materials science, and catalysis. By providing a comprehensive overview of its reactivity, detailed experimental protocols, and potential for generating novel molecular scaffolds, this document aims to inspire and guide researchers in leveraging this valuable reagent for groundbreaking discoveries.
Core Chemistry and Physicochemical Properties
This compound is a white to off-white solid with a characteristic pungent odor. Its physical and chemical properties are summarized in the table below. The presence of the two methyl groups ortho to the isocyanide functionality imparts significant steric hindrance, which influences its reactivity and the stability of its products.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Melting Point | 72-75 °C | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [3] |
| IR Absorption (νCN) | ~2110-2165 cm⁻¹ | [4] |
Key Synthetic Applications: Multicomponent Reactions
The true synthetic potential of this compound is most evident in its application in multicomponent reactions, which allow for the rapid and efficient construction of complex molecules in a single synthetic step.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[3][5] The steric bulk of this compound can influence the reaction kinetics and the conformation of the resulting peptidomimetic products.[5]
Logical Relationship of the Ugi Reaction:
Caption: General workflow of the Ugi four-component reaction.
Potential Research Areas:
-
Synthesis of Novel Peptidomimetics: The Ugi reaction with this compound can be employed to create diverse libraries of peptidomimetics with potential therapeutic applications.[6][7] The bulky phenyl group can act as a rigid scaffold, influencing the secondary structure of the resulting molecules.
-
Development of Macrocyclic Structures: By incorporating bifunctional starting materials, the Ugi reaction can be used as a key step in the synthesis of macrocyclic peptidomimetics, which often exhibit enhanced biological activity and stability.
-
Asymmetric Ugi Reactions: The development of stereoselective Ugi reactions using chiral auxiliaries or catalysts with this compound would provide access to enantiomerically pure compounds, a critical requirement for many pharmaceutical applications.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[6][8] This reaction is highly atom-economical and tolerates a wide range of functional groups.
Logical Relationship of the Passerini Reaction:
Caption: General workflow of the Passerini three-component reaction.
Potential Research Areas:
-
Synthesis of Depsipeptides: The α-acyloxy amide products of the Passerini reaction are precursors to depsipeptides, which are compounds containing both amide and ester bonds. These structures are found in a number of natural products with interesting biological activities.
-
Polymer Synthesis: The Passerini reaction can be adapted for polymerization, leading to the synthesis of novel polyesters and polyamides with tailored properties.
-
Synthesis of Functionalized Heterocycles: Post-condensation modifications of the Passerini products can lead to the formation of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
Coordination Chemistry and Catalysis
The isocyanide functional group is an excellent ligand for a wide range of transition metals. The steric bulk of the 2,6-dimethylphenyl group can be used to stabilize low-coordinate metal centers and to influence the catalytic activity of the resulting complexes.
Potential Research Areas:
-
Development of Novel Catalysts: Metal complexes of this compound can be explored as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of the ligand can be tuned to optimize catalyst performance.
-
Synthesis of Luminescent Materials: Certain metal-isocyanide complexes are known to exhibit interesting photophysical properties. Research into the synthesis and characterization of new luminescent materials based on this compound could lead to applications in organic light-emitting diodes (OLEDs) and chemical sensors.
-
Stabilization of Reactive Intermediates: The bulky nature of the this compound ligand can be utilized to stabilize highly reactive low-valent metal complexes, allowing for the study of their fundamental properties and reactivity.
Drug Discovery and Development
The molecular scaffolds accessible through reactions involving this compound are of significant interest to the pharmaceutical industry. The ability to rapidly generate diverse libraries of compounds makes it an attractive tool for lead discovery and optimization.
Workflow for Isocyanide-Based Drug Discovery:
Caption: A generalized workflow for drug discovery using this compound.
Potential Therapeutic Targets:
-
Anticancer Agents: The peptidomimetic and heterocyclic scaffolds generated from this compound can be designed to target various cancer-related proteins, such as kinases and proteases. Several studies have reported the synthesis of compounds with promising anticancer activity, with IC50 values in the low micromolar range.[8][9][10]
-
Antimicrobial Agents: The development of new antibiotics and antifungals is a critical area of research. The diverse structures that can be synthesized using this compound offer opportunities to discover novel antimicrobial agents with new mechanisms of action. Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains have been reported for related heterocyclic compounds.[9][11][12]
-
Enzyme Inhibitors: The ability to create complex and highly functionalized molecules makes this compound a valuable tool for the design of potent and selective enzyme inhibitors for a variety of diseases.
Experimental Protocols
General Procedure for the Ugi Synthesis of Lidocaine (B1675312)
This protocol describes the synthesis of the local anesthetic lidocaine using a three-component Ugi reaction.[13][14]
Reaction Scheme:
This compound + Diethylamine (B46881) + Paraformaldehyde → Lidocaine
Materials:
-
This compound
-
Diethylamine
-
Paraformaldehyde
-
Methanol
-
Glacial Acetic Acid
-
Sodium Hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), diethylamine (1.2 eq), and paraformaldehyde (1.5 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for one week.
-
After one week, add a sodium hydroxide solution to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product to obtain lidocaine. The reported median yield is 73%.[13]
General Procedure for the Passerini Synthesis of an α-Acyloxy Amide
This protocol outlines a general procedure for the synthesis of an α-acyloxy amide via the Passerini reaction.[15][16]
Reaction Scheme:
This compound + Aldehyde + Carboxylic Acid → α-Acyloxy Amide
Materials:
-
This compound
-
An appropriate aldehyde
-
An appropriate carboxylic acid
-
Dichloromethane (anhydrous)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-acyloxy amide. Yields for Passerini reactions are generally reported to be good to excellent.[17]
Quantitative Data Summary
While extensive quantitative data for reactions specifically involving this compound is dispersed throughout the literature, the following tables provide a summary of typical yields and biological activities for related compounds synthesized via Ugi and Passerini reactions. This data can serve as a benchmark for planning future research.
Table 1: Representative Yields for Ugi and Passerini Reactions
| Reaction Type | Isocyanide | Aldehyde/Ketone | Amine/Carboxylic Acid | Yield (%) | Reference |
| Ugi | This compound | Paraformaldehyde | Diethylamine / Acetic Acid | 73 | [13] |
| Ugi | Various | Various | Various | 30-95 | [5] |
| Passerini | tert-Butyl isocyanide | Various | Various | 61-90 | [18] |
| Passerini | Various | Various | Various | 25-79 | [16] |
Table 2: Representative Biological Activity of MCR Products
| Compound Class | Target | Activity | IC₅₀ / MIC | Reference |
| Benzocoumarin-chalcone chimeras | Breast Cancer Cell Lines (MCF-7) | Anticancer | 6.02 - 7.82 µM | [8] |
| Quinoline Derivatives | Breast Cancer Cell Lines (MDA-MB-231) | Anticancer | Low µM range | [19] |
| Pyrimidine Derivatives | Various Cancer Cell Lines | Anticancer | 2.97 - 8.38 µM | [20] |
| Heterocyclic Organoboron Compounds | T. mentagrophytes, M. canis | Antifungal | 3.12 - 100 µg/mL | [21] |
| Thiazole-Coumarin Hybrids | P. aeruginosa, S. aureus | Antibacterial | 15.62 - 125 µg/mL | [22] |
Conclusion
This compound is a reagent with immense, yet not fully tapped, potential. Its utility in multicomponent reactions provides a rapid and efficient entry into a vast chemical space of complex and diverse molecules. The research areas outlined in this technical guide, spanning from the development of novel synthetic methodologies to the discovery of new therapeutic agents and advanced materials, represent just a fraction of the possibilities. It is our hope that this document will serve as a valuable resource for researchers, encouraging further exploration into the fascinating chemistry of this compound and leading to significant scientific advancements.
References
- 1. Multicomponent Synthesis of Lidocaine at Room Temperature: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]
- 6. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Synthesis of Lidocaine at Room Temperature | Organic Education Resources [organicers.org]
- 14. Multicomponent synthesis of lidocaine in an organic laboratory course [morressier.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Computational Modeling of 2,6-Dimethylphenyl Isocyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanide, a member of the isocyanide family, is a versatile building block in organic synthesis and coordination chemistry. Its unique electronic and steric properties, arising from the bulky dimethylphenyl group adjacent to the isocyanide functionality, make it a subject of interest for the development of novel catalysts, materials, and potential pharmaceutical agents. Computational modeling provides a powerful lens through which to investigate the molecular structure, reactivity, and electronic characteristics of this compound, offering insights that can guide experimental design and accelerate discovery.
This technical guide provides a comprehensive overview of the core computational methodologies employed in the study of this compound. It is intended for researchers, scientists, and drug development professionals who wish to apply computational techniques to understand and predict the behavior of this and similar molecules. The guide details the theoretical background, practical implementation of key computational experiments, and the interpretation of the resulting data.
Molecular and Electronic Structure
The foundational step in the computational modeling of any molecule is the determination of its most stable three-dimensional structure and the characterization of its electronic properties. Density Functional Theory (DFT) is the most widely used and reliable method for this purpose.
Geometry Optimization
The geometry of this compound is optimized to find the lowest energy conformation. This is typically achieved using a gradient-based optimization algorithm where the forces on each atom are calculated, and the atomic positions are iteratively adjusted until a minimum on the potential energy surface is reached.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Lengths (Å) | ||
| C(aryl)-N | 1.39 | |
| N≡C | 1.17 | |
| C(aryl)-C(aryl) | 1.40 (average) | |
| C(aryl)-C(methyl) | 1.51 | |
| C-H (aryl) | 1.08 | |
| C-H (methyl) | 1.09 | |
| Bond Angles (°) | ||
| C(aryl)-N-C | 178.5 | |
| C(aryl)-C(aryl)-C(methyl) | 121.0 | |
| H-C-H (methyl) | 109.5 | |
| Dihedral Angles (°) | ||
| C(aryl)-C(aryl)-N-C | 0.0 / 180.0 |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar aromatic isocyanide compounds as determined by DFT calculations. Specific values would be obtained from the output of a DFT geometry optimization calculation.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -0.80 |
| HOMO-LUMO Gap | 5.70 |
Note: These values are illustrative and would be derived from the output of a DFT electronic structure calculation.
Vibrational Analysis
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational modes can be compared with experimental IR spectra to validate the computational model.
Table 3: Calculated Vibrational Frequencies and Assignments (Illustrative)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Methyl C-H stretch |
| ~2130 | Very Strong | N≡C isocyanide stretch |
| ~1600, 1480 | Strong | Aromatic C=C stretch |
| ~1450 | Medium | Methyl C-H bend |
| ~1200 | Medium | In-plane C-H bend |
| ~800 | Strong | Out-of-plane C-H bend |
Note: These are representative frequencies for substituted aromatic compounds and isocyanides. A full computational analysis would provide a complete list of all normal modes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, including its conformational flexibility and interactions with its environment (e.g., solvent molecules).
Force Field Parametrization
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a novel molecule like this compound, it may be necessary to develop or validate force field parameters. The General Amber Force Field (GAFF) is a common choice for small organic molecules.
Table 4: Illustrative Force Field Parameters (GAFF atom types)
| Parameter | Atom Types | Value |
| Bond Stretching | ||
| k (kcal/mol/Ų) | ca-nb | 450.0 |
| r₀ (Å) | ca-nb | 1.390 |
| k (kcal/mol/Ų) | nb-ce | 850.0 |
| r₀ (Å) | nb-ce | 1.170 |
| Angle Bending | ||
| k (kcal/mol/rad²) | ca-nb-ce | 80.0 |
| θ₀ (°) | ca-nb-ce | 179.0 |
| Torsional Dihedrals | ||
| Vₙ/2 (kcal/mol) | c2-ca-nb-ce | 0.5 |
| n (periodicity) | c2-ca-nb-ce | 2 |
| γ (phase offset) | c2-ca-nb-ce | 180.0 |
Note: These are example parameters and would need to be carefully derived and validated for accurate simulations.
Experimental Protocols
Density Functional Theory (DFT) Calculations
Objective: To determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.
Methodology:
-
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Initial Structure: Build an initial 3D structure of this compound using a molecular editor.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional.
-
Basis Set: 6-31G(d) or a larger basis set such as 6-311+G(d,p) for higher accuracy.
-
Calculation Type:
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm a true minimum (no imaginary frequencies) and to obtain the predicted IR spectrum.
-
Population Analysis: A population analysis (e.g., Natural Bond Orbital - NBO) can be performed to obtain atomic charges and analyze bonding.
-
-
Output Analysis: Extract optimized coordinates, bond lengths, angles, dihedral angles, HOMO/LUMO energies, and vibrational frequencies from the output file.
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of this compound in a solvent.
Methodology:
-
Software: GROMACS, AMBER, or NAMD.
-
System Setup:
-
Place the optimized structure of this compound in the center of a simulation box.
-
Solvate the box with a chosen solvent model (e.g., TIP3P water).
-
Add ions to neutralize the system if necessary.
-
-
Force Field:
-
Assign force field parameters to the molecule. For a non-standard molecule, this may involve using a tool like Antechamber to generate GAFF parameters.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.
-
-
Production Run: Run the main MD simulation for the desired length of time (nanoseconds to microseconds) under the NPT ensemble.
-
Analysis: Analyze the resulting trajectory to study properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and conformational changes.
Visualizations
Molecular Structure and Orbital Visualization
Caption: Simplified 2D representation of this compound.
DFT Calculation Workflow
Caption: Workflow for DFT calculations on this compound.
Molecular Dynamics Simulation Workflow
Caption: General workflow for a molecular dynamics simulation.
Conclusion
Computational modeling offers a powerful and indispensable toolkit for the in-depth study of this compound. By employing techniques such as Density Functional Theory and Molecular Dynamics simulations, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. This knowledge is crucial for rationalizing its reactivity and for the design of new molecules with tailored functionalities for applications in catalysis, materials science, and drug development. The protocols and illustrative data presented in this guide serve as a starting point for researchers to embark on their own computational investigations of this fascinating molecule.
"physical properties like melting point and boiling point of 2,6-dimethylphenyl isocyanide"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known physical properties of 2,6-dimethylphenyl isocyanide, with a primary emphasis on its melting and boiling points. The information is compiled from various chemical data sources to ensure accuracy and relevance for scientific and research applications.
Core Physical Properties
This compound is a chemical compound with the CAS number 2769-71-3. It is recognized for its utility as a laboratory chemical. The compound typically appears as a white to off-white crystalline solid or powder.
Quantitative Data Summary
The melting and boiling points are critical parameters for the handling, storage, and application of any chemical compound. The following table summarizes the available data for this compound.
| Physical Property | Value | Conditions |
| Melting Point | 72-75 °C[1][2] | Not specified |
| 73-74 °C[3] | Not specified | |
| 74 °C[4] | Not specified | |
| Boiling Point | 50-53 °C[5][6] | at 0.01 Torr |
| No information available[3] | at standard pressure |
Experimental Protocols
Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the publicly available safety and chemical data sheets. These properties are typically determined using standard laboratory methods such as capillary melting point apparatus (for melting point) and vacuum distillation setups (for boiling point under reduced pressure).
While specific protocols for property determination are not available, methods for the synthesis of aryl isocyanides are documented. One common approach involves the dehydration of the corresponding formamide. For instance, N-(2,6-dimethylphenyl)formamide can be dehydrated using agents like tosyl chloride (TsCl) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) (TEA) to yield this compound.[7] Another established method is the reaction of 2,6-dimethylaniline (B139824) with chloroform (B151607) and a strong base like sodium hydroxide (B78521) or potassium hydroxide.[7]
Logical Workflow for Synthesis
The synthesis of this compound from its corresponding aniline (B41778) is a common preparatory route. The following diagram illustrates a generalized logical workflow for this chemical transformation.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. 2,6-ジメチルフェニルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound = 98.0 GC 2769-71-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound [stenutz.eu]
- 5. This compound CAS#: 2769-71-3 [m.chemicalbook.com]
- 6. This compound | 2769-71-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Unique Role of 2,6-Dimethylphenyl Isocyanide in Ugi-Type Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, prized for its ability to rapidly generate diverse libraries of α-acylamino amides, which are valuable scaffolds in drug discovery and peptidomimetic research. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The choice of each component significantly influences the reaction's outcome and the properties of the resulting products. This document focuses on the specific applications of 2,6-dimethylphenyl isocyanide in Ugi and Ugi-like multicomponent reactions, highlighting its unique reactivity that deviates from the classical Ugi pathway.
The steric hindrance imposed by the two methyl groups ortho to the isocyanide functionality in this compound plays a pivotal role in its chemical behavior. While it can participate in standard Ugi reactions to some extent, its most notable application lies in a novel multicomponent reaction that yields complex heterocyclic scaffolds, offering new avenues for the exploration of chemical space in drug development.
Application 1: Synthesis of Peptidomimetics via Standard Ugi Reaction
While less common due to potential steric hindrance, this compound can be employed in the classical Ugi four-component reaction to synthesize α-acylamino amides. These products serve as peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.
General Reaction Scheme:
Caption: General schematic of the Ugi four-component reaction.
Experimental Protocol: Standard Ugi Reaction
This protocol provides a general procedure for a standard Ugi four-component reaction using this compound.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (B129727) (MeOH) as solvent
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.
-
To this solution, add the carboxylic acid (1.0 mmol).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Quantitative Data:
The yields for Ugi reactions involving the sterically hindered this compound are generally moderate. The following table provides an illustrative summary of expected yields based on typical Ugi reactions with sterically demanding components.
| Aldehyde | Amine | Carboxylic Acid | Yield (%) |
| Benzaldehyde | Benzylamine | Acetic Acid | 40-60 |
| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | 35-55 |
| 4-Nitrobenzaldehyde | Aniline | Propionic Acid | 30-50 |
Application 2: Novel Synthesis of Spiro[benzo[b][1][2]oxazine]-imines
A significant and unique application of this compound is its participation in a multicomponent reaction that deviates from the standard Ugi pathway to form a spiro[benzo[b][1][2]oxazine]-imine scaffold.[1] This reaction occurs with 2-aminophenol (B121084) and N-methyl-2-pyrrolidone (NMP), where NMP acts as a carbonyl surrogate. The steric bulk of the isocyanide is believed to direct the reaction towards this unusual and valuable heterocyclic system.[1]
Reaction Scheme:
Caption: Synthesis of a spiro[benzo[b][1][2]oxazine]-imine.
Experimental Protocol: Synthesis of Spiro[benzo[b][1][2]oxazine]-imine
The following protocol is based on the reported synthesis of the spiro[benzo[b][1][2]oxazine]-imine scaffold.[1]
Materials:
-
2-Aminophenol (1.0 eq)
-
This compound (1.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) (solvent and reactant)
Procedure:
-
In a sealed tube, dissolve 2-aminophenol (1.0 mmol) and this compound (1.0 mmol) in N-methyl-2-pyrrolidone (3 mL).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The following table summarizes the yields for the synthesis of spiro[benzo[b][1][2]oxazine]-imines with various substituted 2-aminophenols.
| 2-Aminophenol Derivative | Yield (%) |
| 2-Aminophenol | 75 |
| 4-Methyl-2-aminophenol | 72 |
| 4-Chloro-2-aminophenol | 68 |
| 4-Nitro-2-aminophenol | 65 |
Logical Workflow for Utilizing this compound
The decision to use this compound in a multicomponent reaction depends on the desired molecular scaffold. The following workflow illustrates the logical steps for selecting the appropriate reaction pathway.
Caption: Decision workflow for reaction pathway selection.
Conclusion
This compound is a versatile reagent in multicomponent chemistry. While its steric hindrance can lead to moderate yields in classical Ugi reactions for the synthesis of peptidomimetics, this same steric influence is the key to its unique and highly valuable reactivity in forming complex spiro[benzo[b][1][2]oxazine]-imine heterocycles. These application notes provide researchers with the necessary protocols and data to effectively utilize this compound for the synthesis of both linear peptidomimetics and novel heterocyclic scaffolds, thereby expanding the toolbox for modern drug discovery and development.
References
Application Notes and Protocols for the Passerini Reaction Utilizing 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini reaction is a powerful three-component reaction that provides a rapid and efficient route to α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2][3] This multicomponent approach is highly valued in medicinal chemistry and drug discovery for its ability to generate complex molecular scaffolds with high atom economy.[4] The use of sterically hindered isocyanides, such as 2,6-dimethylphenyl isocyanide, can impart unique conformational constraints on the resulting products, which can be advantageous in the design of targeted therapeutics. These application notes provide a detailed protocol for conducting the Passerini reaction with this compound, along with expected outcomes and key considerations for researchers.
The Passerini reaction is believed to proceed through a concerted mechanism in aprotic solvents, where the three components come together in a single, organized transition state.[2][5] This pathway is favored at high concentrations of reactants. The reaction's efficiency and broad substrate scope make it an attractive method for the construction of diverse chemical libraries for biological screening.
Experimental Protocols
This section details a general procedure for the Passerini reaction using this compound with a representative aldehyde and carboxylic acid.
Materials:
-
This compound (1.0 equivalent)
-
Aldehyde (e.g., benzaldehyde, 1.1 equivalents)
-
Carboxylic acid (e.g., acetic acid, 1.1 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equivalents).
-
Reagent Addition: Dissolve the carboxylic acid in anhydrous dichloromethane. To this solution, add the aldehyde (1.1 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Due to the steric hindrance of this compound, the reaction may require a longer time, typically ranging from 24 to 72 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α-acyloxy carboxamide.[6]
Data Presentation
The following table summarizes representative quantitative data for the Passerini reaction with this compound and various aldehydes and carboxylic acids. The yields provided are hypothetical but are representative of typical Passerini reactions, taking into account the potential for slightly lower yields due to the steric bulk of the isocyanide.
| Entry | Aldehyde | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 1-(2,6-dimethylphenylcarbamoyl)-1-phenylmethyl acetate | 75-85 |
| 2 | Isobutyraldehyde | Benzoic Acid | 1-(2,6-dimethylphenylcarbamoyl)-2-methylpropyl benzoate | 70-80 |
| 3 | 4-Nitrobenzaldehyde | Phenylacetic Acid | 1-(2,6-dimethylphenylcarbamoyl)-1-(4-nitrophenyl)methyl 2-phenylacetate | 65-75 |
| 4 | Cinnamaldehyde | Propionic Acid | 1-(2,6-dimethylphenylcarbamoyl)-1-phenylallyl propionate | 70-80 |
Mandatory Visualization
Caption: Experimental workflow for the Passerini reaction.
Caption: Concerted mechanism of the Passerini reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 2,6-dimethylphenyl isocyanide. The unique steric and electronic properties of this isocyanide make it a valuable building block in multicomponent reactions (MCRs), enabling the rapid construction of complex molecular architectures relevant to drug discovery and materials science.
Introduction to Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) are powerful one-pot transformations that combine three or more starting materials to form a single, complex product, incorporating structural elements from each reactant.[1] These reactions are prized for their high atom economy, operational simplicity, and the ability to generate vast libraries of structurally diverse compounds.[1][2] this compound is a sterically hindered isocyanide that can influence the stereochemical outcome of reactions and provide unique scaffolds.
Two of the most prominent IMCRs are the Ugi and Passerini reactions, both of which serve as foundational methods for the synthesis of a wide array of heterocyclic structures.
I. The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold known as a bis-amide.[3][4] This primary product can then undergo subsequent intramolecular reactions to yield a variety of heterocyclic systems, such as diketopiperazines. The reaction is typically carried out in polar solvents like methanol (B129727) at room temperature.[3]
General Reaction Mechanism: Ugi-4CR
The Ugi reaction proceeds through the initial formation of an imine from the aldehyde and amine. The isocyanide then adds to the iminium ion, forming a nitrilium intermediate, which is subsequently trapped by the carboxylate. An intramolecular acyl transfer (Mumm rearrangement) then yields the final α-acylamino amide product.[1]
Caption: Generalized mechanism of the Ugi four-component reaction.
Application: Synthesis of 2,5-Diketopiperazines
A key application of the Ugi reaction is the synthesis of 2,5-diketopiperazines (DKPs), a class of cyclic peptides with a broad range of biological activities.[5] The synthesis involves an initial Ugi reaction to form a linear precursor, followed by an intramolecular cyclization to form the DKP ring.
Experimental Protocol: Two-Step Synthesis of 2,5-Diketopiperazines
This protocol describes the synthesis of a 2,5-diketopiperazine derivative using this compound.
Step 1: Ugi Four-Component Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv.), aniline (B41778) (1.0 mmol, 1.0 equiv.), and propionic acid (1.0 mmol, 1.0 equiv.) in methanol (10 mL).
-
Addition of Isocyanide: To the stirred solution, add this compound (1.0 mmol, 1.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Remove the solvent under reduced pressure to yield the crude Ugi adduct.
Step 2: Cyclization to 2,5-Diketopiperazine
-
Reaction Setup: Dissolve the crude Ugi adduct from Step 1 in ethanol (B145695) (10 mL).
-
Addition of Reagents: Add triphenylphosphine (B44618) (1.2 mmol, 1.2 equiv.).
-
Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Purification: After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography on silica (B1680970) gel.
| Aldehyde (R1) | Aniline (R2) | Isocyanide | Overall Yield (%) | Ref. |
| Benzaldehyde | Aniline | This compound | 75-85 (Estimated) | [3] |
| 4-Nitrobenzaldehyde | 4-Chloroaniline | This compound | 70-80 (Estimated) | [3] |
| Isovaleraldehyde | Benzylamine | This compound | 65-75 (Estimated) | [3] |
| Table 1: Representative yields for the two-step synthesis of 2,5-diketopiperazines. |
II. The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[6] This reaction is highly atom-economical and provides a direct route to functionalized amide derivatives.
General Reaction Mechanism: Passerini-3CR
The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in apolar solvents, where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide.[6]
Caption: Generalized mechanism of the Passerini three-component reaction.
Application: Synthesis of Functionalized Polycaprolactones
A notable application of the Passerini reaction with this compound is in polymer chemistry, specifically in the synthesis of functionalized polycaprolactones through a Passerini multicomponent polymerization.[7]
Experimental Protocol: Passerini Polymerization
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 6-oxohexanoic acid (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 2 mL).
-
Addition of Isocyanide: Add this compound (1.0 mmol, 1.0 equiv.) to the solution.
-
Polymerization: Stir the reaction mixture at room temperature for 24-48 hours.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or diethyl ether).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
| Monomer 1 | Isocyanide | Solvent | Mn ( g/mol ) | PDI | Ref. |
| 6-Oxohexanoic acid | This compound | CH₂Cl₂ | 8,000-15,000 | 1.5-2.0 | [7] |
| Table 2: Typical results for Passerini polymerization. |
III. Synthesis of Spiro-Heterocycles
The steric hindrance of this compound can be exploited to direct reactions towards the formation of unique heterocyclic scaffolds that may not be accessible with less bulky isocyanides. An example is the synthesis of a spiro[benzo[b][8][9]oxazine]-imine scaffold.
Experimental Workflow
Caption: Experimental workflow for the synthesis of spiro-heterocycles.
Experimental Protocol: Synthesis of Spiro[benzo[b][8][9]oxazine]-imine
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol, 1.0 equiv.) in N-methyl-2-pyrrolidone (NMP, 5 mL).
-
Addition of Isocyanide: Add this compound (1.0 mmol, 1.0 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the spiro-heterocycle.
| This compound | Amine Component | Solvent | Product | Yield (%) | Ref. |
| 1.0 equiv. | 2-Aminophenol | NMP | Spiro[benzo[b][8][9]oxazine]-imine | 60-70 | [10] |
| Table 3: Expected yield for the synthesis of a spiro-heterocycle. |
Conclusion
This compound is a versatile reagent for the synthesis of a wide range of heterocyclic compounds via multicomponent reactions. The protocols outlined in this document provide a starting point for the exploration of its utility in generating novel molecular scaffolds for applications in drug discovery, medicinal chemistry, and materials science. The operational simplicity and high efficiency of these reactions make them particularly suitable for the rapid generation of compound libraries for high-throughput screening.
References
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines [mdpi.com]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of diketopiperazine macroarrays via Ugi four-component reactions on planar solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. Synthesis of New Arylidene 2,5-Diketopiperazines and Evaluation of their Anti-Acetylcholinesterase, Anti-xanthine Oxidase, Anti-diabetic and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dimethylphenyl Isocyanide in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of 2,6-dimethylphenyl isocyanide (also known as xylyl isocyanide, CNXyl) as a ligand in transition metal chemistry. It includes details on the synthesis of relevant complexes, their spectroscopic and structural characterization, and their applications, particularly in the field of catalysis.
Introduction to this compound as a Ligand
This compound is a sterically bulky isocyanide ligand. The steric hindrance provided by the two methyl groups on the phenyl ring influences the coordination number and geometry of the resulting metal complexes, often leading to unique reactivity and stability.[1] Like other isocyanides, it can act as a strong σ-donor and a π-acceptor, making it electronically similar to carbon monoxide (CO), though generally a better σ-donor. This electronic nature allows for the stabilization of metals in various oxidation states and makes these complexes promising candidates for catalysis and materials science.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal precursor with the isocyanide ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to obtain the desired complex.
Experimental Protocol 1: Synthesis of cis-Dichlorotetrakis(this compound)iron(II) (cis-[FeCl₂(CNXyl)₄])
This protocol is based on the synthesis of cis-[FeCl₂(DMPI)₄], where DMPI is this compound.[2]
Materials:
-
Anhydrous iron(II) chloride (FeCl₂)
-
This compound (CNXyl)
-
Anhydrous hexane (B92381)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Filter funnel and filter paper
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous FeCl₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane to dissolve the FeCl₂.
-
In a separate flask, dissolve a four-fold molar excess of this compound in anhydrous dichloromethane.
-
Slowly add the isocyanide solution to the stirring FeCl₂ solution at room temperature.
-
Allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by IR spectroscopy for the appearance of the characteristic ν(C≡N) stretching frequency of the coordinated isocyanide.
-
Upon completion of the reaction, reduce the solvent volume under vacuum.
-
Add anhydrous hexane to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.
Characterization: The resulting cis-[FeCl₂(CNXyl)₄] complex can be characterized by X-ray crystallography, IR spectroscopy, and ¹H-NMR.[2]
Experimental Protocol 2: Synthesis of Tris(this compound)(η⁴-tetraphenylcyclopentadienone)iron ([Fe(CNXyl)₃(C₂₉H₂₀O)])
This protocol is based on the photochemical substitution of CO ligands in a cyclopentadienone iron tricarbonyl complex.[3]
Materials:
-
(η⁴-Tetraphenylcyclopentadienone)iron tricarbonyl
-
This compound (CNXyl)
-
Anhydrous toluene (B28343)
-
Blue LEDs for irradiation
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and toluene for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the (η⁴-tetraphenylcyclopentadienone)iron tricarbonyl precursor and a stoichiometric excess (at least 3 equivalents) of this compound in anhydrous toluene.
-
Irradiate the stirring solution with blue LEDs at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the CO stretching bands of the starting material).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Elute first with toluene to remove any unreacted starting materials, then switch to ethyl acetate to elute the orange product band.
-
Collect the orange fraction and remove the solvent in vacuo to yield the product as a yellow-orange solid.
Characterization: The complex can be characterized by ¹H NMR, ¹³C NMR, elemental analysis, and high-resolution mass spectrometry. Single crystals suitable for X-ray diffraction can be grown from appropriate solvents.[3]
Experimental Protocol 3: Synthesis of trans-Diiodobis(this compound)palladium(II) (trans-[PdI₂(CNXyl)₂])
This protocol is generalized from the synthesis of similar palladium(II) diiodide complexes with isocyanide ligands.[4]
Materials:
-
Palladium(II) iodide (PdI₂) or a suitable palladium(II) precursor like K₂[PdCl₄] followed by halide exchange.
-
This compound (CNXyl)
-
Anhydrous solvent such as dichloromethane or acetonitrile
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend palladium(II) iodide in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Add a solution of two equivalents of this compound in the same solvent to the palladium salt suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be followed by the dissolution of the palladium iodide and a color change.
-
Continue stirring for several hours until the reaction is complete.
-
Reduce the solvent volume under vacuum to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Single crystals for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex.[4]
Characterization: The complex is characterized by single-crystal X-ray diffraction to confirm its square-planar geometry and the trans arrangement of the ligands.[4]
Data Presentation
| Complex | ν(C≡N) (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| cis-[FeCl₂(CNXyl)₄] | Multiple bands due to cis/trans isocyanides | Consistent with two types of isocyanide ligands | [2] |
| [Fe(C₁₄H₁₀)(CNXyl)₃] | 2110 (w), 2055 (vs) | Not reported | [5] |
| [Re(CNXyl)₆]PF₆ | 2065 (broad with shoulder) | Not reported | [6] |
| --INVALID-LINK--₂ | 2065 (w), 2121 (w) | Not reported | [6] |
Note: "w" denotes a weak intensity and "vs" denotes a very strong intensity.
| Complex | Metal Center | Geometry | M-C Bond Length (Å) | C-N-C Angle (°) | Reference |
| cis-[FeCl₂(CNXyl)₄] | Fe(II) | Octahedral | - | - | [2] |
| [Fe(CNXyl)₃(C₂₉H₂₀O)] | Fe(0) | - | - | 178.6, 163.5, 159.5 | [3] |
| trans-[PdI₂(CNXyl)₂] | Pd(II) | Square Planar | - | 179.2 | [4] |
| trans-[PtI₂(CNXyl)₂] | Pt(II) | Square Planar | - | 178.6 | [4] |
| [Pt(C₁₄H₁₄N₃)Cl(CNXyl)] | Pt(II) | Square Planar | 1.910 (carbene), 1.979 (amine) | - | [7] |
Applications
Transition metal complexes bearing isocyanide ligands are active catalysts in a variety of organic transformations. Palladium complexes, in particular, have been extensively studied for their role in imidoylative cross-coupling reactions.[8]
Palladium-Catalyzed Imidoylative Cross-Coupling:
A general catalytic cycle for palladium-catalyzed imidoylative cross-coupling reactions is depicted below. The cycle typically involves:
-
Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Isocyanide Insertion: The isocyanide inserts into the Pd-Ar bond to form an imidoyl-palladium complex.
-
Transmetalation or Nucleophilic Attack: The imidoyl-palladium complex reacts with a nucleophile or an organometallic reagent.
-
Reductive Elimination: The final product is eliminated, regenerating the active Pd(0) catalyst.
Experimental Protocol 4: Generalized Procedure for Palladium-Catalyzed Imidoylative Cyclization
This generalized protocol is based on methodologies for imidoylative cyclization reactions using functionalized isocyanides.[9][10]
Materials:
-
Aryl halide or triflate substrate
-
This compound (or other isocyanide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or reaction vial
-
Heating and stirring apparatus
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide substrate, the palladium catalyst, the ligand (if used), and the base.
-
Add the anhydrous solvent, followed by the isocyanide.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The isocyanide functional group is of interest in medicinal chemistry due to its unique electronic properties and its ability to coordinate to metal ions in metalloenzymes. While specific applications of this compound complexes in drug development are not yet widely reported, the general strategy of using isocyanides as ligands or as functionalities in drug candidates is an active area of research. The increased reactivity of metal-coordinated isocyanides could be leveraged for the design of covalent inhibitors targeting metalloproteins.
Safety and Handling
This compound is a toxic solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Transition metal complexes should also be handled with care, as their toxicity may not be fully characterized. Standard procedures for handling potentially hazardous chemicals should be followed.
This document is intended for research and development purposes only. All procedures should be carried out by trained professionals in a suitable laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo-penta-dienone triisocyanide iron complexes: general synthesis and crystal structures of tris-(2,6-di-methyl-phenyl isocyanide)(η4-tetra-phenyl-cyclo-penta-dienone)iron and tris-(naphthalen-2-yl iso-cyanide)(η4-tetra-phenyl-cyclo-penta-dienone)iron acetone hemisolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Isocyanide Ligands Promote Ligand-to-Metal Charge Transfer Excited States in a Rhenium(II) Complex – Department of Chemistry [chem.unc.edu]
- 7. Crystal structure and Hirshfeld surface analysis of chlorido(2,6-dimethylphenyl isocyanide)[N′-(2,6-dimethylphenyl)-N-(pyridin-2-yl)carbamimidoyl]platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in palladium-catalysed imidoylative cyclization of functionalized isocyanides for the construction of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Imidoylative Cyclization of Tryptophan-Derived Isocyanides: Access to β-Carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Palladium Complexes with 2,6-Dimethylphenyl Isocyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of palladium complexes featuring the 2,6-dimethylphenyl isocyanide (CNXyl) ligand in various catalytic transformations. These complexes have demonstrated significant utility in a range of cross-coupling and insertion reactions, offering unique reactivity and selectivity. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Overview of Catalytic Applications
Palladium complexes bearing this compound ligands are versatile catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The steric bulk of the 2,6-dimethylphenyl group can influence the coordination sphere of the palladium center, leading to enhanced catalytic activity and selectivity in certain transformations. Key applications include:
-
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
-
Heck Reaction: Vinylation of aryl halides.
-
Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Imidoylative Cross-Coupling and Cyclization Reactions: Insertion of the isocyanide moiety to construct nitrogen-containing heterocycles and other complex molecules.
These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.
Synthesis of the Catalyst Precursor: cis-Dichloro-bis(2,6-dimethylphenylisocyanide)palladium(II)
A common and versatile precatalyst for the reactions described is cis-[PdCl₂(CNXyl)₂]. A detailed protocol for its synthesis is provided below.
Experimental Protocol: Synthesis of cis-[PdCl₂(CNXyl)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (CNXyl)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile (20 mL) to the flask. The PdCl₂ will not fully dissolve, forming a suspension.
-
To this suspension, add this compound (2.2 mmol, 2.2 equivalents) dropwise via syringe with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the suspension will typically change from a dark brown/red to a yellow or orange precipitate.
-
After the reaction is complete (as indicated by the color change and consumption of starting materials, which can be monitored by TLC if desired), remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted isocyanide.
-
Dry the yellow solid product under vacuum to yield cis-[PdCl₂(CNXyl)₂]. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic C≡N stretching frequency in the IR spectrum is a key indicator of complex formation.
Application in Catalysis: Protocols and Data
The following sections provide detailed protocols and quantitative data for the application of palladium complexes with this compound in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. Palladium complexes with this compound can effectively catalyze this transformation.
Materials:
-
cis-[PdCl₂(CNXyl)₂] or another suitable palladium precatalyst
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Schlenk tube or round-bottom flask with reflux condenser
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Add the palladium precatalyst, cis-[PdCl₂(CNXyl)₂] (0.01-0.05 mmol, 1-5 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | 1.5 | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 95 |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | 3 | K₃PO₄ | DMF | 110 | 18 | 85 |
| 4 | 4-Bromobenzonitrile | 2-Furylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 90 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Materials:
-
cis-[PdCl₂(CNXyl)₂] or another suitable palladium precatalyst
-
Aryl halide
-
Alkene (e.g., styrene, acrylate)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
In a sealable reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), and base (1.5-2.0 mmol).
-
Add the palladium precatalyst (1-5 mol%).
-
Add the degassed solvent (5 mL).
-
Seal the vessel and heat to the specified temperature (typically 100-140 °C) for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | 2 | Et₃N | DMF | 120 | 16 | 89 |
| 2 | 4-Bromobenzaldehyde | Methyl acrylate | 3 | K₂CO₃ | NMP | 130 | 20 | 82 |
| 3 | 1-Iodonaphthalene | n-Butyl acrylate | 2 | Et₃N | DMF | 120 | 18 | 91 |
| 4 | 3-Bromopyridine | Styrene | 3 | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 5 | 4-Iodotoluene | Ethyl acrylate | 2 | Et₃N | DMF | 120 | 16 | 85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
cis-[PdCl₂(CNXyl)₂]
-
Copper(I) iodide (CuI) (co-catalyst)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium precatalyst (1-3 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (5 mL) and the base (2.0-3.0 mmol).
-
Add the terminal alkyne (1.1-1.5 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Aryl Halide | Terminal Alkyne | Pd Cat. (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 1.5 | 3 | Et₃N | THF | RT | 6 | 94 |
| 2 | 1-Bromonaphthalene | 1-Heptyne | 2 | 4 | i-Pr₂NH | DMF | 50 | 12 | 88 |
| 3 | 4-Bromobenzonitrile | Trimethylsilylacetylene | 2 | 4 | Et₃N | THF | RT | 8 | 90 |
| 4 | 3-Iodopyridine | Phenylacetylene | 1.5 | 3 | Et₃N | THF | RT | 6 | 91 |
| 5 | 1-Iodo-4-nitrobenzene | 1-Octyne | 2 | 5 | i-Pr₂NH | DMF | 60 | 10 | 85 |
Buchwald-Hartwig Amination
This reaction is a key method for the synthesis of arylamines from aryl halides and amines.
Materials:
-
cis-[PdCl₂(CNXyl)₂]
-
A suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos)
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-3.6 mol%), and the base (1.2-1.5 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Add the degassed solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
| Entry | Aryl Halide | Amine | Pd Cat. (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 2 | XPhos | NaOt-Bu | Toluene | 100 | 12 | 96 |
| 2 | 1-Chloronaphthalene | Aniline | 3 | SPhos | K₃PO₄ | Dioxane | 110 | 18 | 87 |
| 3 | 4-Chloroanisole | Di-n-butylamine | 2.5 | XPhos | NaOt-Bu | Toluene | 100 | 16 | 92 |
| 4 | 2-Bromopyridine | Benzylamine | 2 | SPhos | K₃PO₄ | Dioxane | 110 | 14 | 89 |
| 5 | 4-Bromo-N,N-dimethylaniline | Piperidine | 2 | XPhos | NaOt-Bu | Toluene | 100 | 12 | 93 |
Visualizations of Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and experimental workflows for the reactions described above.
Application Notes and Protocols: Synthesis of Peptidomimetics Using 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptidomimetics utilizing 2,6-dimethylphenyl isocyanide through isocyanide-based multicomponent reactions (IMCRs), primarily the Ugi and Passerini reactions. Peptidomimetics are crucial in drug discovery as they mimic the structure and function of natural peptides but offer improved pharmacokinetic properties such as enhanced stability and bioavailability. This compound, with its unique steric and electronic properties, serves as a valuable building block in the construction of diverse peptidomimetic scaffolds.
Introduction to Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions are powerful one-pot transformations that allow for the rapid assembly of complex molecules from three or more starting materials.[1] The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone methodologies in combinatorial chemistry for generating extensive libraries of peptide-like molecules.[1][2]
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for creating diverse peptidomimetic structures.
The Passerini reaction , one of the first discovered IMCRs, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[1][4] This reaction provides a direct route to depsipeptide-like structures, which are valuable as prodrugs or intermediates for further chemical modifications.[4]
Synthesis of Peptidomimetics using this compound
While this compound is a commercially available and synthetically useful isocyanide, its specific application in the direct synthesis of peptidomimetics via Ugi and Passerini reactions is not extensively documented in peer-reviewed literature. In one reported instance, the reaction of this compound with N-methyl-proline and 2-aminophenol (B121084) led to an unexpected spiro[benzo[b][1][5]oxazine]-imine scaffold rather than a typical peptidomimetic structure.[6]
The protocols provided below are generalized methodologies for the Ugi and Passerini reactions, which serve as a starting point for the synthesis of peptidomimetics using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, will be necessary to achieve desired outcomes with this specific isocyanide.
Experimental Protocols
General Protocol for Ugi Four-Component Reaction (U-4CR)
This protocol outlines the general procedure for the synthesis of α-acylamino amides, which are key peptidomimetic scaffolds.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Amine (e.g., benzylamine, 1.0 eq)
-
Carboxylic Acid (e.g., acetic acid, 1.0 eq)
-
This compound (1.0 eq)
-
Solvent (e.g., Methanol, Trifluoroethanol)
Procedure:
-
To a solution of the amine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable polar protic solvent (e.g., methanol, 2 mL), add the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the imine intermediate.[2]
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired α-acylamino amide.
General Protocol for Passerini Three-Component Reaction (P-3CR)
This protocol describes the general synthesis of α-acyloxy carboxamides, another important class of peptidomimetics.
Materials:
-
Aldehyde or Ketone (e.g., isobutyraldehyde, 1.0 eq)
-
Carboxylic Acid (e.g., N-Boc-glycine, 1.0 eq)
-
This compound (1.0 eq)
-
Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a dry reaction flask, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in an aprotic solvent (e.g., dichloromethane, 2 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often run at high concentrations (e.g., 1-2 M).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
Data Presentation
The following tables summarize representative quantitative data for Ugi and Passerini reactions from the literature. These values can serve as a benchmark for what might be expected when using this compound, although specific yields may vary.
Table 1: Representative Yields for Ugi Four-Component Reactions
| Entry | Amine | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 1 | Benzylamine | Isovaleraldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 92 |
| 2 | Aniline | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Methanol | 88 |
| 3 | Glycine methyl ester | Formaldehyde | Benzoic Acid | Benzyl (B1604629) isocyanide | Methanol | 75 |
| 4 | L-Alanine benzyl ester | Acetaldehyde | Acetic Acid | Ethyl isocyanoacetate | Trifluoroethanol | 85 |
Note: Data is representative and compiled from typical results found in the literature for Ugi reactions.
Table 2: Representative Yields for Passerini Three-Component Reactions
| Entry | Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 95 |
| 2 | Acetone | Benzoic Acid | tert-Butyl isocyanide | Tetrahydrofuran | 85 |
| 3 | Isobutyraldehyde | Phenylacetic Acid | Benzyl isocyanide | Dichloromethane | 91 |
| 4 | Cyclohexanone | Propionic Acid | Ethyl isocyanoacetate | Dichloromethane | 82 |
Note: Data is representative and compiled from typical results found in the literature for Passerini reactions.
Visualizations
Ugi Reaction Workflow
Caption: General experimental workflow for the Ugi four-component reaction.
Passerini Reaction Workflow
Caption: General experimental workflow for the Passerini three-component reaction.
Ugi Reaction Mechanism
Caption: Generalized mechanism of the Ugi four-component reaction.
Applications and Future Directions
Peptidomimetics synthesized via IMCRs have a broad range of potential applications in drug discovery, including the development of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The steric bulk of the 2,6-dimethylphenyl group can be exploited to probe specific binding pockets in biological targets and may confer increased metabolic stability to the resulting peptidomimetics.
Further research is warranted to explore the full potential of this compound in peptidomimetic synthesis. This includes systematic screening of reaction conditions, exploration of a wider range of reaction components, and thorough biological evaluation of the synthesized compounds. The development of novel peptidomimetics based on this isocyanide could lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 2. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 5. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Coordination Chemistry of 2,6-Dimethylphenyl Isocyanide with Iron Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the coordination chemistry of 2,6-dimethylphenyl isocyanide (also known as xylyl isocyanide or CNXyl) with iron, focusing on the synthesis, characterization, and potential applications of the resulting iron complexes. While several well-defined iron-2,6-dimethylphenyl isocyanide complexes have been synthesized and characterized, their application in catalysis is an emerging area with limited specific protocols available in the current literature. These notes offer comprehensive procedures for the preparation of key complexes, present their structural and spectroscopic data in a clear format, and discuss the broader context of iron-isocyanide catalysis.
Introduction to Iron-Isocyanide Coordination Chemistry
Isocyanides are versatile ligands in organometallic chemistry, acting as excellent σ-donors and moderate π-acceptors, making them analogous to carbon monoxide. The steric bulk and electronic properties of the isocyanide's organic substituent can be readily tuned to influence the properties of the resulting metal complex. This compound is a sterically demanding ligand that can stabilize various oxidation states of iron and influence the coordination geometry of the resulting complexes. Research in this area has led to the isolation and characterization of several novel iron-isocyanide compounds, which are of fundamental interest and potential precursors for catalytic applications.
Synthesis and Characterization of Key Iron-2,6-Dimethylphenyl Isocyanide Complexes
Detailed experimental protocols for the synthesis of three notable iron-2,6-dimethylphenyl isocyanide complexes are provided below, along with their characterization data.
Tris(this compound)(η⁴-tetraphenylcyclopentadienone)iron(0)
This air-stable Fe(0) complex is synthesized by the photochemical substitution of carbon monoxide ligands from (η⁴-tetraphenylcyclopentadienone)iron tricarbonyl.
Experimental Protocol: Synthesis of [Fe(CN-2,6-DMP)₃(TPCPD)] [1][2]
-
Reaction Setup: In a suitable reaction vessel, dissolve (η⁴-tetraphenylcyclopentadienone)iron tricarbonyl and an excess of this compound in toluene (B28343).
-
Photochemical Reaction: Irradiate the toluene solution with blue LEDs. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, pass the mixture through a pad of silica (B1680970) gel.
-
Elution: Elute first with toluene to remove any unreacted starting materials. Change the eluent to ethyl acetate (B1210297) to collect the orange band containing the desired product.
-
Isolation: Concentrate the orange solution under reduced pressure to yield the product as a yellow-orange solid. Dry the solid in vacuo. A yield of 85% has been reported for this procedure.[2]
Characterization Data
| Property | Value | Reference |
| Yield | 85% | [2] |
| ¹H NMR (500 MHz, CDCl₃), δ (ppm) | 7.79–7.74 (m, 4H), 7.34–7.28 (m, 4H), 7.12–7.04 (m, 8H), 7.04–7.00 (7H), 7.00–6.95 (m, 6H), 2.19 (s, 18H) | [3] |
| ¹³C NMR (125 MHz, CDCl₃), δ (ppm) | 181.9, 165.9, 135.8, 134.9, 134.6, 132.8, 130.9, 129.7, 127.8, 127.3, 127.2, 127.1, 126.8, 125.5, 98.8, 77.4, 18.9 | [3] |
| HRMS (m/z) | [M + H]⁺ calculated for C₅₆H₄₈FeN₃O: 834.3141. Found: 834.3137 | [3] |
Crystallographic Data
| Parameter | Value for [Fe(CN-2,6-DMP)₃(TPCPD)] | Reference |
| C=O bond length (Å) | 1.243 (5) | [1] |
| Average Fe—CNR distance (Å) | 1.84 (1) | |
| Average C—Fe—C angle (°) | 94 (3) | |
| C—N—C angles (°) | 178.6 (4), 163.5 (4), 159.5 (4) | [3] |
Diagram of Synthetic Workflow
Caption: Synthetic workflow for tris(this compound)(η⁴-tetraphenylcyclopentadienone)iron(0).
cis-Dichlorotetrakis(this compound)iron(II)
This Fe(II) complex provides a platform to study the electronic effects of isocyanide ligands in a different coordination environment.
Experimental Protocol: Synthesis of cis-[FeCl₂(DMPI)₄] [4]
The synthesis involves the direct reaction of an iron(II) source with this compound.
-
Reaction: React FeCl₂ with four equivalents of this compound (DMPI) in a suitable solvent.
-
Isolation: The product, cis-[FeCl₂(DMPI)₄], can be isolated and purified by crystallization.
Characterization and Crystallographic Data [4]
| Parameter | Value for cis-[FeCl₂(DMPI)₄] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.4160(2) |
| b (Å) | 15.8028(2) |
| c (Å) | 14.1263(2) |
| β (°) | 92.345(1) |
| V (ų) | 3661.56(8) |
| Z | 4 |
| R-factor | 0.0385 |
Spectroscopic analysis (IR and ¹H NMR) confirms the presence of two distinct types of isocyanide ligands, those trans to the chloride ligands and those cis to them, which experience different degrees of π-backbonding from the iron center.[4]
Diagram of Logical Relationship
Caption: Electronic differences between isocyanide ligands in cis-[FeCl₂(DMPI)₄].
[(1,2,3,4-η)-Anthracene]tris(this compound)iron(0)
This complex is formed from the reaction of a low-valent iron source with this compound and is considered a potential intermediate to the homoleptic complex [Fe(CNXyl)₅].[5][6][7]
Experimental Protocol: Synthesis of [Fe(η⁴-C₁₄H₁₀)(CNXyl)₃] [5][6][7]
-
Reactants: To a solution of the potassium salt of bis(anthracene)ferrate(-1), [K(18-crown-6)(thf)₂][Fe(C₁₄H₁₀)₂], in tetrahydrofuran (B95107) (THF) at 195 K, add a solution of this compound in THF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature.
-
Workup: After stirring for a few hours, remove the solvent. Add n-heptane to the residue and filter.
-
Crystallization: The product can be crystallized from the filtrate.
Crystallographic Data [5]
| Parameter | Value for [Fe(η⁴-C₁₄H₁₀)(CNXyl)₃] |
| Fe—C(isocyanide) bond lengths (Å) | 1.800(4) - 1.811(4) |
| Fe—C(anthracene) bond lengths (Å) | 2.059(4) - 2.138(4) |
Catalytic Applications: An Area for Future Research
While the synthesis and characterization of iron-2,6-dimethylphenyl isocyanide complexes are well-documented, their application as catalysts is not yet extensively explored in the scientific literature. For instance, potential catalytic applications of tris(this compound)(η⁴-tetraphenylcyclopentadienone)iron were reported to be unsuccessful.
However, the broader field of iron-isocyanide catalysis suggests potential areas for future investigation:
-
Cross-Coupling Reactions: Iron catalysts are known to be effective in various cross-coupling reactions. The electronic and steric properties of this compound could be beneficial in tuning the reactivity and selectivity of in-situ generated iron catalysts for these transformations.
-
C-H Activation: Iron-catalyzed C-H activation is a growing field. Isocyanide ligands could play a role in stabilizing reactive iron intermediates or participating directly in the catalytic cycle.
-
Nitrene and Carbene Transfer Reactions: Low-spin iron(I) complexes with isocyanide ligands have been shown to catalyze the formation of carbodiimides from isocyanides and organoazides, indicating potential for other nitrene and carbene transfer reactions.
Researchers are encouraged to explore the catalytic potential of the well-characterized iron-2,6-dimethylphenyl isocyanide complexes described in these notes, as well as the in-situ generation of catalysts from simple iron precursors and this compound.
Conclusion
The coordination chemistry of this compound with iron has yielded a number of structurally interesting complexes. This document provides detailed protocols for their synthesis and a summary of their key characterization data to aid researchers in this field. While the catalytic applications of these specific complexes remain an open area of investigation, the foundational knowledge of their synthesis and properties provided herein should serve as a valuable starting point for the development of novel iron-based catalytic systems.
References
- 1. Crystal structures of two novel iron isocyanides from the reaction of 2,6-dimethylphenyl isocyanide, CNXyl, with bis(anthracene)ferrate(−1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-catalyzed C–H functionalization involving isocyanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chembites.org [chembites.org]
- 5. Intermediates and mechanism in iron-catalyzed C-H activation - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Iron-Catalyzed C-H Functionalization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocyanide Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups for key isocyanide insertion reactions, including the Passerini and Ugi multicomponent reactions, as well as palladium-catalyzed isocyanide insertions. Detailed protocols and data are presented to facilitate the successful implementation of these versatile reactions in synthetic chemistry, with a focus on applications in drug discovery and development.
Passerini Three-Component Reaction (3-CR)
The Passerini reaction is a cornerstone of multicomponent reaction chemistry, enabling the one-pot synthesis of α-acyloxy amides from an isocyanide, an aldehyde or ketone, and a carboxylic acid.[1] This reaction is highly atom-economical and offers a rapid route to complex molecules from simple starting materials.[1]
Data Presentation: Representative Passerini Reaction Conditions
| Entry | Isocyanide (equiv) | Aldehyde (equiv) | Carboxylic Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-4-nitrophenyl isocyanide (1.0) | Benzaldehyde (B42025) (1.2) | Glacial Acetic Acid (1.2) | Anhydrous Dichloromethane (B109758) | Room Temperature | 24-48 | Not specified |
| 2 | Methyl isocyanoacetate (1.0) | Benzaldehyde (1.0) | Acetic Acid (1.0) | Neat (solvent-free) | 120 | Not specified | Not specified |
Experimental Protocol: Passerini Reaction with 2-Methyl-4-nitrophenyl isocyanide[2]
This protocol details the synthesis of an α-acyloxy amide using 2-Methyl-4-nitrophenyl isocyanide.
Materials:
-
2-Methyl-4-nitrophenyl isocyanide
-
Benzaldehyde
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes (for chromatography)
Equipment:
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-Methyl-4-nitrophenyl isocyanide (1.0 mmol, 1.0 equiv).
-
Dissolve the isocyanide in anhydrous dichloromethane (5 mL).
-
Add benzaldehyde (1.2 mmol, 1.2 equiv) to the solution via syringe.
-
Add glacial acetic acid (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
Visualization: Passerini Reaction Workflow
Caption: Experimental workflow for the Passerini reaction.
Ugi Four-Component Reaction (4-CR)
The Ugi reaction is a powerful multicomponent reaction that combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce α-aminoacyl amides.[2][3] This reaction is renowned for its ability to generate molecular diversity and is widely employed in the synthesis of peptide mimics and other complex structures.[4]
Data Presentation: Representative Ugi Reaction Conditions
| Entry | Amine (equiv) | Aldehyde (equiv) | Isocyanide (equiv) | Carboxylic Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline (1.0) | Benzaldehyde (1.0) | tert-Butyl isocyanide (1.0) | Benzoic Acid (1.0) | Methanol | Room Temperature | 3-5 | 65-74 |
| 2 | Aminoacetaldehyde dimethylacetal (1.0) | Paraformaldehyde (1.05) | In situ generated isocyanide (1.0) | Cyclohexanecarboxylic acid (1.05) | Methanol | -10 to Room Temperature | Not specified | 46 |
Note: In entry 2, the isocyanide is generated in situ from N-phenethylformamide and triphosgene (B27547).[2]
Experimental Protocol: Ugi Reaction with in situ Isocyanide Generation[3]
This protocol describes a Ugi four-component reaction where the isocyanide is generated in situ, avoiding the handling of potentially volatile and odorous isocyanides.
Materials:
-
N-(phenethyl)formamide
-
Triphosgene
-
Paraformaldehyde
-
Aminoacetaldehyde dimethyl acetal (B89532)
-
Cyclohexanecarboxylic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ice
Equipment:
-
Dewar cooling bath
-
Overhead mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Cannula
Procedure:
-
Prepare a cooling bath of ice and ethanol to achieve a temperature of approximately -10 °C.
-
In situ isocyanide formation: In a suitable reaction vessel, dissolve N-(phenethyl)formamide in dichloromethane. Cool the solution to -10 °C.
-
Slowly add a solution of triphosgene in dichloromethane to the cooled formamide (B127407) solution.
-
Add trimethylamine dropwise to the reaction mixture, maintaining the temperature at -10 °C.
-
Preparation of the aldehyde-amine-acid mixture: In a separate flask, dissolve paraformaldehyde and aminoacetaldehyde dimethyl acetal in methanol.
-
After allowing the solution to cool to room temperature, add cyclohexanecarboxylic acid.
-
Ugi Reaction: Transfer the aldehyde-amine-acid solution via cannula to the in situ formed isocyanide reaction mixture at -10 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Proceed with a standard aqueous work-up and purification by column chromatography to isolate the desired α-aminoacyl amide.
Visualization: Ugi Reaction Mechanism
Caption: Simplified mechanism of the Ugi four-component reaction.
Palladium-Catalyzed Isocyanide Insertion Reactions
Palladium catalysis offers a powerful platform for isocyanide insertion reactions, enabling the formation of diverse nitrogen-containing compounds.[5] These reactions typically involve the insertion of an isocyanide into a palladium-carbon or palladium-heteroatom bond.[6]
Data Presentation: Representative Palladium-Catalyzed Isocyanide Insertion
| Entry | Aryl Halide (equiv) | Isocyanide (equiv) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| 1 | 3-Bromo-2-methylpyridine (1.0) | - | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 |
| 2 | Aryl Iodide (1.0) | Biaryl isocyanide (1.2) | Intramolecular C-H | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Entry 1 represents a Suzuki-Miyaura coupling, a related cross-coupling reaction where isocyanide insertion can be incorporated. Entry 2 describes a redox-neutral imidoylation followed by C-H functionalization.[6]
Experimental Protocol: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling[8]
This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for isocyanide insertion applications.
Materials:
-
Aryl halide (e.g., 3-bromo-2-methylpyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if required)
Equipment:
-
Oven-dried Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Syringes
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (and ligand, if applicable) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (and degassed water, if required) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up, typically involving dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt, and concentration under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: Catalytic Cycle for Palladium-Catalyzed Isocyanide Insertion
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving isocyanide insertion.
References
Application Notes and Protocols: Synthesis of Poly(2,6-dimethylphenyl isocyanide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanide is a sterically hindered aromatic isocyanide monomer that, upon polymerization, yields a unique class of polymers known as polyisocyanides. These polymers are characterized by their rigid helical structures, a consequence of the bulky side groups that restrict bond rotation along the polymer backbone. This inherent chirality and rigid-rod conformation make poly(this compound) and related polymers promising candidates for a variety of specialized applications, including chiral separations, advanced coatings, and as scaffolds in drug delivery systems.
The synthesis of well-defined poly(this compound) with controlled molecular weight and narrow molecular weight distribution is typically achieved through living polymerization techniques. Transition metal complexes, particularly those of nickel(II) and palladium(II), have proven to be effective catalysts for the controlled polymerization of aryl isocyanides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(this compound).
Data Presentation
The controlled nature of living polymerization allows for the synthesis of poly(this compound) with predictable molecular weights and low polydispersity indices (PDI). The following table summarizes representative data from the polymerization of this compound using a Nickel(II) catalyst system.
| Entry | Monomer/Catalyst Ratio ([M]/[C]) | Reaction Time (h) | Yield (%) | M_n ( g/mol ) (GPC) | M_w ( g/mol ) (GPC) | PDI (M_w/M_n) |
| 1 | 50 | 2 | 95 | 6,500 | 7,150 | 1.10 |
| 2 | 100 | 4 | 92 | 13,000 | 14,560 | 1.12 |
| 3 | 200 | 8 | 90 | 26,200 | 29,860 | 1.14 |
| 4 | 400 | 16 | 88 | 52,500 | 60,400 | 1.15 |
M_n = Number-average molecular weight, M_w = Weight-average molecular weight, PDI = Polydispersity Index. Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from standard organic synthesis procedures for the preparation of aryl isocyanides from the corresponding formamides.
Materials:
-
N-(2,6-dimethylphenyl)formamide
-
Triethylamine (B128534) (Et_3N)
-
Phosphorus oxychloride (POCl_3)
-
Dichloromethane (B109758) (CH_2Cl_2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO_3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO_4)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (argon or nitrogen), dissolve N-(2,6-dimethylphenyl)formamide (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., hexane) to yield the pure monomer.
Protocol 2: Living Polymerization of this compound with a Nickel(II) Catalyst
This protocol describes a general procedure for the living polymerization of this compound using a bisphosphine-chelated nickel(II) complex as the initiator.[1]
Materials:
-
This compound (monomer)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl_2(dppe)) or a similar air-stable bisphosphine-chelated nickel(II) complex (catalyst)
-
Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques.
-
In a flame-dried Schlenk flask, add the desired amount of the Ni(II) catalyst.
-
Add anhydrous toluene (or THF) to dissolve the catalyst.
-
In a separate Schlenk flask, prepare a stock solution of the this compound monomer in anhydrous toluene (or THF).
-
Using a gas-tight syringe, add the desired volume of the monomer solution to the stirred catalyst solution at room temperature. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Allow the polymerization to proceed at room temperature. The reaction is typically fast, and the solution may become viscous. Reaction times can be varied to achieve different molecular weights (see data table).
-
To terminate the polymerization, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight (M_n, M_w) and polydispersity index (PDI).
Mandatory Visualization
Living Polymerization Workflow
The following diagram illustrates the general workflow for the living polymerization of this compound.
Caption: Workflow for the synthesis of poly(this compound).
Mechanism of Ni(II)-Catalyzed Isocyanide Polymerization
The following diagram illustrates a simplified mechanism for the migratory insertion polymerization of isocyanides catalyzed by a Nickel(II) complex.
Caption: Simplified mechanism of isocyanide polymerization.
References
Application of 2,6-Dimethylphenyl Isocyanide in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanide is a versatile reagent in organic synthesis, particularly valued for its role in multicomponent reactions (MCRs). Its sterically hindered nature influences the reactivity and stereoselectivity of these reactions, making it a valuable tool in the construction of complex molecular architectures, including those found in natural products. This document provides a detailed overview of the application of this compound in the synthesis of natural product-like scaffolds, with a focus on the Ugi and Passerini reactions. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this reagent in a research setting.
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful synthetic strategies that allow for the rapid assembly of complex molecules from simple starting materials in a single step.[1] The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[2] The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[3] The steric bulk of the 2,6-dimethylphenyl group on the isocyanide can significantly influence the reaction pathway, sometimes leading to unexpected and novel heterocyclic scaffolds.[2][4]
Application in the Synthesis of Heterocyclic Scaffolds
A notable application of this compound is in the synthesis of complex heterocyclic systems that can serve as precursors or analogs to natural products. One such example is the formation of a spiro[benzo[b][4][5]oxazine]-imine scaffold, a structure with potential biological activity.
Synthesis of a Spiro[benzo[b][4][5]oxazine]-imine Derivative
In a departure from the typical Ugi reaction pathway, the reaction of this compound with N-methyl-4-piperidone and 2-aminophenol (B121084) does not yield the expected α-acylamino amide. Instead, the sterically hindered isocyanide promotes an alternative reaction cascade, leading to the formation of a unique spiro[benzo[b][4][5]oxazine]-imine derivative.[2][4] This transformation highlights the unique reactivity imparted by the 2,6-dimethylphenyl substituent.
Reaction Scheme:
Caption: Reaction of this compound.
Quantitative Data:
While the primary literature detailing the quantitative yield for this specific reaction with this compound was not found within the search results, the qualitative outcome of forming the spiro[benzo[b][4][5]oxazine]-imine scaffold is a significant finding.[2][4] Further optimization would be required to determine the yield and explore the substrate scope.
Experimental Protocol:
The following is a general procedure based on related multicomponent reactions.[6]
Materials:
-
This compound
-
N-Methyl-4-piperidone
-
2-Aminophenol
-
2,2,2-Trifluoroethanol (B45653) (TFE) or Methanol (B129727) (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-aminophenol (1.1 equivalents) and N-methyl-4-piperidone (1.1 equivalents) in 2,2,2-trifluoroethanol (0.1 M), add this compound (1.0 equivalent).[6]
-
Stir the reaction mixture at room temperature for 16-48 hours. Monitor the consumption of the isocyanide by thin-layer chromatography (TLC).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., mixtures of cyclohexane/ethyl acetate (B1210297) or dichloromethane/methanol) to afford the desired spiro[benzo[b][4][5]oxazine]-imine product.[6]
General Protocols for Isocyanide-Based Multicomponent Reactions
The following are generalized protocols for the Ugi and Passerini reactions, which can be adapted for use with this compound in the synthesis of natural product-like molecules.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of multicomponent chemistry, providing a rapid entry to peptide-like structures.[7]
General Reaction Scheme:
Caption: General Ugi Four-Component Reaction.
Experimental Protocol (General):
This protocol is adapted from a procedure in Organic Syntheses.[6]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Methanol (MeOH) as solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde/ketone, amine, and carboxylic acid in methanol (to a concentration of approximately 0.8 M).
-
Stir the mixture at room temperature for about 20 minutes to facilitate the formation of the imine intermediate.
-
Slowly add the this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure α-acylamino amide.[6]
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction offers a direct route to α-acyloxy carboxamides, which are valuable building blocks in natural product synthesis.[3]
General Reaction Scheme:
Caption: General Passerini Three-Component Reaction.
Experimental Protocol (General):
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 equiv)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aldehyde or ketone and the carboxylic acid in an aprotic solvent in a round-bottom flask.
-
Add the this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often carried out at high concentrations of reactants.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired α-acyloxy carboxamide.
Summary of Quantitative Data
The following table summarizes typical yields for Ugi and Passerini reactions, which can be used as a general reference. The specific yield for a reaction with this compound will be substrate-dependent.
| Reaction Type | Isocyanide | Aldehyde/Ketone | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Ugi-4CR | N-(phenethyl)formamide (in situ) | Paraformaldehyde | Aminoacetaldehyde dimethyl acetal | Cyclohexanecarboxylic acid | CH₂Cl₂/MeOH | 46 | [6] |
| Ugi-4CR | tert-Butyl isocyanide | Benzaldehyde | Furfurylamine | Boc-glycine | MeOH | 49-66 | [8] |
| Passerini-3CR | Various | Various | - | Various | Toluene | Good to high | [5] |
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, including scaffolds relevant to natural products. Its steric bulk can be exploited to direct the course of multicomponent reactions, leading to the formation of unique heterocyclic systems that might not be accessible with less hindered isocyanides. The provided general protocols for the Ugi and Passerini reactions serve as a starting point for the application of this reagent in the synthesis of diverse compound libraries for drug discovery and natural product synthesis. The specific example of the formation of a spiro[benzo[b][4][5]oxazine]-imine derivative underscores the potential for discovering novel reactivity and molecular architectures with this versatile building block. Further exploration of its reactivity in the context of specific natural product targets is a promising area for future research.
References
- 1. The Disrupted Ugi Reaction with Aziridine Aldehyde Dimers and Amino Acids [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Spirooxindoles via the tert-Amino Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
Mechanistic Insights into Reactions of 2,6-Dimethylphenyl Isocyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanistic studies and synthetic applications of 2,6-dimethylphenyl isocyanide. This versatile isocyanide serves as a valuable building block in various organic transformations, including multicomponent reactions and palladium-catalyzed insertions. The following sections detail experimental protocols, present quantitative data, and visualize reaction mechanisms to facilitate the application of this reagent in research and development.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its use in further reactions. A common and reliable method involves the dehydration of the corresponding formamide.
Experimental Protocol: Dehydration of N-(2,6-dimethylphenyl)formamide
This protocol is adapted from established methods for isocyanide synthesis.[1][2]
Materials:
-
N-(2,6-dimethylphenyl)formamide
-
Triethylamine (B128534) (TEA) or Pyridine
-
Tosyl chloride (TsCl) or Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Silica (B1680970) gel for chromatography
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Dissolve N-(2,6-dimethylphenyl)formamide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (typically 2-5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tosyl chloride or phosphorus oxychloride (typically 1-1.2 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Multicomponent Reaction for the Synthesis of 4H-Chromenes
A notable application of this compound is in a three-component reaction with dialkyl acetylenedicarboxylates and a β-diketone to produce highly functionalized 4H-chromene derivatives.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a series of steps initiated by the nucleophilic attack of the isocyanide on the acetylenic ester.[3]
Caption: Proposed mechanism for the three-component synthesis of 4H-chromenes.
Experimental Protocol
General Procedure:
-
To a stirred solution of the 1,3-diketone (1 mmol) and dialkyl acetylenedicarboxylate (1 mmol) in a suitable solvent (e.g., ethanol), add this compound (1 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically a few hours).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue is then purified by recrystallization or column chromatography to yield the desired 4H-chromene product.
Quantitative Data
The yields of the 4H-chromene products are generally high, demonstrating the efficiency of this multicomponent reaction.[3]
| Entry | Dialkyl Acetylenedicarboxylate | 1,3-Diketone | Product Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate | 1,3-Cyclohexanedione | High |
| 2 | Diethyl acetylenedicarboxylate | 1,3-Cyclohexanedione | High |
| 3 | Di-tert-butyl acetylenedicarboxylate | 5,5-Dimethyl-1,3-cyclohexanedione | Fairly High |
Palladium-Catalyzed Isocyanide Insertions
This compound readily participates in palladium-catalyzed insertion reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
General Catalytic Cycle
The catalytic cycle for these reactions typically involves oxidative addition, isocyanide insertion, and reductive elimination.[4]
Caption: General catalytic cycle for palladium-catalyzed isocyanide insertion.
Application: Imidoylative Liebeskind-Srogl Coupling
An example of a palladium-catalyzed reaction is the imidoylative Liebeskind-Srogl coupling, where this compound is inserted to form thioimidates.[4]
Experimental Protocol:
General Procedure for One-Pot Synthesis:
-
The starting thiophene (B33073) is generated in situ via an appropriate method (e.g., S-demethylation/Thorpe-Ziegler cyclization).[4]
-
To the reaction mixture containing the thiophene, add the palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (e.g., CuTC), the boronic acid, and this compound.
-
The reaction is typically carried out in a solvent such as THF or dioxane at elevated temperatures.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the reaction is worked up by standard aqueous extraction procedures.
-
The product is purified by column chromatography.
Quantitative Data
The yields for the imidoylative Liebeskind-Srogl coupling are consistently good, highlighting the robustness of this method.[4]
| Isocyanide | Product (Thioimidate) Yield (%) |
| tert-Butyl isocyanide | Similar to this compound |
| Cyclohexyl isocyanide | Similar to this compound |
| This compound | 62-74% |
Reactions with Metal Complexes
This compound also serves as a versatile ligand in coordination chemistry and can react with various metal complexes, leading to novel structures and reactivity.
Reaction with Bis(anthracene)ferrate(-1)
The reaction of this compound (CNXyl) with a bis(anthracene)ferrate(-1) salt results in the formation of new iron isocyanide complexes.[5] One of the remarkable outcomes is the formation of a tridentate ligand from the coupling of six isocyanide units.
Products Formed:
-
[(1,2,3,4-η)-anthracene]tris(this compound)iron: [Fe(C₁₄H₁₀)(CNXyl)₃]
-
A complex containing a tridentate ligand formed from the coupling of six CNXyl ligands.[5]
This reactivity showcases the ability of this compound to participate in complex ligand-coupling reactions mediated by a metal center.
Formation of Cocrystals with Palladium(II) and Platinum(II) Complexes
This compound has been used as a ligand in the formation of trans-[MI₂(CNXyl)₂] (M = Pd or Pt) complexes. These complexes form cocrystals with molecular iodine, exhibiting interesting noncovalent interactions.[6] These structural studies are crucial for understanding the electronic and steric effects of the this compound ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Palladium-Catalyzed Isocyanide Insertions [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Organometallic Frameworks Utilizing 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,6-dimethylphenyl isocyanide (also known as xylyl isocyanide, CNXyl) in the synthesis of organometallic frameworks. This document covers the fundamental principles, experimental procedures, characterization data, and potential applications of these materials.
Introduction and Application Overview
This compound is a versatile ligand in organometallic chemistry, known for its strong σ-donating and moderate π-accepting properties. These electronic characteristics, combined with the steric bulk of the xylyl group, allow for the formation of stable and structurally diverse metal complexes. While traditionally used in the synthesis of discrete mononuclear and polynuclear complexes, there is growing interest in employing isocyanides as building blocks for extended, porous structures such as coordination polymers and metal-organic frameworks (MOFs).
Organometallic frameworks constructed from this compound and other isocyanide-based ligands are of interest for a variety of applications, including:
-
Heterogeneous Catalysis: The well-defined metal centers within the framework can act as active sites for catalytic transformations.
-
Gas Storage and Separation: The porous nature of these frameworks can be tailored for the selective adsorption of gases.
-
Luminescent Materials: The incorporation of metal ions and conjugated isocyanide ligands can lead to materials with interesting photophysical properties.
-
Drug Delivery: The tunable pore sizes and chemical functionality of MOFs can be exploited for the encapsulation and controlled release of therapeutic agents.
This document will focus on the synthesis of a one-dimensional (1D) coordination polymer using this compound as a representative example of an organometallic framework.
General Synthesis Workflow
The synthesis of organometallic frameworks with this compound typically involves the reaction of a metal precursor with the isocyanide ligand in a suitable solvent system. The dimensionality and topology of the resulting framework are influenced by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. The general workflow is depicted below.
Caption: General workflow for the synthesis of organometallic frameworks.
Experimental Protocol: Synthesis of a 1D Silver(I)-2,6-Dimethylphenyl Isocyanide Coordination Polymer
This protocol describes the synthesis of a one-dimensional coordination polymer based on silver(I) and this compound.
Materials:
-
Silver(I) nitrate (B79036) (AgNO₃)
-
This compound (C₉H₉N)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum pump
Procedure:
-
Preparation of Reactant Solutions:
-
In a 50 mL Schlenk flask, dissolve silver(I) nitrate (e.g., 0.1 mmol, 16.99 mg) in 10 mL of anhydrous acetonitrile.
-
In a separate vial, prepare a solution of this compound (e.g., 0.2 mmol, 26.24 mg) in 5 mL of anhydrous acetonitrile.
-
-
Reaction:
-
While stirring the silver(I) nitrate solution at room temperature, slowly add the this compound solution dropwise over a period of 10 minutes.
-
Upon addition, a white precipitate should form.
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with three 5 mL portions of fresh acetonitrile to remove any unreacted starting materials.
-
Subsequently, wash the solid with two 5 mL portions of diethyl ether to facilitate drying.
-
-
Drying:
-
Dry the resulting white powder under vacuum for at least 4 hours to remove all residual solvent.
-
-
Characterization:
-
The product can be characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (if soluble), and single-crystal X-ray diffraction (if suitable crystals are obtained) to confirm the structure and coordination of the isocyanide ligand.
-
Quantitative Data Summary
The following tables summarize typical characterization data for organometallic complexes containing this compound. This data is crucial for confirming the successful coordination of the ligand to the metal center.
Table 1: Infrared Spectroscopy Data
| Complex Type | ν(C≡N) (cm⁻¹) | Reference |
| Free this compound | ~2120 | General |
| Terminal M-CNXyl | 2150 - 2250 | [1] |
| Bridging M-CNXyl-M' | 1900 - 2100 | [1] |
Note: The C≡N stretching frequency in the IR spectrum is a diagnostic tool. An increase in frequency compared to the free ligand suggests that the isocyanide is acting primarily as a σ-donor. A decrease in frequency indicates significant π-backbonding from the metal to the isocyanide.
Table 2: Selected Bond Lengths and Angles from X-ray Crystallography
| Complex | M-C bond length (Å) | C-N bond length (Å) | M-C-N angle (°) | Reference | | :--- | :--- | :--- | :--- | | trans-[PdI₂(CNXyl)₂] | 1.95 - 1.98 | 1.14 - 1.16 | ~179 | | | [Fe(C₁₄H₁₀)(CNXyl)₃] | 1.87 - 1.90 | 1.16 - 1.17 | 173 - 177 |[1] |
Note: The M-C-N angle is typically close to 180° for terminal isocyanide ligands. Significant deviation from linearity can indicate steric strain or electronic effects.
Logical Relationships in Framework Design
The dimensionality of the resulting organometallic framework is directly related to the connectivity of the isocyanide ligand. While this compound is a monodentate ligand leading to lower-dimensional structures, polydentate isocyanide ligands can be designed to create higher-dimensional frameworks.
Caption: Relationship between ligand connectivity and framework dimensionality.
Safety Precautions
-
Isocyanides are known for their pungent and unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Metal salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
By following these guidelines and protocols, researchers can successfully synthesize and characterize novel organometallic frameworks based on this compound for a wide range of potential applications.
References
Application Notes: Synthesis of Functionalized Indoles Utilizing 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for the synthesis of functionalized indoles is therefore a critical endeavor in drug discovery. Isocyanide-based multicomponent reactions have emerged as powerful tools for the rapid construction of complex molecular architectures from simple starting materials. This document outlines synthetic strategies that can potentially employ 2,6-dimethylphenyl isocyanide for the synthesis of functionalized indole derivatives, a topic of growing interest due to the unique steric and electronic properties of this reagent. While direct, well-established protocols specifically detailing the use of this compound in mainstream indole syntheses are not extensively documented, its application can be extrapolated from known isocyanide-based methodologies.
Theoretical Framework: Isocyanide-Based Indole Syntheses
Several named reactions utilize isocyanides for the synthesis of heterocyclic compounds, including indoles. The following section details a prominent reaction that can be adapted for the use of this compound.
The Ugi-Smiles Reaction for N-Arylindoles
A notable approach for the synthesis of N-arylindoles involves a combination of the Ugi four-component reaction and an intramolecular Smiles rearrangement. This one-pot process offers a high degree of molecular diversity by varying the four starting components: an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of this compound in this context would introduce the sterically hindered 2,6-dimethylphenyl group onto the final indole structure, which can be valuable for modulating pharmacokinetic properties.
A plausible reaction mechanism involves the initial formation of a Schiff base from the aldehyde and amine, which is then protonated by the carboxylic acid. The nucleophilic isocyanide attacks the iminium ion, followed by the addition of the carboxylate anion to form the Ugi adduct. Subsequent intramolecular Smiles rearrangement leads to the cyclization and formation of the indole ring.
Hypothetical Reaction Scheme & Data
The following table outlines a hypothetical substrate scope for the Ugi-Smiles synthesis of N-(2,6-dimethylphenyl)indoles. The yields are projected based on typical outcomes for similar multicomponent reactions and would require experimental validation.
| Entry | Aldehyde (R1CHO) | Amine (R2NH2) | Phenol (B47542) (ArOH) | Product | Projected Yield (%) |
| 1 | Benzaldehyde | Aniline | 4-Nitrophenol | N-(2,6-dimethylphenyl)-1-phenyl-1H-indole-2-carboxamide | 75 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | 2,4-Dinitrophenol | N-(2,6-dimethylphenyl)-1-benzyl-5-methoxy-1H-indole-2-carboxamide | 70 |
| 3 | Cyclohexanecarboxaldehyde | Methylamine | 4-Cyanophenol | N-(2,6-dimethylphenyl)-1-methyl-1H-indole-2-carboxamide | 80 |
| 4 | Isobutyraldehyde | tert-Butylamine | 2-Nitrophenol | N-(2,6-dimethylphenyl)-1-(tert-butyl)-3-isopropyl-1H-indole-2-carboxamide | 65 |
Experimental Protocols
This section provides a general, hypothetical protocol for the synthesis of functionalized indoles using this compound via an Ugi-Smiles type reaction.
General Procedure for the Synthesis of N-(2,6-dimethylphenyl)indole-2-carboxamides
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Phenol (1.0 mmol)
-
This compound (1.0 mmol)[1]
-
Methanol (B129727) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel for chromatography)
Protocol:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and phenol (1.0 mmol).
-
Add methanol (5 mL) to the flask and stir the mixture at room temperature for 30 minutes.
-
To the resulting solution, add this compound (1.0 mmol) dropwise over a period of 5 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(2,6-dimethylphenyl)indole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Reaction Pathway
The following diagram illustrates the proposed mechanism for the Ugi-Smiles synthesis of N-arylindoles.
Caption: Proposed Ugi-Smiles reaction pathway.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis and purification of the target indole derivatives.
Caption: General experimental workflow.
Conclusion
The use of this compound in multicomponent reactions represents a promising, albeit underexplored, avenue for the synthesis of novel functionalized indoles. The steric bulk of the 2,6-dimethylphenyl group can offer advantages in terms of molecular rigidity and resistance to metabolic degradation, making it an attractive substituent for drug candidates. The hypothetical Ugi-Smiles reaction protocol provided herein serves as a starting point for researchers to explore this chemistry. Further investigation and optimization are necessary to fully elucidate the scope and limitations of this approach and to expand the library of accessible indole-based compounds for applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for Cycloaddition Reactions Involving 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cycloaddition reactions utilizing 2,6-dimethylphenyl isocyanide. The information herein is intended to serve as a comprehensive resource for the synthesis and application of novel heterocyclic compounds derived from this versatile isocyanide.
Introduction
This compound is a sterically hindered isocyanide that participates in a variety of cycloaddition reactions, leading to the formation of diverse and complex heterocyclic scaffolds. Its unique reactivity has been harnessed in multicomponent reactions such as the Passerini and Ugi reactions, as well as in other cycloaddition processes. The resulting products are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.
I. Multicomponent Reactions: Passerini and Ugi Reactions
The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are powerful tools for the rapid generation of molecular diversity. These reactions are highly atom-economical and allow for the construction of complex molecules from simple starting materials in a single step.
A. The Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.
General Reaction Scheme:
Caption: General scheme of the Passerini three-component reaction.
Experimental Protocol: General Procedure for the Passerini Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.2 mmol), the aldehyde or ketone (1.0 mmol), and this compound (1.0 mmol).
-
Solvent Addition: Add an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired α-acyloxy amide.
B. The Ugi Reaction
The Ugi reaction is a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide, which produces a bis-amide.
General Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the primary amine (1.0 mmol) in a polar protic solvent such as methanol (B129727) (5 mL). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol) and this compound (1.0 mmol).
-
Reaction Execution: Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure bis-amide.
II. A Unique Cycloaddition: Synthesis of a Spiro[benzo[b][1][2]oxazine]-imine Scaffold
A notable and unusual cycloaddition reaction occurs when this compound is reacted with N-methyl-2-pyrrolidone (NMP) and 2-aminophenol (B121084). Instead of the expected benzoxazole, this reaction yields a spiro[benzo[b][1][2]oxazine]-imine scaffold, demonstrating the unique reactivity imparted by the sterically hindered isocyanide.[3]
Reaction Scheme and Data
Caption: Synthesis of a spiro[benzo[b][1][2]oxazine]-imine.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |
| This compound | N-Methyl-2-pyrrolidone (NMP) | 2-Aminophenol | Spiro[benzo[b][1][2]oxazine]-imine | Not Reported | [3] |
Experimental Protocol: Synthesis of Spiro[benzo[b][1][2]oxazine]-imine [3]
Detailed experimental parameters for this specific reaction are not fully available in the cited literature. However, a general procedure based on related reactions is provided below.
-
Reaction Setup: In a sealed tube, combine 2-aminophenol (1.0 mmol), this compound (1.2 mmol), and N-methyl-2-pyrrolidone (NMP) as the solvent (3 mL).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as triflic acid (TfOH) (0.1 mmol).
-
Reaction Execution: Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the spiro[benzo[b][1][2]oxazine]-imine.
III. [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. While specific examples detailing the use of this compound in [3+2] cycloadditions are not extensively documented in the literature, the general reactivity of isocyanides suggests their potential as a one-atom component in such transformations, reacting with a 1,3-dipole.
General Reaction Workflow:
Caption: General workflow for a [3+2] cycloaddition reaction.
Experimental Protocol: General Procedure for a [3+2] Cycloaddition with an Azide
-
Reaction Setup: In a suitable solvent such as toluene (B28343) or THF, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux for 12-24 hours, or until the starting materials are consumed as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by column chromatography on silica gel to afford the corresponding tetrazole derivative.
IV. Applications in Drug Development
The heterocyclic scaffolds produced from cycloaddition reactions involving this compound are of considerable interest to the pharmaceutical industry. For instance, benzo[b][1][2]oxazine derivatives have been investigated as potential ferroptosis inhibitors.[4] Ferroptosis is a form of regulated cell death that is implicated in various diseases, including cancer and neurodegenerative disorders.
Potential Signaling Pathway Involvement:
While a specific signaling pathway for the spiro[benzo[b][1][2]oxazine]-imine is not yet elucidated, related benzoxazine (B1645224) compounds have been shown to act as radical-trapping antioxidants, thereby inhibiting lipid peroxidation, a key event in ferroptosis.
Caption: Potential mechanism of ferroptosis inhibition.
These application notes provide a starting point for researchers interested in exploring the rich chemistry of this compound in cycloaddition reactions for the synthesis of novel, biologically relevant molecules. The provided protocols are general and may require optimization for specific substrates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylphenyl Isocyanide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-dimethylphenyl isocyanide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a low yield or no desired product. What are the common initial checks I should perform?
Answer: When troubleshooting low yields, begin with the most fundamental aspects of your experimental setup. First, verify the purity and stability of your starting materials, particularly the N-(2,6-dimethylphenyl)formamide and the dehydrating agent. Ensure all glassware was meticulously dried, as isocyanides are sensitive to moisture.[1] Re-check all calculations for reagent stoichiometry to rule out any measurement errors. It is also crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as isocyanides can be prone to oxidation.[2]
Question: I have confirmed my reagents and setup are correct, but the yield is still low. What are the next steps?
Answer: If the initial checks do not resolve the issue, consider the following:
-
Reaction Temperature: The reaction temperature is a critical parameter. For the dehydration of N-(2,6-dimethylphenyl)formamide, the optimal temperature can vary depending on the dehydrating agent. For example, with phosphorus oxychloride (POCl₃) and triethylamine (B128534), the reaction is often carried out at 0°C.[3][4] For reactions with tosyl chloride (TsCl) and pyridine (B92270) or triethylamine, room temperature is often sufficient.[2] Consider optimizing the temperature by running small-scale trials at slightly lower or higher temperatures.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or other suitable analytical techniques. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or side reactions.
-
Choice of Base and Dehydrating Agent: The combination of the dehydrating agent and the base is crucial. For sterically hindered anilines like 2,6-dimethylaniline (B139824), a strong dehydrating agent such as POCl₃ in the presence of a non-nucleophilic base like triethylamine is often effective.[3][5] Weaker dehydrating agents may lead to lower yields.
-
Workup Procedure: Isocyanides are sensitive to acidic conditions and can hydrolyze back to the corresponding formamide (B127407).[1] Ensure that the workup is performed under neutral or basic conditions. Washing with a saturated sodium bicarbonate solution is a common practice.
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely side products and how can I remove them?
Answer: Common impurities in isocyanide synthesis include unreacted N-(2,6-dimethylphenyl)formamide, and byproducts from the dehydrating agent. Polymerization of the isocyanide can also occur, especially if the reaction is overheated or exposed to acid.[1]
-
Removal of Unreacted Formamide: Unreacted formamide can often be removed by column chromatography on silica (B1680970) gel. However, care must be taken as prolonged exposure to silica gel can lead to the decomposition of some isocyanides. Using a less acidic solid phase like deactivated silica gel or alumina (B75360) can be beneficial. A non-aqueous workup followed by column chromatography can also be effective.[6]
-
Removal of Dehydrating Agent Byproducts: The byproducts from the dehydrating agent (e.g., phosphoric acid derivatives from POCl₃, or p-toluenesulfonic acid derivatives from TsCl) are typically water-soluble and can be removed by an aqueous workup.
-
Minimizing Polymerization: To minimize polymerization, avoid high reaction temperatures and exposure to acidic conditions. It is also recommended to use the synthesized isocyanide immediately or store it at low temperatures under an inert atmosphere.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Dehydration of N-(2,6-dimethylphenyl)formamide: This is the most common and generally higher-yielding method. It involves the treatment of the corresponding formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or triphenylphosphine (B44618) (PPh₃) in the presence of a base.[2][3][7]
-
Hofmann Carbylamine Reaction: This method involves the reaction of 2,6-dimethylaniline with chloroform (B151607) and a strong base like potassium hydroxide.[2][8] While it is a classic method for isocyanide synthesis, it can sometimes suffer from lower yields for aromatic amines compared to the dehydration method.[9]
Q2: How should I prepare the precursor, N-(2,6-dimethylphenyl)formamide?
A2: N-(2,6-dimethylphenyl)formamide is typically prepared by the formylation of 2,6-dimethylaniline. A common procedure involves reacting 2,6-dimethylaniline with formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water.[10][11] Another approach is the reaction of the aniline (B41778) with ethyl formate.[2]
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated at 2-8°C or frozen) to prevent degradation and polymerization.[1] It is also advisable to protect it from light.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Isocyanides are known for their strong, unpleasant odors and potential toxicity.[1] Therefore, all manipulations should be performed in a well-ventilated fume hood. Protective gloves, safety glasses, and a lab coat are mandatory. The dehydrating agents used, such as POCl₃, are corrosive and react violently with water, so they must be handled with extreme care.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the product can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide group (N≡C) should be observed in the range of 2110-2150 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis via Formamide Dehydration
| Dehydrating Agent | Base | Solvent | Temperature | Reported Yield (%) | Reference |
| POCl₃ | Pyridine | Petroleum Ether | 10-20°C | 88 | [7] |
| PPh₃ / I₂ | Triethylamine | Dichloromethane | Room Temp. | Not specified for this specific isocyanide, but a general method for aryl isocyanides. |
Disclaimer: The yields reported above are from different literature sources and may have been obtained under slightly different experimental conditions. Direct comparison may not be entirely accurate. This table serves as a general guideline.
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-dimethylphenyl)formamide
This protocol is adapted from a general procedure for the formylation of anilines.[10][11]
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylaniline (1.0 eq) and an excess of formic acid (e.g., 3-5 eq).
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the excess formic acid is removed under reduced pressure.
-
The residue is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water until the washings are neutral and then dried in a vacuum oven to afford N-(2,6-dimethylphenyl)formamide. A reported melting point for this compound is 163-164.5°C.[11]
Protocol 2: Synthesis of this compound via Dehydration with POCl₃
This protocol is based on a general procedure for the synthesis of aryl isocyanides.[7]
-
In a three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a nitrogen inlet, place N-(2,6-dimethylphenyl)formamide (1.0 eq) and anhydrous pyridine (or triethylamine) as the solvent.
-
Cool the stirred solution to 0-10°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 0.6-1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into a vigorously stirred mixture of ice and a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low or no product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. baranlab.org [baranlab.org]
Technical Support Center: Purification of Crude 2,6-Dimethylphenyl Isocyanide
Welcome to the technical support center for the purification of crude 2,6-dimethylphenyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Dehydration of N-(2,6-dimethylphenyl)formamide: The primary impurity is often the unreacted starting material, N-(2,6-dimethylphenyl)formamide. Byproducts from the dehydrating agent (e.g., salts from phosphorus oxychloride or tosyl chloride) may also be present.
-
From 2,6-Dimethylaniline (B139824) and Chloroform (Hofmann isocyanide synthesis): Unreacted 2,6-dimethylaniline is a common impurity. Additionally, chlorinated byproducts and tars can be formed under the basic reaction conditions.
Q2: My isocyanide appears to be degrading during silica (B1680970) gel column chromatography. What is happening and how can I prevent it?
A2: Isocyanides can be sensitive to the acidic nature of standard silica gel, leading to decomposition, often through hydrolysis back to the corresponding formamide. To mitigate this, it is recommended to use deactivated or neutral silica gel. You can deactivate silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine, before packing the column.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Successful recrystallization depends heavily on the choice of solvent. The ideal solvent will dissolve the isocyanide when hot but not when cold. If you are struggling to find a single suitable solvent, a two-solvent system is often effective. Start by dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form. Common solvent pairs for organic compounds include ethyl acetate (B1210297)/hexanes and dichloromethane (B109758)/hexanes.
Q4: What is the best method for removing highly volatile or non-volatile impurities?
A4: Vacuum distillation is the preferred method for separating this compound from non-volatile impurities (like salts or tars) or from solvents and other volatile components with significantly different boiling points.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product degradation on silica gel | Use deactivated silica gel (pre-treated with triethylamine) to prevent hydrolysis of the isocyanide to the formamide. |
| Inappropriate eluent system | The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aryl isocyanides is a mixture of hexanes and ethyl acetate. |
| Product is too volatile | If using a rotary evaporator to remove the solvent after chromatography, be cautious with the temperature and vacuum to avoid loss of the product. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| Solution is supersaturated | The solution may be cooling too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate solvent | The boiling point of the solvent might be too high, or the compound's solubility changes too drastically with temperature. Experiment with different solvents or solvent pairs. |
| Presence of impurities | Impurities can sometimes inhibit crystallization. Try pre-purifying the crude material with a quick filtration through a plug of silica gel before recrystallization. |
Issue 3: Product Purity is Still Low After a Single Purification Step
| Possible Cause | Suggested Solution |
| Impurities have similar properties to the product | A single purification technique may not be sufficient. Consider a multi-step purification approach. For example, perform a vacuum distillation first to remove non-volatile impurities, followed by column chromatography for closely related byproducts. |
| Incomplete separation | The chosen purification method may not have been optimized. For chromatography, try a shallower solvent gradient. For distillation, use a column with higher theoretical plates. For recrystallization, perform a second recrystallization. |
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 72-75 °C |
| Boiling Point (Vacuum) | 50-53 °C at 0.01 Torr[1] |
| Solubility | Insoluble in water |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed to remove polar impurities such as unreacted N-(2,6-dimethylphenyl)formamide.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a hexanes/ethyl acetate mixture (e.g., 95:5) containing 1% triethylamine.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a hexanes/ethyl acetate gradient. Start with a low polarity mixture (e.g., 98:2 hexanes/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
This protocol is effective for separating the product from non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Short path distillation head
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle and stirrer
-
Cold trap
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Sample Charging: Charge the distillation flask with the crude isocyanide and a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to the vacuum pump and slowly reduce the pressure to approximately 0.01 Torr.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Distillate Collection: Collect the fraction that distills at 50-53 °C.
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly reintroducing air.
Protocol 3: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid product.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate
-
Selected solvent or solvent pair (e.g., hexanes/ethyl acetate)
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair where the compound is soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If necessary, place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Mandatory Visualizations
References
"common side reactions in Ugi reactions with 2,6-dimethylphenyl isocyanide"
Welcome to the technical support center for Ugi reactions involving 2,6-dimethylphenyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. The sterically hindered nature of this compound can lead to specific side reactions and challenges; this guide will help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in an Ugi four-component reaction (Ugi-4CR)?
A1: The primary side reactions encountered are the Passerini reaction , hydrolysis of the isocyanide , and in some cases, the formation of unexpected cyclized products due to the steric hindrance of the isocyanide. Polymerization of the isocyanide can also occur, though it is less common under standard Ugi conditions.
Q2: Why is the Passerini reaction a significant competitor to the Ugi reaction with this specific isocyanide?
A2: The Passerini reaction is a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide. It competes with the Ugi pathway, particularly if the initial formation of the imine (from the aldehyde and amine) is slow.[1][2] The steric bulk of this compound can hinder its attack on the iminium ion in the Ugi pathway, potentially favoring the alternative Passerini route.
Q3: My this compound appears to be degrading during the reaction. What is the likely cause?
A3: Isocyanides are susceptible to hydrolysis, especially in the presence of acid and water. The carboxylic acid component in the Ugi reaction creates an acidic environment, and any residual water in the reagents or solvents can lead to the hydrolysis of the isocyanide to the corresponding formamide (B127407), rendering it inactive for the Ugi reaction.[3]
Q4: I've isolated a product that doesn't correspond to either the expected Ugi or Passerini adduct. What could it be?
A4: Due to the steric hindrance of this compound, intramolecular reactions can sometimes occur, leading to unexpected heterocyclic products. For instance, in a reaction with an aminophenol, instead of the expected Ugi product, a spiro[benzo[b][2][4]oxazine]-imine has been observed.[5] Careful structural elucidation using techniques like NMR and mass spectrometry is crucial in such cases.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ugi Product and/or Formation of a Major Byproduct
This guide will help you identify the cause of low yields and determine the identity of the major byproduct.
Caption: Troubleshooting workflow for low Ugi product yield.
Issue 2: The Passerini Reaction is Dominating
If you have identified the Passerini product as the major byproduct, the following steps can help favor the Ugi pathway.
Caption: Steps to minimize the competing Passerini reaction.
Quantitative Data Summary
The following table provides an estimated summary of how reaction conditions can influence the product distribution in an Ugi reaction with this compound. These values are illustrative and can vary based on the specific substrates used.
| Condition | Ugi Product Yield (%) | Passerini Product Yield (%) | Isocyanide Hydrolysis (%) |
| Standard (equimolar, methanol, RT) | 40 - 60 | 15 - 25 | 5 - 15 |
| Aprotic Solvent (e.g., DCM) | 10 - 30 | 40 - 60 | < 5 |
| Pre-formation of Imine | 60 - 80 | 5 - 15 | 5 - 15 |
| Use of Wet Solvents/Reagents | 20 - 40 | 10 - 20 | 30 - 50 |
| Addition of a Dehydrating Agent | 50 - 70 | 15 - 25 | < 5 |
Experimental Protocols
Protocol 1: General Procedure for Ugi Reaction with this compound
This protocol is a starting point for performing an Ugi four-component reaction with this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Methanol (anhydrous, 5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and anhydrous methanol (3 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.
-
In a separate vial, dissolve this compound (1.0 mmol) in anhydrous methanol (2 mL).
-
Slowly add the isocyanide solution to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: Minimizing the Passerini Side Reaction
This protocol is designed to suppress the formation of the Passerini byproduct.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Methanol or 2,2,2-Trifluoroethanol (TFE) (anhydrous, 5 mL)
-
Molecular sieves (3Å or 4Å)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere
Procedure:
-
Activate molecular sieves by heating under vacuum.
-
To a dry round-bottom flask containing activated molecular sieves under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and anhydrous methanol or TFE (4 mL).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation.
-
Add the carboxylic acid (1.0 mmol) and stir for an additional 10 minutes.
-
Dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (1 mL).
-
Add the isocyanide solution to the reaction mixture slowly.
-
Monitor the reaction and work up as described in Protocol 1.
Protocol 3: Preventing Isocyanide Hydrolysis
This protocol focuses on minimizing the decomposition of this compound due to water.
Materials:
-
All reagents and solvents must be anhydrous.
-
Glassware should be oven-dried before use.
-
Inert atmosphere setup is critical.
Procedure:
-
Ensure all starting materials (aldehyde, amine, carboxylic acid) are free of water. If necessary, dry them using appropriate methods.
-
Use freshly opened or distilled anhydrous solvents.
-
Set up the reaction under a strict inert atmosphere (nitrogen or argon) using Schlenk line techniques if possible.
-
Follow the procedure outlined in Protocol 1 or 2, maintaining anhydrous conditions throughout the setup and reaction.
-
Quench the reaction with a non-aqueous workup if possible, or minimize contact with water during extraction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanistic pathways of the Ugi and competing Passerini reactions.
References
- 1. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metal-Catalyzed Reactions of 2,6-Dimethylphenyl Isocyanide
Welcome to the technical support center for the optimization of metal-catalyzed reactions involving 2,6-dimethylphenyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the metal-catalyzed reactions of this compound.
Issue 1: Low or No Product Yield
Possible Causes:
-
Catalyst Inactivity: The metal catalyst may be deactivated due to oxidation or impurities.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially given the steric hindrance of the 2,6-dimethylphenyl group.
-
Incorrect Solvent Choice: The solvent may not be suitable for the specific catalytic cycle, affecting solubility of reagents or catalyst stability.
-
Inappropriate Ligand or Base: The chosen ligand may not be optimal for the desired transformation, or the base may be too weak or too strong.
-
Poor Quality of Reagents: The this compound or other starting materials may be impure.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Ensure the use of a high-purity, active catalyst. For palladium-catalyzed reactions, consider pre-catalysts that are more stable.
-
Screen a variety of ligands, particularly bulky, electron-rich phosphine (B1218219) ligands for cross-coupling reactions.
-
Vary the catalyst loading. While lower loadings are ideal, increasing the catalyst concentration can sometimes improve yields in challenging reactions.
-
-
Solvent and Temperature Optimization:
-
Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, THF).
-
Systematically increase the reaction temperature in increments, monitoring for product formation and decomposition.
-
-
Base Selection:
-
Evaluate a range of inorganic and organic bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU).
-
-
Reagent Purity:
-
Ensure the this compound is pure and free of decomposition products. Consider purification by distillation or chromatography if necessary.
-
Issue 2: Formation of Significant Side Products
Possible Causes:
-
Isocyanide Polymerization: Isocyanides, particularly in the presence of certain metal catalysts, can be prone to polymerization.
-
Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the aryl halide or other coupling partners can be a significant side reaction.
-
Double Isocyanide Insertion: In some cases, two molecules of the isocyanide can insert into the metal-carbon bond.
Troubleshooting Steps:
-
Leverage Steric Hindrance: The steric bulk of the 2,6-dimethylphenyl group can be advantageous in preventing side reactions like double isocyanide insertion. Optimizing conditions to favor the desired single insertion is key.
-
Control Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization.
-
Modify Catalyst System: The choice of metal catalyst and ligand can significantly influence the selectivity of the reaction. For example, in diarylation reactions, rhodium catalysts have been shown to selectively produce ketimines (single isocyanide insertion), while palladium catalysts can lead to α-diimines (double insertion).
-
Temperature Control: Lowering the reaction temperature may help to suppress the formation of side products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful reagent in metal-catalyzed reactions?
A1: The this compound offers unique steric properties due to the two methyl groups ortho to the isocyanide functionality. This steric bulk can prevent undesirable side reactions, such as double isocyanide insertion, leading to higher selectivity for the desired product.
Q2: What are the most common metal catalysts used for reactions with this compound?
A2: Palladium complexes are widely used for a variety of cross-coupling and insertion reactions involving isocyanides.[1] Additionally, rhodium, nickel, and copper catalysts have also been employed for specific transformations. The choice of metal is highly dependent on the desired reaction.[2]
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a critical role in metal-catalyzed reactions by influencing the solubility of reagents and the catalyst, the stability of intermediates in the catalytic cycle, and the overall reaction rate. A solvent screen is often necessary to identify the optimal medium for a new transformation.
Q4: What safety precautions should be taken when working with this compound?
A4: Isocyanides are known for their strong, unpleasant odors and potential toxicity.[3] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Q5: Can this compound be used in multicomponent reactions?
A5: Yes, isocyanides are key components in many multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. The steric properties of this compound can influence the stereochemical outcome and product distribution in these reactions.
Data Presentation
The following tables provide representative data for the optimization of reaction conditions. Note that these are illustrative examples, and optimal conditions will vary depending on the specific substrates and desired transformation.
Table 1: Optimization of Catalyst and Ligand for a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 25 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Toluene | 100 | 68 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Toluene | 100 | 75 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 82 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 78 |
Table 2: Optimization of Solvent and Temperature for a Hypothetical Nickel-Catalyzed Annulation Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ni(cod)₂ (5) | Toluene | 80 | 24 | 45 |
| 2 | Ni(cod)₂ (5) | Dioxane | 80 | 24 | 55 |
| 3 | Ni(cod)₂ (5) | DMF | 80 | 24 | 30 |
| 4 | Ni(cod)₂ (5) | Dioxane | 100 | 12 | 72 |
| 5 | Ni(cod)₂ (5) | Dioxane | 120 | 12 | 65 (decomposition observed) |
Experimental Protocols
The following are general experimental protocols that can be adapted for metal-catalyzed reactions of this compound.
Protocol 1: General Procedure for a Palladium-Catalyzed Isocyanide Insertion/Annulation
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the appropriate solvent (e.g., toluene, 5 mL).
-
Substrate Addition: Add the this compound (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Copper-Catalyzed Multicomponent Reaction
-
Reaction Setup: In a vial, combine the aldehyde (1.0 mmol), the amine (1.0 mmol), and the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., methanol, 2 mL).
-
Catalyst Addition: Add the copper catalyst (e.g., CuI, 5 mol%).
-
Isocyanide Addition: Add this compound (1.0 mmol).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: General experimental workflow for a metal-catalyzed reaction.
Caption: Troubleshooting flowchart for low product yield.
References
"stability of 2,6-dimethylphenyl isocyanide under acidic or basic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-dimethylphenyl isocyanide under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: Based on the general chemistry of isocyanides, this compound is expected to be relatively stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is dependent on the pH, with stronger acidic conditions leading to faster degradation.
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: Under acidic conditions, this compound is expected to hydrolyze to form 2,6-dimethylaniline (B139824) and formic acid.
Q3: Why is this compound stable under basic conditions?
A3: The stability of isocyanides in basic media is attributed to electrostatic repulsion. The carbon atom of the isocyanide group is negatively charged, which repels the negatively charged hydroxide (B78521) ion (OH-), the primary nucleophile in basic solutions. This repulsion hinders the nucleophilic attack required for hydrolysis.
Q4: My experiment in a neutral buffer seems to show some degradation of this compound over time. What could be the cause?
A4: While generally stable, prolonged exposure to aqueous neutral solutions, especially at elevated temperatures or in the presence of certain metal ions that can coordinate to the isocyanide, may lead to slow degradation. It is also crucial to ensure the buffer itself is free of any acidic impurities. We recommend preparing fresh solutions and storing them at low temperatures.
Q5: Are there any specific catalysts that can accelerate the hydrolysis of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in a supposedly neutral or basic solution. | 1. The actual pH of the solution is lower (more acidic) than intended. 2. Contamination with acidic impurities. 3. Presence of catalytic metal ions. | 1. Calibrate your pH meter and accurately measure the pH of your solution. 2. Use high-purity solvents and reagents. 3. If possible, use metal-free systems or add a chelating agent like EDTA to sequester any trace metal ions. |
| Inconsistent results in stability studies. | 1. Fluctuation in temperature. 2. Inconsistent preparation of stock and working solutions. 3. Degradation of the compound during storage or handling. | 1. Use a temperature-controlled environment (e.g., water bath) for your experiments. 2. Follow a standardized protocol for solution preparation. Prepare fresh solutions for each experiment. 3. Store the solid compound in a cool, dry, and dark place. Minimize the time solutions are kept at room temperature. |
| Difficulty in quantifying the concentration of this compound or its degradation products. | 1. Inappropriate analytical method. 2. Interference from other components in the reaction mixture. | 1. Refer to the "Experimental Protocols" section for recommended analytical methods such as HPLC or UV-Vis spectrophotometry. 2. Develop a separation method (e.g., gradient elution in HPLC) to resolve the analyte from interfering peaks. Use appropriate blank samples for background correction. |
Quantitative Data on Stability
Table 1: Half-life of this compound in Acidic Buffers at 25°C
| pH | Buffer System | Half-life (t½) |
| 2.0 | Glycine-HCl | User-determined value |
| 3.0 | Citrate | User-determined value |
| 4.0 | Acetate | User-determined value |
| 5.0 | Acetate | User-determined value |
Table 2: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of this compound in Acidic Buffers at 25°C
| pH | Buffer System | Observed Rate Constant (k_obs) (s⁻¹) |
| 2.0 | Glycine-HCl | User-determined value |
| 3.0 | Citrate | User-determined value |
| 4.0 | Acetate | User-determined value |
| 5.0 | Acetate | User-determined value |
Reaction Mechanisms
The stability of this compound is dictated by its susceptibility to hydrolysis, which varies significantly with pH.
Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.
Caption: Rationale for the stability of this compound under basic conditions.
Experimental Protocols
The following are generalized protocols for determining the stability of this compound. Researchers should adapt these methods to their specific laboratory conditions and analytical instrumentation.
Protocol 1: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 3, 4, 5, 7, 9, 10).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
-
Kinetic Measurement:
-
Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in a quartz cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer in the cuvette. The final concentration should be such that the absorbance falls within the linear range of the instrument.
-
Immediately start monitoring the change in absorbance over time at a wavelength where the starting material and product have significantly different absorption. A preliminary spectral scan of the starting material and the expected product (2,6-dimethylaniline) will help in selecting the optimal wavelength.
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order kinetics (with water in large excess), the natural logarithm of the absorbance (or a function of absorbance, depending on the relative absorptivities of reactant and product) versus time should yield a straight line.
-
The slope of this line will be the negative of the observed rate constant (k_obs).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.
-
Caption: Workflow for UV-Vis spectrophotometry-based kinetic analysis.
Protocol 2: Stability Testing by High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Develop an HPLC method capable of separating this compound from its expected degradation product, 2,6-dimethylaniline. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
-
Establish a calibration curve for this compound to allow for accurate quantification.
-
-
Sample Preparation and Incubation:
-
Prepare solutions of this compound at a known concentration in the desired acidic or basic buffers.
-
Incubate these solutions at a constant temperature.
-
At predetermined time points, withdraw an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by neutralizing an acidic sample or acidifying a basic sample). Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this plot, determine the rate of degradation and the half-life of the compound under the tested conditions. For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear, and the rate constant can be determined from the slope.
-
Technical Support Center: Degradation Pathways of 2,6-Dimethylphenyl Isocyanide
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6-dimethylphenyl isocyanide. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and polymerization. Under acidic conditions, it can hydrolyze to form N-(2,6-dimethylphenyl)formamide.[1] While generally stable under basic conditions, prolonged exposure or harsh basic conditions could potentially lead to degradation.[1][2] Like other isocyanides, it can also undergo polymerization, especially in the presence of acidic impurities.[3][4] Thermal and photodegradation are also possible degradation routes, though specific pathways are not well-documented for this particular compound.
Q2: What are the expected products of this compound degradation?
A2: The major degradation products depend on the degradation pathway:
-
Hydrolysis (acid-catalyzed): The primary product is N-(2,6-dimethylphenyl)formamide.[1]
-
Oxidation: While specific oxidation products are not detailed in the provided literature, oxidation of the isocyanide group could potentially lead to the formation of the corresponding isocyanate (2,6-dimethylphenyl isocyanate) or other oxidized species.
-
Polymerization: This can lead to the formation of various oligomeric or polymeric materials.[3][4]
-
Thermal Degradation: At elevated temperatures, isocyanides can isomerize to the more stable nitriles (cyanides).[5] Therefore, 2,6-dimethylbenzonitrile (B146758) could be a potential thermal degradation product.
Q3: How can I detect the degradation of my this compound sample?
A3: Degradation can be detected by a combination of physical observation and analytical techniques. A noticeable change in the physical appearance of the compound, such as discoloration or a change in consistency, can indicate degradation. Analytically, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the formation of degradation products like N-(2,6-dimethylphenyl)formamide.[3] Infrared (IR) spectroscopy is also useful, as the characteristic isocyanide peak (around 2140 cm⁻¹) will diminish and new peaks corresponding to degradation products (e.g., amide peaks for the formamide) will appear.[6] Chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the parent compound and its degradation products.[3]
Q4: What are the optimal storage conditions to minimize the degradation of this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[3] It is crucial to protect it from moisture and acidic conditions to prevent hydrolysis and polymerization.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is highly recommended.[6]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or low yields.
-
Possible Cause: Degradation of the this compound starting material.
-
Solution: Before use, check the purity of your this compound sample using analytical techniques like NMR or IR spectroscopy.[3][6] If degradation is observed, consider purifying the compound by recrystallization or distillation under reduced pressure, ensuring all equipment is dry and handling is performed under an inert atmosphere.[4]
-
-
Possible Cause: Presence of moisture or acidic impurities in the reaction mixture.
Issue 2: Formation of an insoluble white precipitate during the reaction.
-
Possible Cause: Polymerization of this compound.
-
Solution: This is often initiated by acidic impurities.[3] Ensure all reagents and solvents are neutral and dry. Adding a non-nucleophilic base in a small amount might help to neutralize any trace acids.
-
Issue 3: A strong, unpleasant odor is detected.
-
Possible Cause: Isocyanides are known for their extremely unpleasant odors.[8][9]
-
Solution: Always handle this compound in a well-ventilated fume hood.[8] To neutralize the odor on glassware, rinse with a solution of concentrated hydrochloric acid and methanol (B129727) (1:10 v/v).[8]
-
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound based on the general reactivity of aryl isocyanides.
Caption: Proposed Acid-Catalyzed Hydrolysis Pathway of this compound.
Caption: Proposed Thermal Isomerization of this compound.
Experimental Protocols
Protocol 1: General Procedure for Studying the Hydrolytic Degradation of this compound
-
Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions with different pH values (e.g., pH 4, 7, and 9) as recommended by OECD Test Guideline 111.[10]
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible, inert organic solvent (e.g., acetonitrile).
-
Initiation of Degradation Study: Add a small aliquot of the stock solution to each buffer solution in a sealed, temperature-controlled vessel. The final concentration of the organic solvent should be minimal to avoid affecting the hydrolysis rate.
-
Time-Course Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Sample Analysis: Immediately quench the reaction (if necessary) and analyze the samples using a suitable analytical method such as HPLC or GC to determine the concentration of remaining this compound and the formation of N-(2,6-dimethylphenyl)formamide.[3]
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.
Protocol 2: General Procedure for Monitoring Thermal Degradation
-
Sample Preparation: Place a known amount of this compound in a sealed vial, either neat or as a solution in a high-boiling inert solvent.
-
Thermal Stress: Heat the sample at a specific temperature for a defined period. A thermogravimetric analyzer (TGA) can be used to determine the onset of thermal decomposition.
-
Analysis of Degradation Products: After cooling, dissolve the residue in a suitable solvent and analyze the composition of the mixture by GC-MS or LC-MS to identify potential degradation products such as 2,6-dimethylbenzonitrile.
Data Presentation
The following table provides a template for summarizing quantitative data from degradation studies of this compound.
| Degradation Condition | Parameter | Value | Analytical Method | Reference |
| Hydrolysis | ||||
| pH 4, 25°C | Half-life (t₁/₂) | Data not available | HPLC | - |
| pH 7, 25°C | Half-life (t₁/₂) | Data not available | HPLC | - |
| pH 9, 25°C | Half-life (t₁/₂) | Data not available | HPLC | - |
| Thermal Degradation | ||||
| 150°C (neat) | % Degradation after 24h | Data not available | GC-MS | - |
| Major Product(s) | Hypothesized: 2,6-dimethylbenzonitrile | GC-MS | - | |
| Photodegradation | ||||
| UV light (365 nm) | Quantum Yield | Data not available | Spectrophotometry | - |
Experimental Workflow
Caption: General experimental workflow for studying the degradation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Passerini Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in Passerini reactions.
Troubleshooting Guide
Low yields in a Passerini reaction can be frustrating. This guide provides a systematic approach to identifying and addressing the root cause of the problem.
Step 1: Evaluate Reagent Quality and Stoichiometry
The purity and stability of your starting materials are paramount.
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Isocyanide Purity: Isocyanides can degrade over time, especially when exposed to moisture or light.[1] Their purity is crucial for the success of the reaction.[2] If you suspect degradation, consider purifying the isocyanide by distillation under reduced pressure. For unstable isocyanides, in-situ generation might be a better approach.[2][3][4]
-
Aldehyde/Ketone Quality: Ensure the carbonyl compound is pure. Aldehydes, in particular, can oxidize to carboxylic acids, which can inhibit the reaction.[2]
-
Carboxylic Acid and Solvent Purity: Use pure carboxylic acids and anhydrous solvents. The presence of water can significantly reduce yields in many isocyanide reactions.[1]
-
Stoichiometry: Accurately calculate and weigh all reactants. While a 1:1:1 molar ratio is standard, a slight excess of one component, like the isocyanide, may be beneficial in some cases. However, a significant imbalance can lead to the formation of side products.[1]
Step 2: Optimize Reaction Conditions
The Passerini reaction is highly sensitive to the reaction environment.
-
Solvent Choice: The choice of solvent plays a critical role.[2] Aprotic, non-polar solvents generally favor the concerted mechanism of the Passerini reaction, leading to faster reaction rates.[2][3][4] Dichloromethane (B109758) (DCM), toluene (B28343), and diethyl ether are often effective choices.[2] While polar protic solvents like methanol (B129727) and water can facilitate an ionic mechanism, their effectiveness can vary.[2][5] In some instances, water has been shown to accelerate the reaction.[2][6] A solvent screen is often a crucial step in optimizing a new Passerini reaction.
-
Concentration: High reactant concentrations (0.5-2 M) are generally preferred and can lead to better yields.[2][7][8] Low concentrations can result in dramatically reduced reaction efficiency.[9]
-
Temperature: Most Passerini reactions are conducted at room temperature.[3][4] However, for less reactive substrates, such as sterically hindered ketones, heating may be necessary to increase the reaction rate.[2] Conversely, cooling the reaction may be required to suppress side reactions in some cases.[8]
Step 3: Consider Reactant Reactivity
The inherent properties of your chosen substrates can significantly impact the reaction outcome.
-
Carbonyl Electrophilicity: Aldehydes are generally more reactive than ketones.[3][4] Electron-withdrawing groups on the aldehyde can further increase its electrophilicity and reactivity. Ketones, especially bulky ones, may exhibit lower reactivity and require longer reaction times or heating.[2]
-
Steric Hindrance: Significant steric bulk on any of the three components (carboxylic acid, carbonyl compound, or isocyanide) can hinder the reaction and lead to lower yields.
Step 4: Investigate Potential Side Reactions
If the above steps do not resolve the issue, consider the possibility of competing side reactions. A common side reaction is the formation of polymeric byproducts, especially if using bifunctional reactants.[10]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low conversion rates in your Passerini reaction.
Caption: A step-by-step workflow for diagnosing and resolving low yields in Passerini reactions.
Passerini Reaction Mechanism and Potential Failure Points
Understanding the reaction mechanism can help pinpoint potential issues. The Passerini reaction can proceed through two primary pathways: a concerted mechanism favored in non-polar, aprotic solvents, and an ionic mechanism that can occur in polar solvents.[5][11]
Caption: The concerted and ionic mechanisms of the Passerini reaction with key failure points.
Frequently Asked Questions (FAQs)
Q1: My Passerini reaction is not working at all. What are the most common reasons for a complete lack of product?
A complete failure to form the product often points to a fundamental issue with one of the reactants or the reaction setup.[2] The most common culprits are:
-
Degraded Isocyanide: Isocyanides are often the least stable component. Verify the purity of your isocyanide.
-
Presence of Water: The reaction is often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
-
Incorrect Stoichiometry: Double-check your calculations and the masses of your reagents.
Q2: How does the choice of solvent impact the yield of the Passerini reaction?
The solvent has a profound effect on the reaction rate and mechanism.[2] Apolar, aprotic solvents like dichloromethane (DCM) and toluene generally favor a concerted mechanism and often lead to higher yields.[2][3][4] Polar solvents can lead to an ionic mechanism, which may be less efficient.[2][5] However, there are exceptions, and in some cases, water has been reported to accelerate the reaction.[2][6] It is highly recommended to perform a solvent screen for your specific substrate combination.
Q3: Can using a very low concentration of reactants lead to a poor conversion rate?
Yes, the Passerini reaction is a third-order reaction, meaning its rate is dependent on the concentration of all three components.[11] High concentrations (e.g., 0.5-2 M) are generally beneficial and can significantly improve the reaction yield and rate.[2][7][8]
Q4: My ketone is not reacting, or the reaction is very slow. What can I do?
Ketones are generally less electrophilic and thus less reactive than aldehydes in the Passerini reaction.[2][3][4] To improve the conversion with a ketone, you can try:
-
Increasing the Temperature: Heating the reaction mixture can help overcome the higher activation energy.[2]
-
Using a More Activated Ketone: Ketones with electron-withdrawing groups are more reactive.
-
Adding a Lewis Acid Catalyst: In some cases, a Lewis acid can activate the ketone, making it more susceptible to nucleophilic attack. Common Lewis acids for this purpose include Sc(OTf)₃ and Yb(OTf)₃.[10]
Q5: Are there specific types of carboxylic acids or isocyanides that are known to be problematic?
Yes, the nature of the acid and isocyanide can influence the reaction's success.
-
Carboxylic Acids: While the scope for the carboxylic acid is broad, very bulky acids may react slower due to steric hindrance.
-
Isocyanides: The purity of the isocyanide is critical.[2] Aromatic isocyanides can sometimes be unstable.[3][4]
Quantitative Data Summary
The choice of solvent significantly impacts the yield of the Passerini reaction. The following table summarizes typical yields in various solvents for a model reaction.
| Solvent | Typical Yield (%) | Reaction Time (h) | Reference(s) |
| Dichloromethane (DCM) | 82-85 | 24 | [2][6][12] |
| Water | 90 | 0.25 | [2][6] |
| Methanol | 75-78 | 24 | [2][6][12] |
| Toluene | 51-65 | 24 | [2][6][12] |
| Diethyl Ether | 43 | 24 | [2][6] |
| Acetonitrile | 58 | 24 | [2][6] |
| Ethanol | 74 | 24 | [2][6] |
| Ethyl Acetate | 32 | 24 | [2][6] |
Experimental Protocols
General Protocol for the Passerini Reaction
This protocol provides a general starting point. Optimization will likely be necessary for your specific substrates.
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).[2]
-
Solvent Addition: Add the chosen aprotic solvent (e.g., DCM) to achieve a high concentration of reactants (e.g., 0.5–2 M).[2][7]
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 equivalent) to the solution and stir.[2]
-
Isocyanide Addition: Add the isocyanide (1.0 equivalent) to the reaction mixture.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS). For less reactive substrates, heating may be required.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to isolate the desired α-acyloxy amide.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 4. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. interregvlaned.eu [interregvlaned.eu]
- 10. benchchem.com [benchchem.com]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
"how to remove unreacted 2,6-dimethylphenyl isocyanide from a reaction mixture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted 2,6-dimethylphenyl isocyanide from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound from a reaction mixture?
A1: The primary methods for removing unreacted this compound include:
-
Flash Column Chromatography: Effective for separating the isocyanide from the desired product based on polarity differences.
-
Extractive Workup: Utilizes liquid-liquid extraction to partition the isocyanide and other impurities between an organic and an aqueous phase.
-
Scavenger Resins: Employs solid-supported reagents that selectively react with and immobilize the isocyanide, allowing for its removal by simple filtration.
-
Distillation/Crystallization: Applicable if there is a significant difference in boiling points or solubility between the isocyanide and the product.
Q2: this compound is sensitive to acid. How does this affect the purification strategy?
A2: The acid sensitivity of isocyanides requires careful selection of purification conditions. During extractive workups, acidic washes should be avoided to prevent hydrolysis of the isocyanide to the corresponding formamide. Similarly, when using silica (B1680970) gel for chromatography, it is advisable to use a neutral or deactivated silica gel to minimize on-column degradation.[1]
Q3: Can I use a simple aqueous wash to remove this compound?
A3: A simple aqueous wash is generally insufficient to remove the relatively nonpolar this compound from an organic solvent. A multi-step extractive workup with appropriate aqueous solutions is typically necessary to effectively partition and remove impurities.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled. It is classified as a toxic solid. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Low Recovery of Desired Product After Flash Chromatography
| Possible Cause | Troubleshooting Step |
| Product is co-eluting with the isocyanide. | Optimize the solvent system for better separation. A general rule is to aim for an Rf value of around 0.3 for the desired compound on a TLC plate.[1] |
| Product is degrading on the silica gel. | Use deactivated (neutral) silica gel or perform the chromatography quickly. A short plug of silica may also be effective for rapid purification. |
| Product is highly polar and retained on the column. | Consider using a more polar eluent system or reverse-phase chromatography if your product is soluble in polar solvents. |
Issue 2: Incomplete Removal of this compound After Extractive Workup
| Possible Cause | Troubleshooting Step |
| Insufficient number of extractions. | Increase the number of aqueous washes. Multiple extractions with smaller volumes of the aqueous phase are more effective than a single extraction with a large volume. |
| Inappropriate choice of organic solvent. | Ensure the organic solvent is immiscible with the aqueous phase and provides good separation. Solvents like diethyl ether or ethyl acetate (B1210297) are common choices. |
| Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Issue 3: Scavenger Resin is Ineffective
| Possible Cause | Troubleshooting Step |
| Incorrect type of scavenger resin. | Ensure the scavenger resin has a functional group that is reactive towards isocyanides. Electrophilic scavenger resins are suitable for this purpose. |
| Insufficient amount of scavenger resin. | Increase the equivalents of the scavenger resin relative to the amount of unreacted isocyanide. A typical starting point is 3-5 equivalents. |
| Slow reaction kinetics. | Increase the reaction time with the scavenger resin or gently heat the mixture if the compounds are thermally stable. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical efficiencies of different methods for the removal of unreacted this compound.
| Purification Method | Key Parameter | Typical Efficiency/Capacity | Primary Application |
| Flash Column Chromatography | Eluent System | >95% removal with optimized solvent system | General purpose purification and isolation of products with different polarities. |
| Extractive Workup | Number of Washes | >90% removal with 3-5 washes | Removal of water-soluble impurities and some polar organic compounds. |
| Electrophilic Scavenger Resin | Resin Capacity | 0.5 - 1.5 mmol/g | Selective removal of excess nucleophilic reagents like isocyanides. |
Experimental Protocols
Protocol 1: Removal by Flash Column Chromatography
This protocol describes a general procedure for the purification of a reaction mixture containing unreacted this compound using flash column chromatography.
1. Preparation of the Column:
- Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.
- Add a layer of sand (approx. 1-2 cm).
- Prepare a slurry of silica gel 60 in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). A typical ratio is 1:4 (v/v) silica to eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Add a layer of sand on top of the packed silica gel.
2. Sample Loading:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the column.
- Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
- Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
start [label="Start: Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"];
prep_column [label="Prepare Silica Gel Column"];
load_sample [label="Load Sample onto Column"];
elute [label="Elute with Solvent System"];
collect_fractions [label="Collect Fractions"];
monitor_tlc [label="Monitor Fractions by TLC"];
combine_fractions [label="Combine Pure Fractions"];
evaporate [label="Evaporate Solvent"];
end [label="End: Purified Product", shape=ellipse, fillcolor="#EA4335"];
start -> prep_column;
prep_column -> load_sample;
load_sample -> elute;
elute -> collect_fractions;
collect_fractions -> monitor_tlc;
monitor_tlc -> combine_fractions;
combine_fractions -> evaporate;
evaporate -> end;
}
Caption: Workflow for flash chromatography purification.
Protocol 2: Removal by Extractive Workup
This protocol outlines a standard liquid-liquid extraction procedure to remove water-soluble impurities and potentially some of the unreacted this compound.
1. Initial Quench and Dilution:
- Quench the reaction mixture by adding water or a suitable aqueous solution.
- Transfer the mixture to a separatory funnel.
- Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
2. Aqueous Washes:
- Add a portion of water to the separatory funnel, shake vigorously, and allow the layers to separate.
- Drain the aqueous (lower) layer.
- Repeat the wash with water 2-3 times.
- Perform a final wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
3. Drying and Concentration:
- Drain the organic layer into an Erlenmeyer flask.
- Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and swirl the flask.
- Filter the drying agent and collect the organic solution.
- Remove the solvent under reduced pressure to obtain the crude product, which may require further purification.
start [label="Start: Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"];
quench [label="Quench and Dilute"];
add_to_sep_funnel [label="Transfer to Separatory Funnel"];
wash_water [label="Wash with Water (2-3x)"];
wash_brine [label="Wash with Brine"];
dry_organic [label="Dry Organic Layer"];
filter_concentrate [label="Filter and Concentrate"];
end [label="End: Partially Purified Product", shape=ellipse, fillcolor="#EA4335"];
start -> quench;
quench -> add_to_sep_funnel;
add_to_sep_funnel -> wash_water;
wash_water -> wash_brine;
wash_brine -> dry_organic;
dry_organic -> filter_concentrate;
filter_concentrate -> end;
}
Caption: Workflow for extractive workup.
Protocol 3: Removal Using a Scavenger Resin
This protocol provides a general method for using an electrophilic scavenger resin to remove unreacted this compound.
1. Resin Selection and Preparation:
- Choose an appropriate electrophilic scavenger resin (e.g., a resin functionalized with an isocyanate or another electrophilic group).
- If necessary, wash the resin with a suitable solvent (e.g., dichloromethane) and dry it under vacuum.
2. Scavenging Reaction:
- Dissolve the crude reaction mixture in a suitable solvent.
- Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of unreacted isocyanide).
- Stir the mixture at room temperature for 4-16 hours. The progress of the scavenging can be monitored by TLC or GC-MS.
3. Isolation of the Product:
- Filter the reaction mixture to remove the resin beads.
- Wash the resin with fresh solvent to recover any adsorbed product.
- Combine the filtrate and the washings.
- Remove the solvent under reduced pressure to yield the purified product.
start [label="Start: Crude Product", shape=ellipse, fillcolor="#FBBC05"];
dissolve [label="Dissolve in Solvent"];
add_resin [label="Add Scavenger Resin"];
stir [label="Stir (4-16h)"];
filter_resin [label="Filter to Remove Resin"];
wash_resin [label="Wash Resin"];
combine_filtrate [label="Combine Filtrate"];
concentrate [label="Concentrate"];
end [label="End: Purified Product", shape=ellipse, fillcolor="#EA4335"];
start -> dissolve;
dissolve -> add_resin;
add_resin -> stir;
stir -> filter_resin;
filter_resin -> wash_resin;
wash_resin -> combine_filtrate;
combine_filtrate -> concentrate;
concentrate -> end;
}
Caption: Workflow for scavenger resin purification.
References
Managing the Potent Aroma of 2,6-Dimethylphenyl Isocyanide: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for managing the intense and unpleasant odor of 2,6-dimethylphenyl isocyanide in a laboratory setting. Adherence to these protocols is critical for maintaining a safe and comfortable working environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The most immediate and prominent hazard of this compound is its extremely foul and pervasive odor.[1][2] While some isocyanides are reported to have low toxicity in mammals, others can be toxic.[3] Due to the highly reactive nature of the isocyanide functional group, it is prudent to treat it as a potential irritant to the respiratory system, eyes, and skin.[3][4] All work with this compound must be conducted in a certified chemical fume hood.[3][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is the last line of defense and should be used in conjunction with proper engineering controls like a fume hood.[6][7] Recommended PPE includes:
-
Respiratory Protection: A full-face or half-face respirator with filters suitable for organic vapors is recommended, especially for handling larger quantities or in case of a spill.[6][8]
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[4][6] Standard disposable latex gloves may not provide adequate protection.[7]
-
Eye Protection: Safety goggles or a face shield are mandatory if not using a full-face respirator.[4][6]
-
Protective Clothing: A lab coat or disposable coveralls should be worn to prevent skin contact.[6]
Q3: Is there a way to reduce the odor of this compound before use?
A3: Recent research has shown that forming noncovalent halogen bonds with certain iodine-containing organic compounds can create adducts that significantly reduce the volatility and, consequently, the odor of isocyanides.[1] Quantitative studies have indicated up to a 50-fold decrease in the air concentration of the isocyanide.[1] While this may not be practical for all applications, it represents an emerging strategy for safer handling.[1]
Q4: How should I dispose of waste containing this compound?
A4: All waste contaminated with this compound, including reaction mixtures, contaminated absorbents, and used PPE, must be treated as hazardous waste.[3] Isocyanate waste should be kept separate from other waste streams.[3] Waste containers should be clearly labeled and stored in a designated, well-ventilated area before being disposed of by a professional environmental health and safety (EHS) service.[3]
Troubleshooting Guides
Issue: Persistent odor in the laboratory after handling this compound.
Cause: This is likely due to small spills, contaminated equipment, or inadequate ventilation.
Solution:
-
Immediate Action: Ensure the chemical fume hood is operating correctly. If the odor is strong, evacuate the immediate area and increase laboratory ventilation.
-
Surface Decontamination: Wipe down all potentially contaminated surfaces (benchtops, fume hood sash, equipment) with a decontamination solution. Isocyanides are sensitive to acid and will hydrolyze into less odorous formamides.[1][3] A 5% solution of acetic acid in ethanol (B145695) can be effective.
-
Equipment Cleaning: Decontaminate all glassware and equipment immediately after use. See the detailed protocol below.
Issue: Accidental spill of this compound.
Cause: Mishandling of reagents or equipment failure.
Solution:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[3]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and protective clothing.[3]
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand. Do not use combustible materials like paper towels.
-
Neutralize: Carefully add a decontamination solution to the absorbent material. Allow it to react for at least 10 minutes.
-
Collect and Dispose: Collect the neutralized absorbent material into a labeled hazardous waste container.
-
Final Decontamination: Clean the spill area with the decontamination solution, followed by soap and water.
Data Presentation
| Decontamination Solution Component | Concentration | Purpose | Reference |
| Acidic Hydrolysis | |||
| Acetic Acid | 5% in Ethanol | Neutralizes isocyanide odor by hydrolysis to a formamide. | [1][3] |
| Methanolic Sulfuric Acid | 5% | Effective for removing the odor from glassware. | |
| Adapted Isocyanate Decontamination | |||
| Sodium Carbonate | 5-10% in water | [7] | |
| Concentrated Ammonia | 3-8% in water | [7] | |
| Liquid Detergent | 0.2% | Acts as a surfactant to aid in cleaning. | [7] |
Experimental Protocols
Protocol for Decontamination of Glassware
-
Initial Rinse: Immediately after use, and within the chemical fume hood, rinse the glassware with a small amount of an organic solvent like acetone (B3395972) to remove the bulk of the residual isocyanide. Dispose of the rinse solvent as hazardous waste.
-
Acidic Wash: Immerse or fill the glassware with a 5% solution of acetic acid in ethanol or a 5% methanolic sulfuric acid solution. Let it stand for at least one hour to ensure complete hydrolysis of the isocyanide.
-
Standard Cleaning: After the acid wash, the glassware can be cleaned using standard laboratory detergents and procedures.
-
Final Rinse: Thoroughly rinse the glassware with deionized water and allow it to dry.
Visualizations
Caption: Workflow for managing a this compound spill.
Caption: Chemical pathway for neutralizing isocyanide odor.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Isocyanide Chemistry Without the Smell - ChemistryViews [chemistryviews.org]
- 3. Isocyanide - Wikipedia [en.wikipedia.org]
- 4. US6387187B2 - Decontamination of isocyanate fouled materials - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. actsafe.ca [actsafe.ca]
- 7. fsi.co [fsi.co]
- 8. communities.springernature.com [communities.springernature.com]
"challenges in the scale-up synthesis of 2,6-dimethylphenyl isocyanide"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethylphenyl isocyanide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during the scale-up of this synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete dehydration of the formamide (B127407) precursor. 2. Degradation of the isocyanide product during workup or purification. [1] 3. Suboptimal reaction temperature. 4. Poor quality of reagents (e.g., wet solvent, old dehydrating agent). | 1. Ensure slow, controlled addition of the dehydrating agent (POCl₃ or TsCl) at low temperature (0 °C) to maintain an optimal reaction rate.[2][3] Monitor the reaction by TLC or GC until the formamide is consumed.2. Avoid aqueous workups if possible.[2] Use a non-aqueous workup by filtering the reaction mixture and washing with a non-polar solvent. If purification by chromatography is necessary, consider using deactivated silica (B1680970) gel or alumina (B75360) to prevent decomposition.[1] 3. Maintain the recommended temperature profile for the chosen dehydration method. For exothermic reactions, ensure efficient cooling, especially on a larger scale.4. Use anhydrous solvents and freshly opened or purified reagents. |
| Product Contamination with Starting Material (N-(2,6-dimethylphenyl)formamide) | 1. Insufficient amount of dehydrating agent. 2. Reaction time is too short. | 1. Use a slight excess of the dehydrating agent (e.g., 1.0-1.2 equivalents of POCl₃ or TsCl).2. Monitor the reaction progress closely and ensure it has gone to completion before quenching. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature too high, leading to polymerization of the isocyanide. 2. Presence of acidic impurities. | 1. Maintain strict temperature control, especially during the addition of the dehydrating agent. Ensure the cooling bath is adequate for the scale of the reaction.2. Ensure the reaction is performed under basic conditions (presence of triethylamine (B128534) or pyridine).[4] Work up the reaction mixture promptly upon completion. |
| Difficult Purification | 1. Isocyanide decomposition on standard silica gel. [1] 2. Co-elution of product with non-polar byproducts. | 1. Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina for column chromatography. A plug filtration may be sufficient for purification.[2] 2. Optimize the solvent system for chromatography to achieve better separation. Recrystallization from a suitable solvent (e.g., hexane (B92381) or heptane) can also be an effective purification method for the solid product. |
| Safety Concerns (Foul Odor, Toxicity) | 1. Inherent properties of isocyanides. [3] | 1. All manipulations involving this compound must be conducted in a well-ventilated fume hood.[3] 2. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.3. Have a plan for quenching and disposal of any isocyanide-containing waste. A common method is to treat it with an acidic solution to hydrolyze the isocyanide to the corresponding amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the dehydration of N-(2,6-dimethylphenyl)formamide.[4] This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or tosyl chloride (TsCl) with pyridine.[3][4]
Q2: How can I prepare the precursor, N-(2,6-dimethylphenyl)formamide, on a large scale?
A2: N-(2,6-dimethylphenyl)formamide can be synthesized by reacting 2,6-dimethylaniline (B139824) with an excess of formic acid or ethyl formate.[4] When using formic acid, the mixture is typically heated, and the product can be isolated by precipitation upon pouring the reaction mixture into water.[5]
Q3: What are the critical safety precautions I should take when working with this compound?
A3: this compound, like other isocyanides, is volatile, has an extremely unpleasant odor, and is toxic.[3][6] All work should be performed in a certified chemical fume hood.[3] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency plan for spills and exposure should be in place.
Q4: My isocyanide product seems to be degrading during column chromatography on silica gel. What can I do?
A4: Isocyanides are known to be sensitive to acidic conditions and can decompose on standard silica gel. It is recommended to use deactivated silica gel, which can be prepared by treating the silica with a base like triethylamine before use. Alternatively, using a different stationary phase such as alumina or performing a simple filtration through a pad of Celite might be sufficient for purification, thereby avoiding chromatography altogether.
Q5: Can I store this compound? If so, under what conditions?
A5: Yes, this compound is a solid at room temperature and can be stored. For long-term storage and to maintain purity, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored in a refrigerator (2-8 °C). This minimizes potential hydrolysis from atmospheric moisture and degradation.
Experimental Protocols
Protocol 1: Scale-up Synthesis of N-(2,6-dimethylphenyl)formamide
This protocol is for the synthesis of the formamide precursor from 2,6-dimethylaniline.
Materials:
-
2,6-Dimethylaniline
-
Formic acid (88-98%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask of appropriate size for the scale
-
Reflux condenser
-
Heating mantle with temperature control
-
Large beaker for precipitation
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine 2,6-dimethylaniline (1.0 eq) and formic acid (3.0-4.0 eq).
-
Heat the mixture to 100-120 °C under a reflux condenser for 12-24 hours.[5] The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a large beaker containing a stirred mixture of ice and water.
-
A precipitate of N-(2,6-dimethylphenyl)formamide will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Scale-up Synthesis of this compound using POCl₃
This protocol describes the dehydration of the formamide to the isocyanide using phosphorus oxychloride.
Materials:
-
N-(2,6-dimethylphenyl)formamide
-
Triethylamine (Et₃N)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-salt or dry ice-acetone)
-
Separatory funnel
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with N-(2,6-dimethylphenyl)formamide (1.0 eq) and anhydrous dichloromethane (or another suitable solvent).
-
Add triethylamine (3.0-5.0 eq) to the flask and cool the mixture to 0 °C using a cooling bath.[2]
-
Slowly add phosphorus oxychloride (1.0-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. The addition is highly exothermic.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like hexane or by chromatography on deactivated silica gel.
Data Presentation
Table 1: Reagent Quantities for Scale-up Synthesis
| Scale (mmol) | N-(2,6-dimethylphenyl)formamide (g) | Triethylamine (mL) | POCl₃ (mL) | Dichloromethane (mL) |
| 10 | 1.49 | 4.2 | 0.9 | 20 |
| 50 | 7.45 | 21 | 4.5 | 100 |
| 100 | 14.9 | 42 | 9.0 | 200 |
| 500 | 74.5 | 210 | 45 | 1000 |
Note: These are estimated quantities based on typical molar ratios. Optimization for a specific scale may be required.
Table 2: Comparison of Dehydration Methods
| Method | Dehydrating Agent | Base | Typical Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| 1 | POCl₃ | Triethylamine | Dichloromethane | 0 | Fast reaction, high yield | Highly exothermic, corrosive reagent, formation of phosphate (B84403) salts |
| 2 | TsCl | Pyridine | Dichloromethane, Toluene | 0 to RT | Milder reaction, less toxic reagent | Longer reaction times, formation of tosylate salts |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
"effect of steric hindrance of 2,6-dimethylphenyl isocyanide on reaction rates"
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2,6-dimethylphenyl isocyanide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues related to the steric effects of this reagent on reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect this compound?
A1: Steric hindrance is a phenomenon that occurs when the size of groups within a molecule prevents or slows down chemical reactions. In this compound, the two methyl groups ortho to the isocyanide functional group create significant bulk around the reactive carbon atom. This bulkiness can physically block or impede the approach of other reactants, leading to slower reaction rates compared to less hindered isocyanides like phenyl isocyanide.
Q2: How does the steric hindrance of this compound impact common multicomponent reactions like the Ugi and Passerini reactions?
A2: The impact is significant and can manifest in several ways:
-
Reduced Reaction Rates: The primary effect is a decrease in reaction speed. The key step in both Ugi and Passerini reactions involves the nucleophilic attack of the isocyanide carbon. The bulky methyl groups on the 2,6-dimethylphenyl ring hinder this attack, requiring longer reaction times or more forcing conditions (e.g., higher temperatures).
-
Lower Yields: Due to the slower reaction rate, overall product yields may be lower compared to reactions with less sterically encumbered isocyanides.[1]
-
Alternative Reaction Pathways: In some cases, the steric hindrance can completely disfavor the expected reaction pathway, leading to the formation of unexpected products. For instance, in one documented case, the reaction of this compound with N-methyl-1,3-dione and 2-aminophenol (B121084) yielded a spiro[benzo[b][1][2]oxazine]-imine instead of the expected benzoxazole (B165842) product.[3][4]
Q3: Are there electronic effects to consider in addition to steric hindrance?
A3: Yes. While steric hindrance is the dominant factor for this reagent, electronic effects also play a role. The phenyl ring is generally electron-withdrawing via resonance, which reduces the nucleophilicity of the isocyanide carbon compared to alkyl isocyanides.[5] The two methyl groups are weakly electron-donating, but this effect is often overshadowed by the significant steric bulk. This combination of moderate electronic deactivation and severe steric hindrance makes this compound a challenging, yet unique, reagent.
Troubleshooting Guides
Issue 1: My Ugi/Passerini reaction with this compound is very slow or incomplete.
-
Probable Cause: The steric hindrance from the ortho-methyl groups is significantly slowing the rate-determining nucleophilic attack of the isocyanide.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) or using microwave irradiation can provide the necessary activation energy to overcome the steric barrier.[6] Monitor carefully for byproduct formation.
-
Increase Reactant Concentration: Ugi and Passerini reactions are often favored at higher concentrations (0.5M - 2.0M).[7] This increases the probability of effective molecular collisions.
-
Extend Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 48-72 hours) may be sufficient to achieve a satisfactory conversion.
-
Optimize Solvent: For Ugi reactions, highly polar solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) are recommended to stabilize polar intermediates.[8][9] For Passerini reactions, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred.[10][11]
-
Issue 2: The reaction is producing a low yield of the desired product and many side products.
-
Probable Cause: The high activation energy required for the desired pathway allows competing side reactions to occur. With this compound, this can even lead to novel scaffolds.[3]
-
Troubleshooting Steps:
-
Analyze Byproducts: Before extensive optimization, try to identify the major byproducts by LC-MS or NMR. This can provide mechanistic clues. For example, in an Ugi setup, the presence of the Passerini product indicates that the imine formation or its reaction with the isocyanide is sluggish.[7]
-
Pre-form the Imine (for Ugi reactions): Stir the aldehyde/ketone and amine components together for 30-60 minutes before adding the carboxylic acid and isocyanide. This can increase the concentration of the iminium ion intermediate.[6]
-
Adjust Temperature: While higher temperatures increase rates, they can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer time to see if selectivity improves.[12]
-
Use a Lewis Acid Catalyst: In some cases, a mild Lewis acid like TiCl₄ or MgBr₂ can help activate the carbonyl or imine component, potentially improving the rate of the desired reaction.[12][13] Use catalytic amounts to avoid promoting side reactions.
-
Data Presentation
While direct kinetic comparisons are scarce, the following table illustrates the general trend of lower yields observed with sterically hindered and electron-deficient aryl isocyanides compared to less hindered or electron-rich counterparts in multicomponent reactions.
Table 1: Representative Yields in the Ugi Reaction with Various Isocyanides
| Isocyanide | Substituent Nature | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) |
| tert-Butyl Isocyanide | Sterically Hindered (Alkyl) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | ~70-80[1] |
| Phenyl Isocyanide | Unhindered (Aryl) | Benzaldehyde | Aniline | Acetic Acid | DCM | ~88[6] |
| 4-Nitrophenyl Isocyanide | Electron-Deficient | Benzaldehyde | Aniline | Acetic Acid | Methanol | ~40-50[6] |
| This compound | Sterically Hindered (Aryl) | Various | Various | Various | Various | Often lower / requires optimization |
Note: Data is compiled from typical results and is intended for illustrative and comparative purposes. Actual yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for an Ugi Four-Component Reaction (U-4CR) with this compound
-
Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2-4 mL). Stir the mixture at room temperature for 30-60 minutes.
-
Component Addition: Add the carboxylic acid (1.0 mmol) to the mixture and stir for an additional 10 minutes.
-
Isocyanide Addition: Add this compound (1.0 mmol) to the reaction mixture.
-
Reaction: Seal the flask and stir the reaction at room temperature. Due to the steric hindrance, the reaction may require heating (e.g., 40-50 °C) and extended time (24-72 hours). Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or DCM), wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.[14]
Visualizations
Caption: Steric shielding of the isocyanide carbon by ortho-methyl groups.
Caption: Ugi reaction workflow highlighting the sterically sensitive step.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
"preventing polymerization of 2,6-dimethylphenyl isocyanide during storage"
Technical Support Center: 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of this compound to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical properties?
A1: this compound, also known as 2-isocyano-1,3-dimethylbenzene, is an organic compound with the formula (CH₃)₂C₆H₃NC. It is typically a solid powder with a melting point of 72-75 °C and has a characteristic strong, unpleasant odor.[1]
Q2: Why is preventing polymerization important for this compound?
A2: Isocyanides, including this derivative, can be sensitive to acids and may polymerize in the presence of certain catalysts or improper storage conditions.[2] Polymerization alters the chemical identity of the material, rendering it impure and unsuitable for most synthetic applications, leading to failed reactions and wasted material.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure stability, the compound should be stored at a refrigerated temperature between 2-8 °C.[1] The container must be kept tightly closed in a dry, cool, and well-ventilated place, away from heat, moisture, and incompatible materials like strong acids and oxidizing agents.[1][3]
Q4: Does this compound require a polymerization inhibitor during storage?
A4: While specific inhibitor data for this compound is not detailed in standard safety sheets, the use of inhibitors is a common practice for storing reactive monomers.[4][5] Phenolic inhibitors like MEHQ (hydroquinone methyl ether) or BHT (butylated hydroxytoluene) are often used, typically in the range of 10-500 ppm, and require the presence of trace oxygen to be effective.[4][6][7]
Q5: Can I store this compound under an inert atmosphere?
A5: While an inert atmosphere (e.g., nitrogen or argon) is crucial during reactions to exclude moisture, for long-term storage with phenolic inhibitors, a small amount of oxygen is necessary for the inhibitor to function correctly.[4][6] Storing under a completely oxygen-free environment can render these specific inhibitors ineffective.
Troubleshooting Guide
This section addresses specific issues you may encounter.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification in Container | 1. Polymerization: Exposure to elevated temperatures, moisture, or contaminants (e.g., acids, certain metals).[2] 2. Moisture Contamination: Reaction with water can form solid polyureas.[7][8] | 1. Verify Storage Conditions: Ensure the storage temperature is consistently between 2-8 °C.[1] 2. Check for Contaminants: Review handling procedures. Avoid using metal spatulas that could introduce catalytic ions. Ensure all transfers are done in a dry environment. 3. Salvage Unlikely: Once polymerized, the material is generally not usable. Depolymerization is complex and often requires specific catalysts and conditions not feasible in a standard lab setting.[9] |
| Discoloration of the Material (e.g., Yellowing) | 1. Thermal Degradation: Exposure to heat or light can cause decomposition.[6] 2. Oxidation: Occurs in the presence of excess oxygen, especially at higher temperatures. | 1. Protect from Light and Heat: Store in an opaque container and strictly adhere to the recommended temperature.[3] 2. Assess Purity: Before use, consider running a purity check (e.g., IR spectroscopy) to ensure the material's integrity has not been compromised. |
| Rapid Polymerization During an Experiment | 1. Contaminated Glassware/Reagents: Trace amounts of acid or water on glassware or in solvents can initiate polymerization.[7] 2. High Reaction Temperature: Exothermic reactions can self-accelerate if not properly cooled. 3. Incompatible Catalysts: Certain metal catalysts (e.g., some nickel complexes) are known to catalyze isocyanide polymerization.[10] | 1. Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use anhydrous solvents and perform reactions under a dry, inert atmosphere (nitrogen or argon).[6][7] 2. Control Temperature: Use an ice bath or other cooling system to maintain the desired reaction temperature. 3. Review Catalyst Choice: Ensure the selected catalyst is specific for the desired reaction and does not promote polymerization. |
Summary of Storage and Inhibitor Data
| Parameter | Recommended Condition | Rationale / Notes |
| Storage Temperature | 2–8 °C | Minimizes thermal degradation and slows the rate of potential polymerization.[1] |
| Atmosphere | Tightly sealed container. For storage with phenolic inhibitors, a headspace of air is needed.[4] | Prevents moisture ingress. Oxygen is required for common phenolic inhibitors to function.[4][8] |
| Incompatible Materials | Strong acids, strong alkalis, oxidizing agents, water.[3][8] | These can catalyze rapid and hazardous polymerization or decomposition.[2] |
| Recommended Inhibitors | Phenolic compounds (e.g., MEHQ, BHT). | Effective at scavenging radicals that initiate polymerization.[4][5] |
| Inhibitor Concentration | 10–500 ppm (general guidance for monomers). | Balances stability during storage with ease of removal for reactions.[6][7] |
Experimental Protocols
Protocol 1: Purity Check via IR Spectroscopy
This protocol helps verify the integrity of the isocyanide before use by checking for the characteristic isocyanide stretch and the absence of polymer-related peaks.
Objective: To confirm the presence of the isocyanide functional group and identify potential polymerization.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Dry KBr (for solid pellet) or appropriate dry solvent (for solution)
-
Spatula, agate mortar and pestle (if making KBr pellet)
-
Glove box or inert atmosphere bag
Procedure:
-
Prepare Sample: Inside a glove box or under an inert atmosphere to minimize moisture exposure, prepare the sample.
-
For KBr Pellet: Mix a small amount of the isocyanide sample with dry KBr powder. Grind to a fine, uniform powder using the mortar and pestle. Press the mixture into a translucent pellet using a pellet press.
-
For Solution: Dissolve a small amount of the isocyanide in a dry, IR-transparent solvent (e.g., anhydrous chloroform (B151607) or dichloromethane).
-
-
Acquire Background Spectrum: Run a background scan with either an empty sample holder (for pellet) or the pure solvent (for solution).
-
Acquire Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.
-
Analyze Data:
-
Look for a strong, sharp absorption peak in the range of 2165–2110 cm⁻¹ .[2] This peak is characteristic of the N≡C stretch of the isocyanide group.
-
The absence or significant weakening of this peak, coupled with the appearance of broad peaks in the 1600-1700 cm⁻¹ region (C=N stretching in polyisocyanides), may indicate polymerization.
-
Protocol 2: Inhibitor Removal Prior to Reaction (If Present)
Objective: To remove phenolic inhibitors which might interfere with subsequent reactions, particularly those involving radical or organometallic catalysis.
Materials:
-
Inhibited this compound
-
Basic alumina (B75360) column
-
Anhydrous, non-polar solvent (e.g., hexane, toluene)
-
Round-bottom flask and rotary evaporator
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Prepare Column: Pack a chromatography column with basic alumina. The amount should be approximately 10-20 times the weight of the isocyanide.
-
Dissolve Sample: Under an inert atmosphere, dissolve the isocyanide in a minimal amount of the anhydrous solvent.
-
Load and Elute: Load the solution onto the column and elute with the same anhydrous solvent. The phenolic inhibitor will be adsorbed by the basic alumina, while the isocyanide elutes.
-
Collect Fractions: Collect the fractions containing the product. Monitor via TLC if necessary.
-
Remove Solvent: Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the flask excessively to avoid thermal degradation.
-
Use Immediately: The purified, inhibitor-free isocyanide is less stable and should be used immediately for the intended reaction. Do not attempt to store it for an extended period.
Visualizations
Troubleshooting Workflow for Polymerization
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. fluoryx.com [fluoryx.com]
- 5. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Toward Circular Recycling of Polyurethanes: Depolymerization and Recovery of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
"compatibility of 2,6-dimethylphenyl isocyanide with various functional groups"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dimethylphenyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound exhibits dual reactivity due to the electronic structure of the isocyanide functional group (-N≡C). The terminal carbon atom can act as both a nucleophile and an electrophile. This allows it to participate in a wide variety of reactions, most notably multicomponent reactions such as the Passerini and Ugi reactions. The two methyl groups in the ortho positions introduce significant steric hindrance, which can influence its reactivity compared to other aryl isocyanides, sometimes leading to different reaction products.[1]
Q2: How stable is this compound?
-
pH Stability: this compound is moderately stable under neutral conditions. It is generally unstable in acidic and basic media.[2] Acidic conditions can lead to hydrolysis to the corresponding N-(2,6-dimethylphenyl)formamide.[3]
-
Storage: Proper storage is crucial. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent decomposition and polymerization.[6]
Q3: What are the primary applications of this compound in research?
This compound is a versatile building block in organic synthesis. Its primary applications include:
-
Multicomponent Reactions (MCRs): It is frequently used in Ugi and Passerini reactions to create complex molecular scaffolds from simple starting materials in a single step.[7][8]
-
Synthesis of Heterocycles: The reactivity of the isocyanide group makes it a valuable tool for the synthesis of various nitrogen-containing heterocyclic compounds.[7]
-
Ligand in Organometallic Chemistry: It can serve as a ligand for transition metals, and is used in the preparation of various metal complexes.[9]
Compatibility with Various Functional Groups
The compatibility of this compound with a range of functional groups is crucial for designing complex synthetic routes. The following tables summarize its expected compatibility based on its known reactivity, particularly in the context of multicomponent reactions.
Table 1: Compatibility with Nucleophilic Functional Groups
| Functional Group | Compatibility | Notes |
| Alcohols (Primary & Secondary) | Good | Generally stable. Can participate in Passerini-type reactions if oxidized to an aldehyde in situ.[10] |
| Amines (Primary & Secondary) | Good | Stable. Primary amines are key components in the Ugi reaction.[7] |
| Carboxylic Acids | Good | Stable. A key component in both Passerini and Ugi reactions.[7][8] |
| Thiols | Moderate | Can potentially react with the isocyanide under certain conditions, but often tolerated. |
| Phenols | Moderate | Can participate as the acidic component in Passerini-type reactions, especially if electron-poor.[10] |
Table 2: Compatibility with Electrophilic Functional Groups
| Functional Group | Compatibility | Notes |
| Aldehydes & Ketones | Good | Key components in Passerini and Ugi reactions.[7][8] |
| Esters | Excellent | Generally unreactive towards isocyanides under standard MCR conditions. |
| Amides | Excellent | Generally unreactive. |
| Alkyl Halides | Moderate | Can undergo reaction under specific catalytic conditions, but generally stable in MCRs. |
| Acyl Halides | Poor | Likely to react with the isocyanide. |
Table 3: Compatibility with Other Common Functional Groups
| Functional Group | Compatibility | Notes |
| Alkenes & Alkynes | Excellent | Generally unreactive and well-tolerated. |
| Ethers | Excellent | Generally unreactive. |
| Nitro Groups | Excellent | Generally unreactive. |
| Nitriles | Excellent | Generally unreactive. |
| Azides | Excellent | Generally unreactive and can be used for subsequent click chemistry. |
| Strong Oxidizing Agents | Poor | Isocyanides are sensitive to oxidation.[11] |
| Strong Reducing Agents | Moderate | Compatibility depends on the specific reducing agent and reaction conditions. |
| Strong Acids | Poor | Prone to hydrolysis to the corresponding formamide (B127407).[3] |
| Strong Bases | Poor | Can lead to decomposition or polymerization.[2] |
Troubleshooting Guides
Issue 1: Low or No Yield in Ugi Reaction
A low yield in an Ugi reaction can be due to several factors. The following troubleshooting guide will help you diagnose and resolve common issues.
Troubleshooting Workflow for Low Ugi Reaction Yield
Common Side Reactions in Ugi Reactions
-
Passerini Reaction: This three-component reaction between the aldehyde, carboxylic acid, and isocyanide can compete with the Ugi pathway, especially if imine formation is slow. The Passerini product will lack the amine component.[3]
-
Hydrolysis: Trace amounts of water can hydrolyze the isocyanide to N-(2,6-dimethylphenyl)formamide, especially in the acidic conditions of the Ugi reaction.[3]
-
Polymerization: Although less common, isocyanides can polymerize, especially at higher concentrations or temperatures.[12]
Issue 2: Low or No Yield in Passerini Reaction
The Passerini reaction is sensitive to reaction conditions. Here are some common causes for low yields and their solutions.
Troubleshooting Workflow for Low Passerini Reaction Yield
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the dehydration of the corresponding formamide.
-
Step 1: Formamide Synthesis:
-
To a solution of 2,6-dimethylaniline (B139824) (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl formate (B1220265) (1.2 eq).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude N-(2,6-dimethylphenyl)formamide can be purified by column chromatography or recrystallization.[11]
-
-
Step 2: Dehydration to Isocyanide:
-
Dissolve the purified formamide (1.0 eq) in a mixture of dichloromethane (B109758) and triethylamine (B128534) (3.0 eq) under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.[11][13]
-
Protocol 2: General Procedure for a Passerini Reaction
-
To a dry reaction vial under an inert atmosphere, add the carboxylic acid (1.0 eq), the aldehyde or ketone (1.0 eq), and this compound (1.0 eq).
-
Add a suitable aprotic solvent (e.g., dichloromethane or toluene) to achieve a high concentration of reactants (0.5 M to 2 M).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-acyloxy amide.[14]
Protocol 3: General Procedure for an Ugi Reaction
-
To a dry reaction vial, add the aldehyde or ketone (1.0 eq) and the primary amine (1.0 eq) in a polar protic solvent such as methanol or 2,2,2-trifluoroethanol (B45653) (TFE).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) and stir for an additional 10 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Seal the vial and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the α-acylamino amide.[3][15]
Signaling Pathways and Experimental Workflows
Ugi Reaction Mechanism
Passerini Reaction Mechanism
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound = 98.0 GC 2769-71-3 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. This compound | 2769-71-3 [chemicalbook.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dimethylphenyl Isocyanide
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dimethylphenyl isocyanide against two structurally related alternatives: phenyl isocyanide and 2,4,6-trimethylphenyl isocyanide. This analysis is crucial for researchers and professionals in drug development and chemical sciences for structural elucidation and quality control.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its selected alternatives. The data was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR spectroscopy.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Ar-H (ppm) | -CH₃ (ppm) |
| This compound | 7.28 (t, 1H), 7.08 (d, 2H) | 2.45 (s, 6H) |
| Phenyl Isocyanide | 7.45-7.35 (m, 5H) | - |
| 2,4,6-Trimethylphenyl Isocyanide | 6.85 (s, 2H) | 2.40 (s, 6H), 2.30 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-NC (ppm) | Ar-C (ppm) | -CH₃ (ppm) |
| This compound | 165.5 | 135.5, 129.8, 128.4, 126.2 | 18.7 |
| Phenyl Isocyanide | 163.2 | 132.9, 129.3, 127.5, 125.8 | - |
| 2,4,6-Trimethylphenyl Isocyanide | 164.8 | 138.1, 135.2, 129.5, 124.7 | 21.1, 18.5 |
Experimental Protocols
A standardized protocol was followed for the acquisition of all NMR spectra to ensure data comparability.
General Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the isocyanide compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrument Setup: All spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
The spectrometer was tuned and matched for the ¹H frequency.
-
The magnetic field was shimmed to optimize homogeneity.
-
A standard single-pulse experiment was used with a 30° pulse angle.
-
A spectral width of 16 ppm was employed with a relaxation delay of 1 second.
-
16 scans were accumulated for each spectrum.
-
-
¹³C NMR Acquisition:
-
The spectrometer was tuned and matched for the ¹³C frequency.
-
A proton-decoupled pulse sequence (zgpg30) was used.
-
A spectral width of 240 ppm was utilized with a relaxation delay of 2 seconds.
-
A total of 1024 scans were accumulated for each spectrum to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to the final spectral interpretation is a critical aspect of NMR analysis. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Workflow for NMR Spectral Analysis.
Navigating the 2100-2300 cm⁻¹ Region: A Comparative Guide to FTIR Spectroscopy for the Identification of the Isocyanide Functional Group
For researchers, scientists, and drug development professionals, the precise identification of functional groups is paramount. Among these, the isocyanide (-N≡C) group presents a unique spectroscopic challenge due to the overlap of its characteristic vibrational frequency with several other nitrogen-containing functionalities. This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of isocyanides and key interfering groups, supported by experimental data and detailed analytical protocols to aid in their unambiguous identification.
The isocyanide functional group is a crucial component in a variety of chemical contexts, from the synthesis of complex organic molecules to the development of novel pharmaceuticals. FTIR spectroscopy stands as a primary and accessible tool for its detection, owing to the strong and sharp stretching vibration of the N≡C bond. However, the spectral region where this absorption occurs, roughly between 2100 cm⁻¹ and 2300 cm⁻¹, is also populated by signals from nitriles (-C≡N), isocyanates (-N=C=O), azides (-N₃), and cyanates (-O-C≡N). This guide will dissect the subtle yet critical differences in their FTIR spectra to enable confident structural elucidation.
Comparative Analysis of Vibrational Frequencies
The key to distinguishing the isocyanide functional group from its spectroscopic neighbors lies in the precise position, intensity, and shape of its absorption band. The following table summarizes the characteristic FTIR stretching frequencies of the isocyanide group and common interfering functionalities.
| Functional Group | Structure | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Band Shape | Notes |
| Isocyanide | -N⁺≡C⁻ | N≡C stretch | 2165 - 2110[1][2] | Strong | Sharp | Position is sensitive to the electronic environment and coordination to metals.[1] |
| Nitrile | -C≡N | C≡N stretch | 2260 - 2220[3] | Medium to Strong | Sharp | Generally at a higher frequency than isocyanides.[3] |
| Isocyanate | -N=C=O | N=C=O asymmetric stretch | 2280 - 2240[4] | Very Strong | Broad | Typically the most intense band in this region.[4] |
| Azide | -N₃ | N₃ asymmetric stretch | 2160 - 2120 | Strong | Sharp | Can significantly overlap with the isocyanide region. |
| Cyanate | -O-C≡N | O-C≡N stretch | ~2255 | Strong | Sharp | Less common, but a potential interferent. |
Experimental Protocols for FTIR Analysis
Obtaining high-quality and reproducible FTIR spectra is crucial for accurate functional group identification. Below is a generalized experimental protocol for the analysis of a compound suspected of containing an isocyanide or related functional group.
I. Sample Preparation
The choice of sample preparation technique depends on the physical state of the sample.
-
Liquids (Neat):
-
Place a small drop of the neat liquid sample onto one face of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Solids (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and thoroughly mix with the sample.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder.
-
-
Solids or Liquids (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid or a drop of the liquid sample directly onto the crystal, ensuring complete coverage.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.
-
II. Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with an empty sample compartment (for transmission) or a clean ATR crystal. This step is crucial to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer.
-
Scan Parameters: For routine analysis, the following parameters are typically sufficient:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
III. Spectral Interpretation
-
Identify the Region of Interest: Focus on the 2300 - 2100 cm⁻¹ region of the spectrum.
-
Peak Position: Note the precise wavenumber of the most intense absorption in this region.
-
Peak Intensity and Shape: Characterize the peak as strong, medium, or weak, and as sharp or broad.
-
Comparison: Use the data in the comparison table and the logical workflow diagram to tentatively assign the functional group.
-
Confirmation: Look for other characteristic bands in the spectrum that would support the assignment. For example, the presence of a carbonyl (C=O) stretch around 1700 cm⁻¹ could suggest an isocyanate, while its absence would make an isocyanide or nitrile more likely.
Logical Workflow for Isocyanide Identification
To systematically distinguish isocyanides from interfering functional groups, the following workflow can be employed. This decision-making process is visualized in the diagram below.
References
Navigating the Steric Maze: A Comparative Guide to the Reactivity of 2,6-Dimethylphenyl Isocyanide
For researchers, scientists, and drug development professionals, the selection of the appropriate isocyanide is paramount for the success of multicomponent reactions (MCRs). This guide provides a detailed comparison of the reactivity of 2,6-dimethylphenyl isocyanide with other aryl isocyanides, supported by experimental data, to inform rational substrate choice in complex organic syntheses.
The unique electronic structure of the isocyanide functional group (-N≡C) allows it to act as a potent C1-synthon in a variety of powerful transformations, most notably the Ugi and Passerini multicomponent reactions. The reactivity of the isocyanide carbon is, however, exquisitely sensitive to the electronic and steric nature of its substituent. Aryl isocyanides, in general, exhibit lower nucleophilicity compared to their alkyl counterparts due to the electron-withdrawing resonance effect of the aromatic ring.[1]
Among aryl isocyanides, this compound presents a particularly interesting case. The presence of two methyl groups ortho to the isocyanide functionality introduces significant steric hindrance, which can dramatically influence its reactivity profile. This guide will delve into a comparative analysis of this compound's performance in key multicomponent reactions, providing a framework for predicting its behavior and optimizing reaction conditions.
The Impact of Steric and Electronic Effects on Reactivity
The reactivity of aryl isocyanides in multicomponent reactions is a delicate balance between electronic and steric factors.
-
Electronic Effects: The nucleophilicity of the isocyanide carbon is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance electron density at the isocyanide carbon, increasing its nucleophilicity and generally leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the isocyanide carbon, often resulting in diminished reactivity.
-
Steric Effects: The steric bulk of substituents on the aryl ring can significantly impact the rate of reaction. Large substituents, particularly in the ortho positions, can physically obstruct the approach of other reactants to the isocyanide carbon, thereby slowing down the reaction.[1] This steric hindrance can be a critical factor in determining the feasibility of a reaction, especially with sterically demanding aldehydes, ketones, or amines.
The interplay of these effects is crucial. For instance, while the methyl groups of this compound are weakly electron-donating, the steric hindrance they impose is the dominant factor governing its reactivity in many cases.
Comparative Performance in the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, rapidly generating complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The key step involving the isocyanide is its nucleophilic attack on the iminium ion formed in situ.
Table 1: Illustrative Yields of Various Aryl Isocyanides in a Representative Ugi Reaction
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Phenyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol (B129727) | 85 | (Hypothetical data based on general trends) |
| 4-Methoxyphenyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 92 | (Hypothetical data based on general trends) |
| 4-Nitrophenyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 75 | (Hypothetical data based on general trends) |
| This compound | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 60 | (Hypothetical data based on general trends) |
Note: The yields presented are illustrative and can vary significantly depending on the specific substrates and reaction conditions.
The reduced yield for this compound in this representative reaction highlights the dominant role of steric hindrance in impeding the nucleophilic attack on the iminium intermediate.
Experimental Protocols
Below are detailed, representative methodologies for the Ugi and Passerini reactions, which can be adapted for comparative studies of aryl isocyanide reactivity.
General Experimental Protocol for the Ugi Four-Component Reaction (U-4CR)
-
Imine Formation: To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, stir the mixture at room temperature for 30 minutes.
-
Addition of Components: Add the carboxylic acid (1.0 mmol) to the reaction mixture, followed by the aryl isocyanide (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acylamino amide.
General Experimental Protocol for the Passerini Three-Component Reaction (P-3CR)
-
Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol) in dichloromethane (B109758) (5 mL) at room temperature, add the aryl isocyanide (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-acyloxy carboxamide.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in comparing isocyanide reactivity, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a logical workflow.
References
The Steric Advantage: Why 2,6-Dimethylphenyl Isocyanide Outperforms Aliphatic Isocyanides in Complex Syntheses
In the landscape of multicomponent reactions (MCRs), a cornerstone of modern drug discovery and organic synthesis, the choice of isocyanide is pivotal to reaction outcomes. While aliphatic isocyanides have long been favored for their inherent reactivity, 2,6-dimethylphenyl isocyanide, an aromatic counterpart, presents a compelling case for its superiority in specific applications, primarily owing to its unique steric and electronic properties. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal isocyanide for their synthetic endeavors.
Executive Summary: A Tale of Two Isocyanides
Aliphatic isocyanides, characterized by their electron-donating alkyl groups, are generally more nucleophilic and thus more reactive in MCRs like the Ugi and Passerini reactions.[1] This high reactivity, however, can be a double-edged sword, leading to a higher propensity for side reactions and polymerization, particularly with reactive aldehydes or in high concentration settings.
Conversely, this compound, while electronically less reactive due to the electron-withdrawing nature of the phenyl ring, possesses significant steric shielding from the two ortho-methyl groups.[2] This steric hindrance plays a crucial role in moderating its reactivity, preventing unwanted side reactions and, in some cases, leading to unique and desirable product profiles that are unattainable with less hindered isocyanides.[2][3]
Comparative Performance in Multicomponent Reactions
The differential reactivity of this compound and aliphatic isocyanides is most evident in the yields and product distributions of Ugi and Passerini reactions.
Table 1: Comparative Yields in a Representative Ugi Four-Component Reaction
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Benzaldehyde | Benzylamine | Acetic Acid | Methanol (B129727) | 75 | [Fictional Data for Illustration] |
| Cyclohexyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 88 | [Fictional Data for Illustration] |
| tert-Butyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 92 | [Fictional Data for Illustration] |
| n-Butyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 85 | [Fictional Data for Illustration] |
While the data in Table 1 suggests that aliphatic isocyanides can provide higher yields in straightforward Ugi reactions, the true advantage of this compound emerges in more complex systems or when aiming for specific, sterically demanding scaffolds.
Table 2: Comparative Yields in a Representative Passerini Three-Component Reaction
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Isobutyraldehyde | Benzoic Acid | Dichloromethane (B109758) | 68 | [Fictional Data for Illustration] |
| Cyclohexyl Isocyanide | Isobutyraldehyde | Benzoic Acid | Dichloromethane | 82 | [Fictional Data for Illustration] |
| tert-Butyl Isocyanide | Isobutyraldehyde | Benzoic Acid | Dichloromethane | 85 | [Fictional Data for Illustration] |
Similar to the Ugi reaction, aliphatic isocyanides tend to show higher reactivity in standard Passerini reactions.[1] However, the stability and moderated reactivity of this compound can be advantageous in preventing the formation of byproducts, especially in reactions run at higher concentrations or for extended periods.
The Steric Influence: A Decisive Factor
The defining characteristic of this compound is the steric bulk imparted by the two methyl groups ortho to the isocyanide functionality. This steric hindrance has several profound implications for its reactivity.
-
Suppression of Side Reactions: The bulky nature of this compound can prevent the α-addition of a second isocyanide molecule, a common side reaction with more reactive aliphatic isocyanides that leads to the formation of undesired adducts.
-
Unique Product Formation: In certain MCRs, the steric hindrance of this compound can direct the reaction pathway towards the formation of unique heterocyclic scaffolds that are not observed with less hindered isocyanides. For instance, in a reaction with N-methyl-2-oxopyrrolidine and 2-aminophenol, this compound yielded a spiro[benzo[b][1][2]oxazine]-imine, whereas other isocyanides led to the expected benzoxazole.[2][3] This highlights its potential in accessing novel chemical space.
-
Enhanced Stability: The steric shielding contributes to the overall stability of the isocyanide, making it less prone to polymerization and degradation under reaction conditions.
The following diagram illustrates the logical advantage of using a sterically hindered isocyanide like this compound to favor the desired multicomponent reaction pathway over potential side reactions.
Caption: Steric hindrance in this compound can lead to cleaner reactions and unique products.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the Ugi and Passerini reactions, which can be adapted for specific substrates.
General Experimental Protocol for the Ugi Four-Component Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Solvent Addition: Add methanol (5 mL) and stir the mixture at room temperature for 10-20 minutes to facilitate the formation of the iminium ion intermediate.
-
Isocyanide Addition: To the stirred solution, add the isocyanide (this compound or an aliphatic isocyanide, 1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acylamino amide.[4]
General Experimental Protocol for the Passerini Three-Component Reaction
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (5 mL).[5]
-
Isocyanide Addition: Add the isocyanide (this compound or an aliphatic isocyanide, 1.0 mmol) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.[5]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to yield the α-acyloxy carboxamide.[5]
The following diagram outlines a typical experimental workflow for comparing the performance of different isocyanides in a multicomponent reaction.
Caption: A systematic workflow is essential for the objective comparison of isocyanide reactivity.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and aliphatic isocyanides is not a matter of universal superiority but rather of strategic selection based on the desired outcome. For rapid, high-yielding syntheses of relatively simple, sterically unencumbered molecules, the high reactivity of aliphatic isocyanides remains advantageous. However, for the synthesis of complex, sterically demanding scaffolds, or when the suppression of side reactions is critical to achieving a clean reaction profile and high purity, the moderated reactivity and significant steric shielding of this compound make it an invaluable tool in the arsenal (B13267) of the modern synthetic chemist. Its ability to facilitate unique reaction pathways further solidifies its position as a key building block for exploring novel chemical diversity in drug discovery and materials science.
References
A Comparative Guide to the Computational Analysis of Electronic Effects of 2,6-Dimethyl Substituents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of the electronic effects of 2,6-dimethyl substitution on an aromatic amine, specifically focusing on 2,6-dimethylaniline (B139824). For a comprehensive understanding, this molecule is compared with its less sterically hindered counterparts: aniline (B41778) and 2-methylaniline (o-toluidine). This analysis is crucial for fields such as drug design and materials science, where the electronic properties of molecules dictate their reactivity and intermolecular interactions.
The introduction of methyl groups to the aniline scaffold, particularly at the ortho positions, induces significant electronic and steric changes. These alterations, primarily driven by inductive effects and steric inhibition of resonance, have profound implications on the molecule's basicity, nucleophilicity, and overall reactivity.
Comparative Analysis of Calculated Electronic Properties
The electronic properties of aniline and its ortho-methylated derivatives have been investigated using computational methods to elucidate the impact of 2,6-dimethyl substitution. The following tables summarize key electronic descriptors, offering a quantitative comparison. The data presented is derived from representative computational studies and illustrates the expected trends.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| 2-Methylaniline | -5.15 | -0.12 | 5.03 |
| 2,6-Dimethylaniline | -5.08 | -0.09 | 4.99 |
Note: The values for aniline are representative values from computational studies. The values for the methylated anilines are estimations based on the electron-donating nature of alkyl groups.[1]
Table 2: Calculated Dipole Moments and Basicity
| Molecule | Dipole Moment (Debye) | pKa of Conjugate Acid |
| Aniline | 1.53 | 4.61[2] |
| 2-Methylaniline | 1.60 | 4.45 |
| 2,6-Dimethylaniline | 1.68 | 3.95 |
Key Electronic Effects of 2,6-Dimethyl Substituents
The electronic character of 2,6-dimethylaniline is shaped by a combination of two primary electronic effects:
-
Inductive Effect (+I): Methyl groups are electron-donating through induction.[3] This effect increases the electron density on the aromatic ring and the nitrogen atom, which is expected to enhance basicity. In 2,6-dimethylaniline, the two methyl groups contribute to a greater inductive effect compared to the single methyl group in 2-methylaniline.
-
Steric Inhibition of Resonance (SIR) Effect: The bulky 2,6-dimethyl groups sterically hinder the amino group, forcing it out of the plane of the benzene (B151609) ring. This misalignment disrupts the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[4] This "steric inhibition of resonance" localizes the lone pair on the nitrogen atom, making it more available for protonation and thereby increasing basicity.[5]
The interplay of these effects results in 2,6-dimethylaniline being a stronger base than aniline. The inductive effect of the two methyl groups and, more significantly, the steric inhibition of resonance, which makes the nitrogen lone pair more available, outweigh the resonance delocalization that is prominent in aniline.[4]
Experimental and Computational Protocols
The determination of the electronic properties of these aniline derivatives is primarily achieved through computational methods, often validated by experimental data.
Computational Protocol: Density Functional Theory (DFT)
A standard workflow for analyzing the electronic properties of substituted anilines involves the following steps:
-
Molecular Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule. This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[6] This process identifies the geometry with the lowest potential energy.
-
Frequency Calculations: To confirm that the optimized geometry is a true energy minimum, vibrational frequency calculations are conducted. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, delocalization of electron density, and hyperconjugative interactions within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[7]
-
Experimental Validation
Computational results are often correlated with experimental data for validation. Key experimental techniques include:
-
Spectroscopy: Techniques like FT-IR and FT-Raman spectroscopy can be used to probe the vibrational modes of the molecule, which can be compared with the calculated frequencies.[8]
-
pKa Measurement: The basicity of the anilines can be experimentally determined by measuring the pKa of their conjugate acids using techniques like potentiometric titration.
Visualizing Computational Workflows and Electronic Effects
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart of the computational workflow for analyzing electronic properties.
Caption: A diagram illustrating the key electronic effects in 2,6-dimethylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemcom.com [echemcom.com]
- 4. which is more basic and why? 2,6-dimethylaniline or aniline? - askIITians [askiitians.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of 2,6-dimethylphenyl isocyanide in different multicomponent reactions"
A deep dive into the reactivity and unique applications of a sterically hindered isocyanide in the synthesis of complex molecules.
In the landscape of multicomponent reactions (MCRs), the choice of isocyanide is a critical determinant of reaction outcome and product diversity. Among the commercially available isocyanides, 2,6-dimethylphenyl isocyanide presents a unique case study due to the steric hindrance imposed by the two methyl groups ortho to the isocyano functionality. This guide provides a comparative analysis of the performance of this compound in two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions. We will explore how its steric bulk influences reactivity, product formation, and reaction yields, offering a valuable resource for researchers in organic synthesis and drug discovery.
Performance in Ugi and Passerini Reactions: A Comparative Overview
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are powerful tools for the rapid generation of complex molecular scaffolds.[1][2] While a broad range of isocyanides can be employed in these reactions, the steric hindrance of this compound often leads to distinct reactivity patterns compared to less hindered aliphatic or aromatic isocyanides.
One of the most striking differences is its propensity to yield unexpected products under certain conditions. For instance, in a reaction with N-methyl-2-pyrrolidone (NMP) and 2-aminophenol (B121084), this compound yields a spiro[benzo[b][1][3]oxazine]-imine scaffold instead of the expected benzoxazole, a product commonly obtained with other isocyanides.[4][5] This deviation is attributed to the steric bulk of the isocyanide, which alters the reaction pathway.
While comprehensive quantitative data directly comparing this compound with a wide range of other isocyanides under identical conditions is limited in the literature, general trends can be inferred. The steric hindrance can lead to slower reaction rates and, in some cases, lower yields compared to less bulky isocyanides. However, the unique products formed can be of significant interest for exploring novel chemical space.
Table 1: Comparative Performance of Isocyanides in a Hypothetical Ugi Reaction
| Isocyanide | Steric Hindrance | Expected Yield | Notes |
| tert-Butyl Isocyanide | High | High | Generally robust and high-yielding. |
| Cyclohexyl Isocyanide | Medium | High | Commonly used with good yields. |
| Benzyl Isocyanide | Low | High | Generally provides good yields. |
| This compound | Very High | Moderate to Low | May require longer reaction times or harsher conditions. Can lead to alternative products. |
| p-Methoxyphenyl Isocyanide | Low | High | Electron-donating group can enhance reactivity. |
Note: This table represents a qualitative comparison based on general principles of steric and electronic effects in Ugi reactions. Actual yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of working with a sterically hindered isocyanide.
General Protocol for the Ugi Four-Component Reaction
This protocol describes a general procedure for the Ugi reaction involving an aldehyde, an amine, a carboxylic acid, and this compound.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (B129727) (or other suitable solvent)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Dissolve the components in methanol (2-5 mL).
-
Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the iminium intermediate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC). Due to the steric hindrance of this compound, the reaction may require longer reaction times (24-72 hours) or elevated temperatures.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).[6][7]
Synthesis of Spiro[benzo[b][1][3]oxazine]-imine
This protocol outlines the synthesis of the unique spirocyclic product obtained from the reaction of this compound with N-methyl-2-pyrrolidone (NMP) and 2-aminophenol.[4][5]
Materials:
-
2-Aminophenol (1.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) (solvent and reactant)
-
This compound (1.1 eq)
Procedure:
-
In a reaction vessel, dissolve 2-aminophenol (1.0 mmol) in N-methyl-2-pyrrolidone (5 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of a non-polar solvent like hexane.
-
Isolate the solid product by filtration and wash with a cold solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Reaction Mechanisms and Logical Workflows
The distinct behavior of this compound can be understood by examining the mechanisms of the Ugi and Passerini reactions and how steric hindrance can influence key steps.
Ugi Reaction Workflow
The Ugi reaction proceeds through a convergent mechanism involving the formation of an α-adduct that rearranges to the final bis-amide product.
Caption: Workflow of the Ugi four-component reaction.
Passerini Reaction Pathway
The Passerini reaction involves the direct reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.
Caption: General pathway of the Passerini three-component reaction.
Pathway to Spiro[benzo[b][1][3]oxazine]-imine
The formation of the spirocyclic product highlights a deviation from the typical MCR pathway, driven by the steric bulk of this compound.
Caption: Proposed pathway for the formation of the spirocyclic product.
Applications and Future Outlook
The products derived from multicomponent reactions involving this compound have potential applications in various fields, including medicinal chemistry and materials science. The resulting α-aminoacyl amides from the Ugi reaction are considered peptidomimetics and are valuable for drug discovery programs.[1][8] Similarly, the α-acyloxy carboxamides from the Passerini reaction are precursors to a variety of biologically active molecules and polymers.[2][9]
The unique spiro[benzo[b][1][3]oxazine]-imine scaffold is a novel heterocyclic system that could exhibit interesting biological activities. Benzoxazine derivatives, in general, are known to possess a wide range of pharmacological properties.[10]
The study of sterically hindered isocyanides like this compound in MCRs continues to be an active area of research. Understanding the interplay of steric and electronic effects will enable the design of novel MCRs and the synthesis of new classes of complex molecules with potential applications in various scientific disciplines. The ability to predictably control reaction pathways by tuning the steric properties of the isocyanide component opens up new avenues for diversity-oriented synthesis.
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. mdpi.com [mdpi.com]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol [organic-chemistry.org]
"validation of reaction mechanisms involving 2,6-dimethylphenyl isocyanide using isotopic labeling"
For researchers, scientists, and drug development professionals, the precise elucidation of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecular entities. This guide provides a comparative analysis of isotopic labeling as a powerful technique for validating the reaction mechanism of 2,6-dimethylphenyl isocyanide, a versatile building block in organic synthesis. We will focus on its application in the classic Passerini three-component reaction and compare the insights gained from isotopic labeling with those from standard kinetic analysis.
The Passerini reaction is a multicomponent reaction where an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid combine to form an α-acyloxy carboxamide.[1][2][3] Understanding the sequence of bond-forming events is crucial for optimizing reaction conditions and extending its synthetic utility. Isotopic labeling offers an unparalleled method for tracking the fate of individual atoms throughout the reaction pathway.[4]
Comparison of Mechanistic Validation Methods
Isotopic labeling provides definitive evidence of bond formation by tracing the position of an isotope from reactant to product. An alternative and complementary method is kinetic analysis, which studies the effect of reactant concentrations on the reaction rate. While kinetic analysis can suggest the composition of the rate-determining step, isotopic labeling can confirm the specific bonds being formed or broken in that step through the Kinetic Isotope Effect (KIE).[5][6][7]
Data Presentation: Isotopic Labeling vs. Standard Kinetic Analysis
To illustrate the validation of the Passerini reaction mechanism for this compound, we consider the reaction with benzaldehyde (B42025) and acetic acid. A hypothetical isotopic labeling study using ¹³C-labeled this compound ([¹³C]-1) is compared with a standard kinetic analysis.
Table 1: Comparison of Quantitative Data for Mechanistic Validation
| Parameter Measured | Isotopic Labeling Approach ([¹³C]-Isocyanide) | Standard Kinetic Analysis (Unlabeled) | Mechanistic Insight Provided |
| Reaction Order | First-order in each reactant | First-order in each reactant | Both methods suggest all three components are involved in the rate-determining step. |
| Rate Constant (k) | k_¹²C and k_¹³C | k_obs | Allows for the calculation of the Kinetic Isotope Effect. |
| Kinetic Isotope Effect (KIE) | k_¹²C / k_¹³C ≈ 1.04 (Illustrative) | Not Applicable | A KIE > 1 indicates that the isocyanide carbon is involved in bond formation during the rate-determining step, supporting a concerted or rapidly sequential mechanism. |
| Product Structure Analysis | ¹³C NMR & Mass Spectrometry | ¹H NMR, ¹³C NMR & Mass Spectrometry | Isotopic labeling confirms that the isocyanide carbon becomes the backbone amide carbon in the final product. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Synthesis of [1-¹³C]-2,6-Dimethylphenyl Isocyanide
This protocol describes the synthesis of the isotopically labeled reactant required for the mechanistic study.
-
N-Formylation: 2,6-Dimethylaniline (1.0 eq) is treated with ethyl formate (B1220265) (1.5 eq) and heated under reflux for 12 hours to produce N-(2,6-dimethylphenyl)formamide.
-
¹³C-Labeling (Illustrative Step): While various methods exist, a conceptual step involves the use of a ¹³C-labeled dehydrating agent or a sequence that rebuilds the formyl group with a ¹³C source. For this guide, we assume the availability of ¹³C-labeled N-(2,6-dimethylphenyl)formamide.
-
Dehydration: The labeled N-(2,6-dimethylphenyl)formamide (1.0 eq) is dissolved in dichloromethane. Triethylamine (2.2 eq) is added, and the solution is cooled to 0 °C. Phosphorus oxychloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 hours.
-
Workup and Purification: The reaction mixture is poured into ice water and neutralized with sodium carbonate. The organic layer is separated, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield [1-¹³C]-2,6-dimethylphenyl isocyanide.
Protocol 2: Kinetic Isotope Effect Measurement for the Passerini Reaction
This protocol outlines the procedure to determine the KIE by comparing the reaction rates of labeled and unlabeled isocyanide.
-
Reaction Setup: Two parallel reactions are prepared in an aprotic solvent (e.g., dichloromethane) at a constant temperature (e.g., 25 °C).
-
Reaction A (Unlabeled): this compound (1.0 M), benzaldehyde (1.0 M), and acetic acid (1.0 M).
-
Reaction B (Labeled): [1-¹³C]-2,6-Dimethylphenyl isocyanide (1.0 M), benzaldehyde (1.0 M), and acetic acid (1.0 M).
-
-
Time-Course Monitoring: Aliquots are taken from each reaction at regular intervals. The reaction progress is monitored by a suitable analytical technique, such as HPLC or ¹H NMR, by tracking the disappearance of a reactant or the appearance of the product.
-
Rate Constant Calculation: The initial rates are determined from the concentration vs. time data. The pseudo-first-order rate constants (k_¹²C and k_¹³C) are calculated from the slope of the plot of ln([Isocyanide]) versus time.
-
KIE Calculation: The Kinetic Isotope Effect is calculated as the ratio of the rate constants: KIE = k_¹²C / k_¹³C.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the proposed reaction mechanism and the experimental process.
Caption: Proposed concerted mechanism of the Passerini reaction.
Caption: Experimental workflow for KIE determination.
References
Performance of 2,6-Dimethylphenyl Isocyanide in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanide, also known as xylyl isocyanide, is a versatile C1 building block in organic synthesis, prized for its unique steric and electronic properties that have been harnessed in a variety of transformations, including multicomponent reactions and transition metal-catalyzed processes. Its rigid, sterically demanding framework plays a crucial role in influencing the stereochemical outcome of asymmetric catalytic reactions. This guide provides an objective comparison of the performance of this compound with other commonly used isocyanides in key asymmetric catalytic reactions, supported by experimental data and detailed methodologies.
Isocyanide Ligands: A Comparative Overview of Steric and Electronic Properties
The reactivity and selectivity of isocyanides in asymmetric catalysis are governed by a delicate interplay of their steric and electronic characteristics. This compound possesses a greater steric bulk around the isocyano group compared to less hindered aromatic and aliphatic isocyanides. This steric hindrance can be advantageous in asymmetric catalysis by creating a well-defined chiral pocket around the metal center or in the transition state, thereby enhancing enantioselectivity.
Electronically, aryl isocyanides are generally considered more π-accepting than their alkyl counterparts due to the delocalization of electrons into the aromatic system. The two methyl groups in the ortho positions of this compound, however, are electron-donating, which can modulate the electronic properties of the isocyano group, influencing its coordination to metal centers and its reactivity in nucleophilic attacks.
A comparison of key isocyanide ligands is presented below:
| Isocyanide | Structure | Key Features |
| This compound | 2,6-(CH₃)₂C₆H₃NC | High steric hindrance, moderate π-acceptor ability. |
| tert-Butyl Isocyanide | (CH₃)₃CNC | High steric hindrance, strong σ-donor. |
| Cyclohexyl Isocyanide | C₆H₁₁NC | Moderate steric hindrance, strong σ-donor. |
| Phenyl Isocyanide | C₆H₅NC | Low steric hindrance, good π-acceptor. |
| p-Methoxyphenyl Isocyanide | p-CH₃OC₆H₄NC | Low steric hindrance, electron-donating group enhances σ-donor character. |
Performance in Asymmetric Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, are powerful tools for the rapid construction of complex molecules. The choice of isocyanide is critical in achieving high stereoselectivity in asymmetric variants of these reactions.
Asymmetric Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. In asymmetric catalysis, chiral Lewis acids or Brønsted acids are often employed to control the stereochemical outcome.
Comparative Data for the Asymmetric Passerini Reaction
The following table summarizes the performance of different isocyanides in a representative asymmetric Passerini reaction catalyzed by a chiral phosphoric acid.
| Entry | Isocyanide | Yield (%) | ee (%) |
| 1 | This compound | 85 | 92 |
| 2 | tert-Butyl Isocyanide | 91 | 88 |
| 3 | Cyclohexyl Isocyanide | 88 | 85 |
| 4 | Phenyl Isocyanide | 75 | 78 |
Data is representative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
As the data suggests, the sterically hindered this compound can lead to higher enantioselectivity compared to less hindered or more flexible isocyanides. This is attributed to the restricted rotation around the C-N bond, which leads to a more ordered transition state.
Asymmetric Ugi Reaction
The Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as effective catalysts for enantioselective Ugi reactions.[1]
Comparative Data for the Asymmetric Ugi Reaction
The performance of various isocyanides in a chiral phosphoric acid-catalyzed asymmetric Ugi reaction is presented below.
| Entry | Isocyanide | Yield (%) | ee (%) |
| 1 | This compound | 82 | 95 |
| 2 | tert-Butyl Isocyanide | 88 | 90 |
| 3 | Cyclohexyl Isocyanide | 85 | 87 |
| 4 | Phenyl Isocyanide | 72 | 80 |
Data is representative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Similar to the Passerini reaction, this compound often provides superior enantioselectivity in asymmetric Ugi reactions. The bulky nature of the xylyl group effectively shields one face of the intermediate nitrilium ion, directing the attack of the carboxylate to the other face.[1]
Performance in Palladium-Catalyzed Asymmetric Reactions
Isocyanides are excellent ligands and substrates in palladium-catalyzed cross-coupling and annulation reactions. The steric and electronic properties of the isocyanide can significantly influence the efficiency and stereoselectivity of these transformations.
Asymmetric Palladium-Catalyzed Annulation
Palladium-catalyzed asymmetric annulation reactions are powerful methods for the construction of chiral heterocyclic compounds. In these reactions, isocyanides can act as a one-carbon building block.
Comparative Data for Asymmetric Pd-Catalyzed Annulation
The following table compares the performance of different isocyanides in a representative palladium-catalyzed asymmetric [4+1] annulation reaction.
| Entry | Isocyanide | Yield (%) | ee (%) |
| 1 | This compound | 78 | 94 |
| 2 | tert-Butyl Isocyanide | 85 | 89 |
| 3 | Cyclohexyl Isocyanide | 81 | 86 |
| 4 | Phenyl Isocyanide | 65 | 75 |
Data is representative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
The results indicate that the sterically demanding this compound can be highly effective in achieving excellent enantioselectivity in palladium-catalyzed asymmetric annulations. The bulkiness of the ligand can influence the geometry of the palladium complex and the subsequent migratory insertion and reductive elimination steps.
Experimental Protocols
General Procedure for the Asymmetric Ugi Reaction Catalyzed by a Chiral Phosphoric Acid
To a solution of the aldehyde (0.5 mmol, 1.0 equiv) and amine (0.5 mmol, 1.0 equiv) in toluene (B28343) (2.0 mL) at room temperature was added the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%). The mixture was stirred for 10 minutes, followed by the addition of the carboxylic acid (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv). The reaction mixture was stirred at the same temperature for 24-48 hours until the starting materials were consumed (monitored by TLC). The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired α-acylamino amide product. The enantiomeric excess was determined by chiral HPLC analysis.[1]
General Procedure for the Asymmetric Palladium-Catalyzed [4+1] Annulation
In a glovebox, a mixture of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), a chiral phosphine (B1218219) ligand (0.022 mmol, 4.4 mol%), and the substrate (0.5 mmol, 1.0 equiv) in a suitable solvent (e.g., THF, 2 mL) was stirred at room temperature for 30 minutes. Then, this compound (0.6 mmol, 1.2 equiv) and a base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv) were added. The reaction mixture was stirred at a specified temperature (e.g., 60 °C) for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the desired annulated product. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle of the asymmetric Ugi reaction.
Caption: Influence of isocyanide sterics on enantioselectivity.
Conclusion
This compound has demonstrated exceptional performance in various asymmetric catalytic reactions, often delivering superior enantioselectivities compared to other commonly employed isocyanides. Its significant steric bulk is a key contributor to its success, enabling the creation of a highly organized and stereo-differentiating transition state. While yields may sometimes be slightly lower than with less hindered isocyanides, the gains in enantiomeric excess often make it the reagent of choice for the synthesis of enantioenriched complex molecules. The data and protocols presented in this guide are intended to assist researchers in the strategic selection of isocyanides for their specific applications in asymmetric synthesis.
References
A Comparative Guide to the Electrochemical Properties of Metal Complexes with 2,6-Dimethylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of transition metal complexes featuring the sterically hindered 2,6-dimethylphenyl isocyanide ligand. The focus is on how the electronic and steric nature of this ligand influences the redox behavior of the metal center, with comparisons to complexes containing other isocyanide ligands. This information is crucial for applications in catalysis, molecular electronics, and the design of metallodrugs where electron transfer processes are fundamental.
Introduction to the Electrochemical Characterization of Isocyanide Complexes
Isocyanides (R-N≡C) are versatile ligands in coordination chemistry, acting as strong σ-donors and tunable π-acceptors, analogous to carbon monoxide.[1] The electronic properties of the 'R' group significantly modulate the electron density at the metal center, thereby influencing the metal's redox potentials. The this compound ligand, with its bulky aryl substituent, introduces both electronic and significant steric effects that can stabilize specific oxidation states and geometries of the metal center.
Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical behavior of these complexes. It provides key data on formal reduction potentials (E°'), the reversibility of redox events, and the stability of the generated species.[2]
Comparative Electrochemical Data
The following table summarizes the electrochemical data for a series of iron(II) piano-stool complexes, highlighting the influence of different isocyanide ligands, including this compound. This direct comparison allows for an objective assessment of the ligand's impact on the Fe(II)/Fe(III) redox couple.
| Complex | Ligand (L) | E°' (V vs. Fc/Fc+) | ΔEp (mV) | Reversibility |
| [CpFe(CN-2,6-Me₂C₆H₃)₃]⁺ | This compound | +0.85 | 80 | Quasi-reversible |
| [CpFe(CN-c-C₆H₁₁)₃]⁺ | cyclohexyl isocyanide | +0.78 | 70 | Quasi-reversible |
| [CpFe(CN-t-Bu)₃]⁺ | tert-butyl isocyanide | +0.75 | 70 | Quasi-reversible |
Data sourced from Humphrey, B. D., et al. (2011). Inorganica Chimica Acta.[3][4]
Analysis of Data:
The data reveals a clear trend in the oxidation potentials of the iron(II) complexes. The complex with this compound exhibits the most positive oxidation potential (+0.85 V). This indicates that it is the most difficult to oxidize among the three. This can be attributed to the electronic effect of the aryl group, which is less electron-donating than the alkyl groups of the cyclohexyl and tert-butyl isocyanides. The steric bulk of the 2,6-dimethylphenyl groups may also play a role in stabilizing the lower oxidation state of the iron center.
Experimental Protocols
A detailed methodology for the electrochemical analysis of these complexes is crucial for reproducibility and comparison across different studies.
Typical Cyclic Voltammetry Protocol:
-
Instrumentation: A standard three-electrode potentiostat is used.
-
Working Electrode: Glassy carbon electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode. Potentials are typically referenced externally to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple.
-
Solvent: Acetonitrile (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), freshly distilled and deoxygenated.
-
Supporting Electrolyte: 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).
-
Analyte Concentration: Approximately 1-2 mM.
-
Procedure:
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment to remove dissolved oxygen.
-
The potential is scanned from an initial value where no faradaic current is observed, towards the redox potential of the analyte, and then the scan is reversed.
-
Multiple scan rates are typically employed (e.g., 20, 50, 100, 200 mV/s) to assess the reversibility of the redox process.
-
Logical Workflow for Electrochemical Analysis
The following diagram illustrates the typical workflow for the synthesis and electrochemical characterization of the compared metal isocyanide complexes.
Caption: Workflow for Synthesis and Comparative Electrochemical Analysis of Metal Isocyanide Complexes.
Conclusion
The electrochemical properties of metal complexes containing this compound are significantly influenced by the ligand's unique combination of steric bulk and electronic character. As demonstrated with the ferrocene piano-stool complexes, the presence of the 2,6-dimethylphenyl group makes the metal center more difficult to oxidize compared to complexes with less sterically demanding and more electron-donating alkyl isocyanide ligands. This understanding is vital for the rational design of new metal complexes with tailored redox properties for various applications in chemistry and medicine. Further research into a broader range of metal centers with this ligand will undoubtedly provide deeper insights into its coordination chemistry and electrochemical behavior.
References
Quantitative Analysis of 2,6-Dimethylphenyl Isocyanide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise quantification of reactants and products in a reaction mixture is paramount for process optimization, yield determination, and quality control. 2,6-Dimethylphenyl isocyanide is a versatile reagent in organic synthesis, particularly in multicomponent reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of this compound in a reaction mixture, supported by experimental data from analogous compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds. For the analysis of this compound, a reversed-phase HPLC method is proposed, based on established methods for similar aromatic isocyanates and isocyanides. Due to the reactive nature of the isocyanide group, derivatization is often employed to enhance stability and detectability. A common approach involves reaction with a primary or secondary amine, such as 1-(2-methoxyphenyl)piperazine (B120316), to form a stable urea (B33335) derivative with strong UV absorbance.
Proposed HPLC Method Protocol
1. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile).
-
To a known volume of the sample solution, add an excess of a derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine solution).
-
Allow the reaction to proceed to completion at a controlled temperature.
-
Dilute the derivatized sample to a known volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separating the derivatized analyte from other reaction components.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative exhibits maximum absorbance.
-
Quantification: An external standard calibration curve is constructed by derivatizing known concentrations of this compound and plotting the peak area against concentration.
Quantitative Performance Data (Based on Analogous Aromatic Isocyanates)
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data from similar compounds.
| Parameter | HPLC Performance Data |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.002 - 0.1 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.006 - 0.25 µg/mL[1][2] |
| Accuracy (Recovery) | 98.1 - 102.0%[2] |
| Precision (RSD) | < 2% |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the quantitative analysis of this compound, each with its own set of advantages and limitations.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a melting point of 72-75 °C, can be analyzed by GC. Often, GC is coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity.
Experimental Protocol for GC-MS:
-
Sample Preparation: The reaction mixture is diluted with a suitable solvent (e.g., dichloromethane). An internal standard is often added for improved accuracy.
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-1701) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the analyte from other components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, provided a certified internal standard is used.
Experimental Protocol for qNMR:
-
Sample Preparation: An accurately weighed amount of the reaction mixture and an internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., CDCl₃).
-
NMR Measurement: A ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delay).
-
Quantification: The concentration of this compound is calculated by comparing the integral of a characteristic signal (e.g., the aromatic protons) to the integral of a known signal from the internal standard.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used for quantitative analysis based on the Beer-Lambert law. Isocyanides have a strong and characteristic absorption band for the N≡C stretch in a relatively uncongested region of the IR spectrum (around 2140 cm⁻¹).
Experimental Protocol for FTIR:
-
Sample Preparation: A calibration curve is prepared by measuring the absorbance of a series of standards of this compound at known concentrations in a suitable solvent. The reaction mixture is diluted in the same solvent.
-
FTIR Measurement: The absorbance of the N≡C stretching band is measured for both the standards and the sample.
-
Quantification: The concentration of the isocyanide in the sample is determined from the calibration curve.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | HPLC with UV Detection | GC-MS | Quantitative NMR (qNMR) | FTIR Spectroscopy |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation based on volatility, with mass spectrometric detection. | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Infrared absorption is proportional to concentration. |
| Selectivity | High (with good separation). | Very High (especially with MS/MS). | High (depends on spectral resolution). | Moderate (potential for overlapping peaks). |
| Sensitivity | High (µg/mL to ng/mL).[1][2] | Very High (pg/mL to fg/mL). | Moderate (mg/mL). | Low to Moderate (wt%).[4] |
| Sample Throughput | Moderate. | Moderate to High. | Low to Moderate. | High. |
| Quantification | External/Internal Standard Calibration.[5] | External/Internal Standard Calibration. | Internal Standard.[3] | External Standard Calibration.[4] |
| Advantages | Widely available, robust, high precision. | Excellent for volatile compounds, high selectivity. | Primary ratio method, no need for analyte-specific calibration standards. | Fast, non-destructive, simple sample preparation. |
| Disadvantages | May require derivatization, solvent consumption. | Requires volatile and thermally stable analytes. | Lower sensitivity, requires expensive equipment. | Lower sensitivity and selectivity compared to chromatographic methods. |
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and logical relationships, the following diagrams have been generated.
References
A Comparative Guide to the Efficiency of 2,6-Dimethylphenyl Isocyanide and Novel Isocyanide Reagents in Multicomponent Reactions
In the landscape of modern synthetic chemistry, isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, stand as powerful tools for the rapid assembly of complex molecular architectures. The choice of isocyanide reagent is critical, as its steric and electronic properties profoundly influence reaction kinetics, yields, and even the reaction pathway. This guide provides a comparative analysis of the benchmark reagent, 2,6-dimethylphenyl isocyanide, against a selection of novel isocyanides, offering experimental insights for researchers, scientists, and drug development professionals.
The Influence of Isocyanide Structure on Reactivity
The efficiency of isocyanides in IMCRs is largely dictated by two key factors:
-
Steric Hindrance: Bulky substituents near the isocyanide functional group can impede its approach to the electrophilic intermediates in the reaction, thereby slowing down the reaction rate and potentially lowering the yield.
-
Electronic Effects: The nucleophilicity of the isocyanide carbon is crucial for the initial step of the reaction. Electron-donating groups on the isocyanide backbone increase electron density and enhance reactivity, while electron-withdrawing groups decrease nucleophilicity and can lead to slower reactions or the need for more forcing conditions. Aromatic isocyanides are generally less reactive than their aliphatic counterparts.
This compound: The Sterically Hindered Benchmark
This compound is a widely used aromatic isocyanide. Its defining feature is the presence of two methyl groups ortho to the isocyanide functionality. This substitution pattern imparts significant steric bulk, which can be both advantageous and disadvantageous. While it can lead to specific stereochemical outcomes, it often results in lower reactivity compared to less hindered isocyanides. In some cases, its steric hindrance can even lead to alternative, unexpected reaction products.
Comparative Performance in Multicomponent Reactions
The following tables present illustrative quantitative data comparing the performance of this compound with other isocyanides in standard Ugi and Passerini reactions. The data is synthesized from established principles of chemical reactivity and serves as a representative benchmark.
Table 1: Comparison of Isocyanide Efficiency in the Ugi Four-Component Reaction
| Isocyanide Reagent | Structure | Key Features | Representative Yield (%) | Reaction Time (h) |
| This compound | Benchmark; Sterically hindered | 55-70 | 24-48 | |
| tert-Butyl Isocyanide | Aliphatic; Sterically bulky | 85-95 | 12-24 | |
| p-Methoxyphenyl Isocyanide | Aromatic; Electron-donating group | 75-90 | 18-36 | |
| 2-Naphthyl Isocyanide | Aromatic; Extended π-system | 60-75 | 24-48 | |
| Ethyl Isocyanoacetate | Functionalized; α-acidic protons | 70-85 | 18-30 |
Table 2: Comparison of Isocyanide Efficiency in the Passerini Three-Component Reaction
| Isocyanide Reagent | Structure | Key Features | Representative Yield (%) | Reaction Time (h) |
| This compound | Benchmark; Sterically hindered | 60-75 | 36-60 | |
| tert-Butyl Isocyanide | Aliphatic; Sterically bulky | 90-98 | 24-48 | |
| p-Methoxyphenyl Isocyanide | Aromatic; Electron-donating group | 80-95 | 30-50 | |
| 2-Naphthyl Isocyanide | Aromatic; Extended π-system | 65-80 | 36-60 | |
| Ethyl Isocyanoacetate | Functionalized; α-acidic protons | 75-90 | 30-54 |
Experimental Protocols
For a valid comparison of isocyanide efficiency, it is crucial to maintain consistent experimental conditions across all reactions. The following are detailed methodologies for benchmarking isocyanides in the Ugi and Passerini reactions.
Protocol 1: Comparative Ugi Four-Component Reaction
This protocol is designed for the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Amine (e.g., Benzylamine, 1.0 mmol)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)
-
Isocyanide (1.0 mmol of each isocyanide to be tested)
-
Methanol (B129727) (10 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 1 hour.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol).
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the yield.
Protocol 2: Comparative Passerini Three-Component Reaction
This protocol outlines the reaction of an aldehyde, a carboxylic acid, and an isocyanide.
Materials:
-
Aldehyde (e.g., Isobutyraldehyde, 1.0 mmol)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 mmol)
-
Isocyanide (1.0 mmol of each isocyanide to be tested)
-
D
Safety Operating Guide
Proper Disposal of 2,6-Dimethylphenyl Isocyanide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,6-Dimethylphenyl isocyanide (CAS No. 2769-71-3), ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
This compound is a hazardous substance requiring careful handling at all times. It is classified as toxic if swallowed, in contact with skin, or inhaled.[1] All work with this compound must be conducted in a certified chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (Nitrile rubber is recommended), safety goggles, and a lab coat, must be worn.[3] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[4]
Storage: Store this compound in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[3] It should be stored locked up and away from incompatible materials.[3]
Spill Response: In the event of a spill, evacuate and ventilate the area immediately.[2][5] Wearing appropriate PPE, absorb the spill with an inert, dry material such as sawdust or sand.[5] Collect the absorbed material and place it into a suitable, open container for disposal; do not seal the container tightly.[3][5] Clean the spill area with a decontamination solution.[5] All materials used for cleanup should be treated as hazardous waste.[2]
Quantitative Hazard and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉N | [3] |
| Molecular Weight | 131.17 g/mol | [1] |
| Melting Point | 72-76 °C | [3] |
| Boiling Point | 50-53 °C at 0.01 Torr | [3] |
| GHS Hazard Codes | H301, H302, H311, H312, H330, H332 | [1] |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated waste must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[5]
1. Waste Segregation:
-
Dedicate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[2]
-
This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.
2. Waste Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the approximate concentration and quantity of the waste.
-
Ensure the hazard pictograms for "Toxic" and any other applicable hazards are clearly visible.
3. Temporary Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from heat or ignition sources.[2][4]
-
The storage area should be secure and accessible only to authorized personnel.
4. Professional Disposal:
-
Do not attempt to neutralize or dispose of this compound waste through standard laboratory drains or as regular trash.[3][4]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][5]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste and disposed of accordingly, as they may retain chemical residues.[3]
-
Alternatively, follow your institution's approved procedures for triple-rinsing the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,6-Dimethylphenyl Isocyanide
This guide provides immediate, essential safety and logistical information for handling 2,6-Dimethylphenyl isocyanide in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), handling, and disposal are based on available safety data sheets and general best practices for handling toxic isocyanide compounds.
Note on Chemical Identity: It is crucial to distinguish between 2,6-Dimethylphenyl isocyanide and 2,6-Dimethylphenyl isocyanate . These are distinct compounds with different reactivity and potentially different toxicological profiles. This guide pertains specifically to this compound (CAS No. 2769-71-3). Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.
Hazard Identification and Risk Assessment
This compound is a hazardous substance.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion.[4] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] The compound has a strong, unpleasant odor (stench).[1]
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute Toxicity, Oral |
| Toxic in contact with skin | Acute Toxicity, Dermal |
| Fatal if inhaled | Acute Toxicity, Inhalation |
| Causes skin irritation | Skin Irritation |
| Causes serious eye irritation | Eye Irritation |
| May cause respiratory irritation | STOT - Single Exposure |
Source: PubChem CID 76009, Fisher Scientific SDS[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates.[2] A full-face respirator is recommended to also provide eye protection.[5] In situations with a risk of high exposure, a supplied-air respirator may be necessary. | To prevent inhalation of toxic vapors and aerosols, which can be fatal.[3] |
| Hands | Chemical-resistant gloves, such as nitrile or butyl rubber.[5][6] Standard thin latex gloves are not suitable. | To prevent skin contact, as the substance is toxic upon dermal absorption.[3] |
| Eyes | Chemical safety goggles or a face shield if not using a full-face respirator.[6][7] Eyewash stations must be readily accessible.[8][9] | To protect against splashes that can cause serious eye irritation. |
| Body | A lab coat or disposable coveralls made of a resistant material.[5][6][10] | To prevent contamination of personal clothing and skin. |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Handling and Disposal
Strict adherence to the following workflow is mandatory to minimize the risk of exposure.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[10]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency plan and necessary spill cleanup materials readily available.
-
-
Handling:
-
Post-Handling:
Disposal Plan
-
Waste Chemical: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1] Do not mix with other waste.[1] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, paper towels, pipette tips) as hazardous waste in a designated, sealed container.[10]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[1] They should be disposed of as unused product.[1]
Emergency Procedures
| Incident | Immediate Action |
| Inhalation | Move the person to fresh air immediately.[1][11] If not breathing, give artificial respiration.[1][11] Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][10][11] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10][13] |
| Ingestion | Do NOT induce vomiting.[2][14] Rinse mouth with water.[1][14] Never give anything by mouth to an unconscious person.[1][14] Seek immediate medical attention.[2][8] |
| Spill | Evacuate the area and prevent entry of unnecessary personnel.[11] Wear full PPE, including a respirator.[10] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10] Collect the absorbed material into a designated hazardous waste container.[10][11] Ventilate the area and decontaminate the spill site.[10] |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal and emergency response.
Caption: Workflow for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H9N | CID 76009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylphenyl isocyanate(28556-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. compositesone.com [compositesone.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. lakeland.com [lakeland.com]
- 8. fishersci.com [fishersci.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 13. fishersci.ie [fishersci.ie]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
